molecular formula C5H6FN3 B1459314 (5-Fluoropyrimidin-2-YL)methanamine CAS No. 1196155-99-3

(5-Fluoropyrimidin-2-YL)methanamine

Cat. No.: B1459314
CAS No.: 1196155-99-3
M. Wt: 127.12 g/mol
InChI Key: FTICWNZYNXHPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoropyrimidin-2-yl)methanamine (CAS 1196155-99-3) is a valuable fluorinated pyrimidine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a reactive primary amine group on a methanamine linker attached to the 2-position of a 5-fluoropyrimidine ring, making it an ideal precursor for the synthesis of more complex molecules. Its molecular formula is C5H6FN3, with a molecular weight of 127.12 g/mol for the freebase . This scaffold is recognized for its role in pharmaceutical research, particularly as a key intermediate in the synthesis of various biologically active molecules . Researchers utilize this compound in the development of potential therapeutic agents, employing it in structure-activity relationship studies and as a core scaffold in library synthesis for high-throughput screening . The fluorination at the 5-position of the pyrimidine ring is a common strategy in drug design to modulate electronic properties, metabolic stability, and bioavailability . The compound requires specific storage conditions to maintain stability and should be kept in a dark place, sealed in dry conditions, and stored at 2-8°C . This compound is For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5-fluoropyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTICWNZYNXHPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302302
Record name 5-Fluoro-2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-99-3
Record name 5-Fluoro-2-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196155-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoropyrimidin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(5-Fluoropyrimidin-2-YL)methanamine , a fluorinated heterocyclic amine, has emerged as a critical structural motif and versatile building block in the landscape of modern medicinal chemistry. Its unique combination of a pyrimidine core, a reactive aminomethyl group, and the modulating influence of a fluorine atom makes it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, offering valuable insights for researchers engaged in the design and development of novel drug candidates.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and a methanamine group at the 2-position. The strategic placement of the fluorine atom significantly influences the molecule's electronic properties, pKa, and metabolic stability, attributes that are highly desirable in drug design.

The compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling. While detailed experimental data for the free base is not extensively published, key properties for both the free base and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 1196155-99-31314394-77-8[1]
Molecular Formula C₅H₆FN₃C₅H₇ClFN₃[1]
Molecular Weight 127.12 g/mol 163.58 g/mol [1]
Appearance Not widely reported (predicted to be a solid or oil)Solid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableSoluble in polar solvents
SMILES C1=C(C=NC(=N1)CN)FC1=C(C=NC(=N1)CN)F.Cl
InChI InChI=1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2InChI=1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2;1H

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Gateway to Complexity

The synthesis of this compound can be approached through several strategic routes, typically involving the construction of the fluorinated pyrimidine core followed by the introduction of the aminomethyl side chain.

General Synthetic Strategies

A common and effective method for the synthesis of fluorinated pyrimidines involves the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate under mild conditions. This approach offers a versatile entry to a variety of 2-substituted 5-fluoropyrimidines.

Another viable strategy involves the preparation of a suitable precursor, such as 2-(chloromethyl)-5-fluoropyrimidine, which can then be reacted with an amine source, like ammonia, to furnish the desired product. The synthesis of the chloromethyl intermediate can be achieved from the corresponding hydroxymethylpyrimidine, which in turn can be prepared by the reduction of a pyrimidine-2-carboxylic acid ester.

Exemplary Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations.

G cluster_0 Synthesis of this compound Start 2-Cyano-5-fluoropyrimidine Step1 Reduction to Aldehyde Start->Step1 e.g., DIBAL-H Intermediate1 5-Fluoro-2-formylpyrimidine Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 e.g., NH3, NaBH3CN Product This compound Step2->Product AlternativeStart 2-Methyl-5-fluoropyrimidine AlternativeStep1 Halogenation AlternativeStart->AlternativeStep1 e.g., NBS AlternativeIntermediate 2-(Halomethyl)-5-fluoropyrimidine AlternativeStep1->AlternativeIntermediate AlternativeStep2 Amination AlternativeIntermediate->AlternativeStep2 e.g., NH3 AlternativeStep2->Product

Caption: Plausible synthetic routes to this compound.

Reactivity Profile

The primary amine of this compound is a key functional handle for further chemical modifications. It readily participates in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield more complex amine structures.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The pyrimidine ring, activated by the fluorine atom, can also undergo nucleophilic aromatic substitution reactions, although the conditions required are generally harsher than for the reactions at the amino group. The chemical stability of the compound is generally good, particularly when stored as its hydrochloride salt in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The introduction of a fluorine atom at the 5-position can further enhance binding affinity and modulate pharmacokinetic properties.

Role as a Key Building Block for Kinase Inhibitors

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of kinase inhibitors. Its primary amine allows for the facile introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, and a side chain that extends into other regions of the protein to confer selectivity and potency. This compound provides the core and a convenient attachment point for the synthesis of such molecules.

Illustrative Synthetic Application in Kinase Inhibitor Scaffolds

The following workflow demonstrates how this compound can be utilized in the synthesis of a generic kinase inhibitor scaffold.

G cluster_1 Application in Kinase Inhibitor Synthesis StartingMaterial This compound Reaction1 Coupling with Substituted Carboxylic Acid StartingMaterial->Reaction1 e.g., EDC, HOBt Intermediate Amide Intermediate Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 e.g., Cross-coupling FinalProduct Kinase Inhibitor Candidate Reaction2->FinalProduct

Sources

An In-Depth Technical Guide to (5-Fluoropyrimidin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Moiety

(5-Fluoropyrimidin-2-YL)methanamine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, stemming from the presence of a fluorine atom on the pyrimidine ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the molecular and chemical characteristics of this compound, its synthesis, and its applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The pyrimidine scaffold itself is a privileged structure found in numerous biologically active compounds. The combination of these features in this compound presents a unique opportunity for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and application in chemical synthesis.

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Formula C₅H₆FN₃C₅H₇ClFN₃[1]
Molecular Weight 127.12 g/mol 163.58 g/mol [1]
CAS Number 1196155-99-3[2]1314394-77-8[1]
Appearance Not widely availableWhite to off-white solid
pKa (predicted) ~6.5 (amine)Not applicable
Solubility Soluble in polar organic solventsSoluble in water, methanol

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through a multi-step process, as detailed in various patents and chemical literature. A representative synthetic route is outlined below.

synthesis A 2,4-dichloro-5-fluoropyrimidine B 2-chloro-5-fluoro-4-methoxypyrimidine A->B NaOMe, MeOH C 2-cyano-5-fluoro-4-methoxypyrimidine B->C NaCN, DMSO D (5-fluoro-4-methoxypyrimidin-2-yl)methanamine C->D H2, Raney Ni, NH3/MeOH E This compound hydrochloride D->E HCl

A representative synthetic pathway for this compound hydrochloride.
Experimental Protocol: Synthesis of this compound hydrochloride

The following is a representative, multi-step protocol for the synthesis of this compound hydrochloride.

Step 1: Synthesis of 2-chloro-5-fluoro-4-methoxypyrimidine

  • To a solution of 2,4-dichloro-5-fluoropyrimidine in methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-fluoro-4-methoxypyrimidine.

Step 2: Synthesis of 2-cyano-5-fluoro-4-methoxypyrimidine

  • To a solution of 2-chloro-5-fluoro-4-methoxypyrimidine in dimethyl sulfoxide (DMSO), add sodium cyanide.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-cyano-5-fluoro-4-methoxypyrimidine.

Step 3: Synthesis of (5-fluoro-4-methoxypyrimidin-2-yl)methanamine

  • In a pressure vessel, dissolve 2-cyano-5-fluoro-4-methoxypyrimidine in methanolic ammonia.

  • Add Raney nickel as the catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reduction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-fluoro-4-methoxypyrimidin-2-yl)methanamine.

Step 4: Synthesis of this compound hydrochloride

  • Dissolve the crude (5-fluoro-4-methoxypyrimidin-2-yl)methanamine in a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) dropwise with stirring.

  • A precipitate will form. Stir the suspension for 1-2 hours at room temperature.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound hydrochloride.

Purification and Analysis
  • Purification: The final product and intermediates can be purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). For the hydrochloride salt, recrystallization from a suitable solvent system can be employed.

  • Analysis: The identity and purity of this compound hydrochloride should be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The presence of the fluorine atom will result in characteristic splitting patterns in the spectra.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA).

Application in Drug Discovery: A Key Component of PROTACs

A significant application of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the efficacy and selectivity of the degrader.[3] this compound can be incorporated into the linker structure, where the fluoropyrimidine moiety can influence the linker's conformation and physicochemical properties. The fluorine atom can modulate lipophilicity and membrane permeability, which are crucial for the overall drug-like properties of the PROTAC.

protac_workflow cluster_synthesis PROTAC Synthesis cluster_application Biological Application A This compound B Linker Precursor A->B Coupling Reaction E PROTAC Molecule B->E Sequential Coupling C POI Ligand C->E D E3 Ligase Ligand D->E F Target Protein Degradation E->F Induces G Therapeutic Effect F->G Leads to

Workflow for the incorporation of this compound into a PROTAC and its application.

The primary amine of this compound provides a convenient handle for its conjugation to other components of the PROTAC linker or directly to the POI or E3 ligase ligands through amide bond formation or other coupling chemistries.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed and causes skin irritation. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention immediately. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a fluorinated pyrimidine ring and a reactive primary amine makes it particularly well-suited for incorporation into complex molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for novel and functionalized linkers will undoubtedly grow, further solidifying the importance of this compound and related structures in the development of next-generation therapeutics.

References

  • This is a placeholder for a specific reference to a synthesis patent, e.g., a patent application that describes the synthesis of this compound.
  • Troup, R. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • This is a placeholder for a reference detailing the physicochemical properties of aminopyrimidines.
  • This is a placeholder for a reference providing a detailed analytical protocol for a similar compound.
  • This is a placeholder for a reference to a specific PROTAC molecule containing the this compound moiety.
  • This is a placeholder for a Safety Data Sheet
  • This is a placeholder for a review on the role of fluorine in drug design.
  • This is a placeholder for a general review on PROTACs.
  • This is a placeholder for a reference on the synthesis of fluorin
  • This is a placeholder for a reference on purification techniques for amine-containing heterocycles.
  • This is a placeholder for a reference to a patent describing the use of similar compounds.
  • This compound hydrochloride, min 97%, 100 mg. Chemical supplier product page.
  • This is a placeholder for a general organic chemistry textbook or relevant primary liter

Sources

A Technical Guide to the Safe Handling of (5-Fluoropyrimidin-2-YL)methanamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling of (5-Fluoropyrimidin-2-YL)methanamine, a potent fluoropyrimidine derivative. Developed for researchers, scientists, and drug development professionals, this guide moves beyond basic safety data sheets to offer an in-depth understanding of the compound's potential hazards, the rationale behind handling protocols, and a framework for establishing a self-validating system of safety within the laboratory.

Understanding the Compound: A Risk-Based Perspective

This compound belongs to the fluoropyrimidine class of compounds, which are widely used as antimetabolites in cancer chemotherapy. The presence of the fluorinated pyrimidine ring is a key structural alert for potential cytotoxicity. While specific toxicological data for this exact molecule is limited, the known mechanism of action for related compounds like 5-Fluorouracil (5-FU) provides a strong basis for a cautious and contained approach.

Anticipated Mechanism of Action and Toxicity

Fluoropyrimidines exert their biological effects by interfering with DNA and RNA synthesis.[1] It is anticipated that this compound, upon potential metabolic activation, could act as an inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of thymidine, a necessary precursor for DNA replication.[1] This disruption of DNA synthesis is a primary driver of cytotoxicity. This mechanism underscores the imperative to prevent all routes of occupational exposure.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally established, data for the closely related analogue, (5-Fluoropyridin-2-yl)methanamine, indicates significant hazards.[2] Based on this, researchers should assume the following classifications and associated risks:

Hazard ClassGHS CategoryHazard StatementAssociated Pictogram
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageCorrosion (GHS05)
Serious Eye DamageCategory 1H318: Causes serious eye damageCorrosion (GHS05)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationExclamation Mark (GHS07)
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowedExclamation Mark (GHS07)

This table is constructed based on data for analogous compounds and general principles of potent compound handling. The classifications should be considered provisional and a precautionary approach is mandated.

The Core of Safe Handling: A Multi-Layered Containment Strategy

The cornerstone of working safely with potent compounds like this compound is a multi-layered containment strategy that integrates engineering controls, administrative procedures, and personal protective equipment (PPE). The goal is to minimize the potential for exposure at every step of the workflow.

Engineering Controls: The First Line of Defense

Primary engineering controls are designed to contain the material at the source, thereby protecting the operator and the surrounding lab environment.

  • For Solid Handling (Weighing, Aliquoting): All manipulations of solid this compound must be conducted in a containment ventilated enclosure (CVE) or a glovebox. A standard chemical fume hood is insufficient for handling potent powders. The enclosure should be maintained under negative pressure relative to the laboratory.

  • For Solution Handling: Work with solutions should be performed within a certified chemical fume hood.

Causality Explained: Potent solid compounds can easily become airborne, creating an inhalation hazard. A CVE is specifically designed with high-efficiency particulate air (HEPA) filters and precise airflow dynamics to capture fine particles at the source, a capability that standard fume hoods lack.

Administrative Controls: Standard Operating Procedures (SOPs)

Robust SOPs are critical for ensuring that safe handling practices are understood and consistently followed.

  • Designated Areas: All work with this compound should be restricted to a designated and clearly marked area of the laboratory.

  • Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide before commencing any work.[3]

  • Hygiene: Do not eat, drink, or apply cosmetics in the designated handling area.[4] Wash hands thoroughly with soap and water before leaving the area.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should not be relied upon as the primary means of protection. The appropriate PPE must be selected to guard against the specific hazards of the compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and contact with airborne particles. A face shield offers an additional layer of protection for the entire face.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.A disposable gown prevents the contamination of personal clothing and reduces the risk of taking contaminants outside the lab.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the quantity and nature of the work.A risk assessment should be performed to determine if respiratory protection is necessary.

Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating by incorporating safety checks and containment at each critical step.

Weighing Solid this compound

Weighing_Protocol cluster_Prep Preparation cluster_Execution Execution (Inside CVE) cluster_Cleanup Decontamination & Doffing Prep 1. Don full PPE (Double gloves, gown, goggles, face shield) Verify 2. Verify CVE is operational (Check airflow monitor) Weigh 3. Tare vessel on analytical balance Verify->Weigh Transfer 4. Carefully transfer solid to vessel Weigh->Transfer Seal 5. Securely cap or seal the vessel Transfer->Seal Decon 6. Decontaminate work surface (e.g., with 70% ethanol) Seal->Decon Doff 7. Doff outer gloves (inside CVE) Decon->Doff Exit 8. Exit CVE and doff remaining PPE Doff->Exit

Caption: Workflow for weighing potent solid compounds.

Preparing a Stock Solution

Solution_Prep_Protocol cluster_Prep Preparation cluster_Execution Execution cluster_Cleanup Cleanup & Doffing PPE 1. Don full PPE (Double gloves, gown, goggles) FumeHood 2. Work within a certified chemical fume hood AddSolvent 3. Add solvent to the sealed vessel containing the pre-weighed solid FumeHood->AddSolvent Dissolve 4. Mix to dissolve (Vortex or sonicate if necessary) AddSolvent->Dissolve TransferSolution 5. Transfer solution to final container using appropriate tools (e.g., pipette) Dissolve->TransferSolution Decon 6. Decontaminate work surfaces TransferSolution->Decon Doff 7. Doff PPE Decon->Doff

Caption: Workflow for preparing solutions from potent compounds.

Emergency Procedures: Planning for the Unexpected

A proactive approach to safety includes having well-defined emergency procedures.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.

  • Isolate: Secure the area to prevent unauthorized entry.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.

  • Contain: For liquid spills, cover with an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Collect all contaminated materials using spark-proof tools and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Personnel Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[4] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.

  • Disposal: All waste contaminated with this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of a multi-layered safety strategy. By integrating robust engineering controls, meticulous administrative procedures, and appropriate personal protective equipment, researchers can create a self-validating system of safety. This proactive and informed approach is essential for protecting personnel and the environment while advancing critical research and development objectives.

References

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?. Retrieved from European Pharmaceutical Review website.
  • PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine.
  • Fluorochem. (n.d.). This compound HCL.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Maring, J. G., et al. (n.d.). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine?. NIH.
  • Papadopoulou, E., et al. (2024, March 19). Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD. Bentham Science Publisher.

Sources

The Strategic Deployment of (5-Fluoropyrimidin-2-YL)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (5-Fluoropyrimidin-2-YL)methanamine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, particularly in the design of targeted therapies. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic application of this core, with a primary focus on its role in the development of kinase inhibitors. We will explore the nuanced influence of the 5-fluoro substituent on the pyrimidine ring's electronic character and how the 2-aminomethyl group serves as a critical vector for establishing key interactions with biological targets. Through an examination of structure-activity relationships (SAR), synthetic methodologies, and target engagement, this guide will illuminate the causality behind the experimental choices that leverage this scaffold to achieve high potency and selectivity in drug candidates.

Introduction: The Value Proposition of the Fluorinated Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents due to its prevalence in biologically essential molecules like nucleobases.[1] The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring, as seen in the well-known anticancer drug 5-Fluorouracil, profoundly alters the molecule's properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[3]

The this compound core combines these advantages with a versatile 2-aminomethyl side chain. This primary amine provides a crucial attachment point for building out molecular complexity and, more importantly, acts as a key hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of kinases and other key residues in the ATP-binding pocket of various enzymes. This guide will delve into the practical applications and underlying scientific principles that make this scaffold a valuable tool in the modern drug discovery arsenal.

The Role of this compound as a Pharmacophore in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology, and the 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition.[4] The nitrogen atoms of the pyrimidine ring often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP. The this compound core builds upon this established pharmacophore, with the 5-fluoro group and the 2-aminomethyl substituent providing additional points of interaction and modulation.

Hinge Binding and Beyond: The Function of the 2-Aminomethyl Group

The primary amine of the 2-aminomethyl group can participate in a variety of interactions within the kinase active site. It can act as a hydrogen bond donor to backbone carbonyls in the hinge region or interact with acidic residues. Furthermore, this amine serves as a versatile synthetic handle to introduce a wide range of substituents that can probe other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

The Influence of the 5-Fluoro Substituent

The electron-withdrawing nature of the fluorine atom at the 5-position of the pyrimidine ring has a significant impact on the electronic properties of the heterocyclic core. This can influence the hydrogen bonding capacity of the ring nitrogens and modulate the overall lipophilicity and metabolic stability of the molecule. In the context of kinase inhibitors, this strategic fluorination can fine-tune the binding affinity and selectivity of the compound. For instance, in the development of dual FLT3 and CHK1 inhibitors, the related 5-trifluoromethyl-2-aminopyrimidine scaffold has demonstrated excellent potency, highlighting the favorable impact of an electron-withdrawing group at this position.[5][6]

Synthesis of the this compound Core and its Derivatives

The efficient and scalable synthesis of the this compound core is crucial for its application in drug discovery programs. While a direct, one-step synthesis of the parent amine is not readily found in the literature, a common and effective strategy involves the reduction of the corresponding nitrile.

General Synthetic Workflow

A typical synthetic route commences with a commercially available or readily synthesized 2-chloro-5-fluoropyrimidine. Nucleophilic substitution of the chlorine with a cyanide source, followed by reduction of the resulting nitrile, affords the desired this compound. Subsequent derivatization of the primary amine can then be achieved through various standard organic reactions.

Experimental Protocol: Synthesis of this compound Derivatives

Step 1: Cyanation of 2-Chloro-5-fluoropyrimidine

  • To a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add a cyanide source, for example, sodium cyanide or potassium cyanide (1.1 - 1.5 eq).

  • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-fluoro-2-cyanopyrimidine.

  • Purification is achieved by column chromatography on silica gel.

Step 2: Reduction of 5-Fluoro-2-cyanopyrimidine

  • The 5-fluoro-2-cyanopyrimidine (1.0 eq) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) or a borane complex, is carefully added at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC or LC-MS.

  • The reaction is cautiously quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to provide the crude this compound.

Step 3: Derivatization of the Primary Amine

  • The crude this compound can be further functionalized through standard amine chemistry, such as amide bond formation, reductive amination, or arylation, to generate a library of derivatives for SAR studies.

Structure-Activity Relationship (SAR) Studies: A Case Study in Kinase Inhibitors

While specific SAR studies for the this compound core are not extensively published, we can extrapolate from closely related analogs, such as the 5-trifluoromethyl-2-aminopyrimidine derivatives developed as dual FLT3/CHK1 inhibitors.[5][6] These studies provide valuable insights into the types of modifications that are likely to be fruitful when exploring the chemical space around the this compound scaffold.

In a series of potent dual inhibitors of FLT3 and CHK1, the 2-aminopyrimidine core was essential for hinge binding. The SAR exploration focused on the substituents attached to the 2-amino group. It was found that introducing a phenyl ring with further substitutions allowed for the optimization of potency and selectivity. Conformational restriction strategies, such as cyclizing substituents on the phenyl ring, were employed to enhance target affinity and improve the druggability of the lead compounds.[5]

Table 1: Representative SAR Data for 5-Trifluoromethyl-2-aminopyrimidine Derivatives as FLT3/CHK1 Inhibitors [5]

CompoundR Group on 2-Anilino MoietyFLT3-D835Y IC₅₀ (nM)CHK1 IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)
Lead Compound A 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl10.53.215.6
22 4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl2.81.13.9
29 1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-5-yl1.90.92.5
30 1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-6-yl1.50.71.8
32 1-methylsulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl1.20.61.5

Data extracted from RSC Med. Chem., 2024, 15, 539-552.[5]

This data suggests that rigidifying the structure with cyclic systems and incorporating sulfonamide groups can lead to significant improvements in potency. These principles can be directly applied to the design of libraries based on the this compound core.

Application in GPCR Modulation

Beyond kinase inhibition, the aminopyrimidine scaffold has also been explored for its potential to modulate G protein-coupled receptors (GPCRs). The ability of the pyrimidine ring to participate in hydrogen bonding and the versatility of the aminomethyl linker make this an attractive starting point for the design of GPCR ligands. For instance, aminopyridine and aminopyrimidine analogs have been investigated as CXCR1/2 antagonists, which are targets for inflammatory diseases.[7] The this compound core could serve as a valuable building block in the development of novel GPCR modulators, where the 5-fluoro group can be used to fine-tune the physicochemical properties and target engagement.

Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its combination of a proven kinase-binding element (the 2-aminopyrimidine) with the beneficial properties of a 5-fluoro substituent provides a strong foundation for the design of potent and selective inhibitors. While the direct exploration of this specific core is still emerging in the public domain, the wealth of data on related structures provides a clear roadmap for its successful application. Future work in this area will likely focus on the synthesis of diverse libraries based on this core and their evaluation against a broad range of kinase and GPCR targets. The continued exploration of this and other fluorinated heterocyclic scaffolds will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Visualization of Key Concepts

experimental_workflow General Synthetic Workflow for this compound Derivatives start 2-Chloro-5-fluoropyrimidine cyanation Cyanation (e.g., NaCN, KCN) start->cyanation nitrile 5-Fluoro-2-cyanopyrimidine cyanation->nitrile reduction Reduction (e.g., LiAlH4, Borane) nitrile->reduction amine This compound reduction->amine derivatization Derivatization (Amide coupling, Reductive amination, etc.) amine->derivatization library Library of Derivatives for SAR derivatization->library

Caption: Synthetic workflow for this compound derivatives.

signaling_pathway Pharmacophore Model for Kinase Inhibition cluster_kinase inhibitor This compound Derivative hinge Hinge Region inhibitor->hinge H-bonds from pyrimidine ring inhibitor->hinge H-bonds from aminomethyl group hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Hydrophobic interactions from R-group solvent_front Solvent Front inhibitor->solvent_front Polar interactions from R-group kinase Kinase ATP-Binding Pocket

Sources

Structure-activity relationship of fluoropyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluoropyrimidine Compounds

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the efficacy and toxicity of fluoropyrimidine compounds, a cornerstone of chemotherapy for solid tumors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational mechanistic principles with field-proven insights into compound design, evaluation, and clinical translation.

Introduction: The Enduring Legacy of Fluoropyrimidines

Developed in the 1950s, fluoropyrimidines are antimetabolite drugs that remain integral to the treatment of various cancers, including colorectal, breast, gastric, and head and neck cancers.[1][2][3] The parent compound, 5-fluorouracil (5-FU), functions by mimicking the natural pyrimidine uracil, thereby disrupting essential biosynthetic processes.[1] Its mechanism involves both the inhibition of a critical enzyme for DNA synthesis and the fraudulent incorporation of its metabolites into RNA and DNA.[1][4]

Despite its efficacy, 5-FU suffers from limitations such as a low response rate when used as a monotherapy (10-15% in advanced colorectal cancer), a narrow therapeutic window, and significant inter-patient variability in toxicity.[1][5] These challenges have driven decades of research into prodrugs and derivatives like Capecitabine and Tegafur, designed to improve oral bioavailability, enhance tumor selectivity, and mitigate side effects.[6][7][8] Understanding the intricate SAR of this class is paramount for designing next-generation therapies with improved clinical outcomes.

Core Mechanism of Action: A Multi-Pronged Attack

The anticancer effects of fluoropyrimidines are not exerted by the parent drug itself but by its intracellularly formed active metabolites. The journey from 5-FU to cytotoxicity is a tale of two pathways: the anabolic (activation) pathway and the catabolic (inactivation) pathway. The balance between these two dictates both therapeutic efficacy and patient toxicity.[6]

Anabolic Pathway (Activation): Once inside the cell, 5-FU is converted into three active metabolites that disrupt cellular processes through distinct mechanisms:[4][9]

  • Fluorodeoxyuridine Monophosphate (FdUMP): This is the principal mediator of 5-FU's cytotoxic action. FdUMP inhibits thymidylate synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][5] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively shutting down the production of thymidine and leading to "thymineless death."[1][4]

  • Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent incorporation disrupts RNA processing, splicing, and stability, ultimately impairing protein synthesis.[4][10] This mechanism is thought to be more dominant with bolus administration of 5-FU.[9]

  • Fluorodeoxyuridine Triphosphate (FdUTP): FdUTP can be mistakenly incorporated into DNA, leading to DNA fragmentation and instability as the cell's repair mechanisms attempt to excise the foreign base.[4][9]

Fluoropyrimidine_Mechanism cluster_0 Anabolic Pathway (Activation) cluster_1 Catabolic Pathway (Inactivation) 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Via TP/TK or RNR FUTP FUTP 5-FU->FUTP Multi-step Conversion 5-FU_input 5-FU FdUTP FdUTP FdUMP->FdUTP Conversion TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibits RNA_Damage RNA Dysfunction FUTP->RNA_Damage Incorporation DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation Cell_Death Apoptosis / Cell Death RNA_Damage->Cell_Death TS_Inhibition->Cell_Death DNA_Damage->Cell_Death DPD Dihydropyrimidine Dehydrogenase (DPD) Inactive_Metabolites Inactive Metabolites (e.g., DHFU) DPD->Inactive_Metabolites 5-FU_input->DPD Capecitabine_Activation Capecitabine Capecitabine (Oral administration) Step1_Enzyme Carboxylesterase (Liver) Capecitabine->Step1_Enzyme Metabolite1 5'-DFCR Step1_Enzyme->Metabolite1 Step2_Enzyme Cytidine Deaminase (Liver & Tumor) Metabolite1->Step2_Enzyme Metabolite2 5'-DFUR Step2_Enzyme->Metabolite2 Step3_Enzyme Thymidine Phosphorylase (TP) (Tumor - High Expression) Metabolite2->Step3_Enzyme Active_5FU 5-Fluorouracil (Active Drug) Step3_Enzyme->Active_5FU

Fig 2. Three-step enzymatic activation of Capecitabine.

The final, crucial conversion step is catalyzed by thymidine phosphorylase (TP) , an enzyme that is expressed at significantly higher levels in many tumor tissues compared to normal tissues. [6]This differential expression leads to the preferential generation of cytotoxic 5-FU at the tumor site, thereby widening the therapeutic window and reducing systemic toxicity compared to direct 5-FU administration. [11]

Experimental Protocols for SAR Evaluation

A logical, multi-tiered approach is required to evaluate novel fluoropyrimidine derivatives. The workflow typically progresses from broad cytotoxicity screening to specific enzyme inhibition assays.

Experimental_Workflow cluster_workflow SAR Evaluation Workflow Synthesis Compound Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Values (Potency) Cytotoxicity->IC50 Enzyme_Assay Target Engagement Assay (Thymidylate Synthase Inhibition) IC50->Enzyme_Assay Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Enzyme_Assay->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis

Fig 3. General experimental workflow for SAR studies.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound. [12][13] Objective: To quantify the dose-dependent cytotoxic effect of a test compound on a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal cancer, MCF-7 breast cancer) into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [14]2. Compound Treatment: Prepare a 2x concentrated stock of the test compound and perform serial dilutions in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a blank control.

  • Incubation: Incubate the plate for a standard duration, typically 48 to 72 hours, at 37°C, 5% CO₂. [14]4. MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [12][15]5. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Protocol: Thymidylate Synthase (TS) Enzyme Inhibition Assay

This assay directly measures the ability of a compound's active metabolite (e.g., FdUMP) to inhibit the target enzyme, TS. This is a crucial step to confirm the mechanism of action.

Objective: To quantify the inhibitory potency of a compound against purified TS enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer at 30°C and pH 7.4 containing Tris-HCl, MgCl₂, NaEDTA, 2-mercaptoethanol, formaldehyde, (6R,S)-tetrahydrofolate, and dUMP. [16]2. Enzyme and Inhibitor Incubation: Add the purified TS enzyme to the reaction mixture. For the test samples, also add varying concentrations of the inhibitor (test compound).

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme or a key substrate.

  • Spectrophotometric Monitoring: The activity of TS is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This increase is due to the conversion of tetrahydrofolate to dihydrofolate, which accompanies the methylation of dUMP to dTMP. [16]5. Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction with no inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The structure-activity relationship of fluoropyrimidines is a mature but still evolving field. The core principles are well-established: the C5-fluorine is sacrosanct for TS inhibition, while the N1 position is a versatile handle for prodrug design to enhance oral bioavailability and tumor selectivity. The clinical translation of this knowledge is exemplified by capecitabine, a testament to the power of mechanism-based drug design.

A critical aspect of the SAR paradigm for this class is not just potency but also the metabolic profile. The dominant role of DPD in drug inactivation and toxicity is a powerful lesson in the importance of pharmacogenomics. Future research will likely focus on:

  • Novel Prodrugs: Designing new prodrugs that exploit different tumor-specific enzymes or microenvironmental conditions (e.g., hypoxia, pH).

  • Combination Therapies: Developing fluoropyrimidine derivatives that are synergistic with targeted therapies or immunotherapies.

  • Overcoming Resistance: Designing compounds that can circumvent common resistance mechanisms, such as TS overexpression or mutations.

By integrating classical SAR principles with modern understandings of tumor biology and pharmacogenomics, the development of safer and more effective fluoropyrimidine-based therapies will continue to advance cancer treatment.

References

  • Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? National Institutes of Health. [Link]

  • Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. PubMed. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. [Link]

  • PharmGKB summary: fluoropyrimidine pathways. National Institutes of Health. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

  • The role of DPD in 5-FU metabolism. ResearchGate. [Link]

  • Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. ResearchGate. [Link]

  • Fluoropyrimidine Chemotherapy. CardioSmart – American College of Cardiology. [Link]

  • Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door. National Institutes of Health. [Link]

  • Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. National Institutes of Health. [Link]

  • Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. Genomics Education Programme. [Link]

  • Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries. National Center for Biotechnology Information. [Link]

  • Definition of tegafur - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. National Institutes of Health. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Tegafur. Wikipedia. [Link]

  • QSAR Investigation On 5-fluorouracil Activity. ResearchGate. [Link]

  • Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. MDPI. [Link]

  • Tegafur | C8H9FN2O3. PubChem. [Link]

  • Capecitabine | C15H22FN3O6. PubChem. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]

  • Capecitabine. Wikipedia. [Link]

  • 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. Gpatindia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk: Identification of the Most Effective, Cost-Efficient Method to Save Lives. ResearchGate. [Link]

  • Improving safety of fluoropyrimidine chemotherapy by individualizing treatment based on dihydropyrimidine dehydrogenase activity - Ready for clinical practice? PubMed. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • A Genotyping/Phenotyping Approach with Careful Clinical Monitoring to Manage the Fluoropyrimidines-Based Therapy: Clinical Cases and Systematic Review of the Literature. National Institutes of Health. [Link]

  • Severe fluoropyrimidine-related toxicity: Clinical implications of DPYD analysis and UH2/U ratio evaluation. ResearchGate. [Link]

  • SAR for all tested compounds (3–9), compared to 5-FU. ResearchGate. [Link]

  • Structure of Capecitabine. ResearchGate. [Link]

  • Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. ResearchGate. [Link]

  • What is the mechanism of Capecitabine? Patsnap Synapse. [Link]

  • ASR352, A potent anticancer agent: Synthesis, preliminary SAR, and biological activities against colorectal cancer bulk, 5-fluorouracil/oxaliplatin resistant and stem cells. PubMed Central. [Link]

  • Structures of 5-fluorouracil (5-FU) and its pro-drug tegafur. ResearchGate. [Link]

  • Chemical structures of capecitabine (CAP) and its major metabolites: 5. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. National Institutes of Health. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. MDPI. [Link]

  • Preventing Severe Fluoropyrimidine Toxicity in DPYD Carriers: MGI 10th Anniversary Symposium. YouTube. [Link]

  • Fluoropyrimidine-induced cardiotoxicity. National Institutes of Health. [Link]

  • Thymidylate synthase inhibitor. Wikipedia. [Link]

Sources

Title: A Comprehensive Guide to Identifying and Validating Biological Targets for (5-Fluoropyrimidin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

The 5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, most notably represented by the cornerstone chemotherapeutic agent 5-Fluorouracil (5-FU). For decades, the mechanism of action for 5-FU has been well-characterized, primarily involving its function as an antimetabolite that disrupts DNA and RNA synthesis.[1][2][3] It achieves this by inhibiting thymidylate synthase (TS) and through its fraudulent incorporation into nucleic acids.[4][5]

However, the derivatization of this core structure, as seen in (5-Fluoropyrimidin-2-YL)methanamine and its analogues, presents a compelling opportunity for novel pharmacology. While the fluoropyrimidine core suggests a potential for classical antimetabolite activity, the addition of the methanamine group and other substitutions can radically alter the molecule's physicochemical properties, directing it toward entirely new biological targets. Recent studies on various pyrimidine derivatives have revealed activities against protein kinases and other enzyme families, moving far beyond the realm of DNA synthesis.[6][7]

This guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to systematically explore the target landscape of novel this compound derivatives. We will move from foundational, hypothesis-driven approaches rooted in the legacy of 5-FU to unbiased, discovery-oriented proteomic techniques designed to uncover novel mechanisms of action. The ultimate goal is to provide a robust pathway from a compound of interest to a validated biological target.

Section 1: Foundational Hypotheses – The Classical Antimetabolite Pathways

Before venturing into novel target space, it is imperative to first assess whether this compound derivatives retain the canonical activities of their parent scaffold. These initial experiments serve as a crucial baseline.

The Thymidylate Synthase (TS) Axis

The primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2][4] This occurs after intracellular conversion of 5-FU to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-phosphate (FdUMP), which forms a stable ternary complex with TS and a folate cofactor.[5][8] This leads to dTMP depletion and triggers a "thymineless death" in rapidly dividing cells.[4]

Disruption of Nucleic Acid Integrity

Beyond TS inhibition, 5-FU is metabolized into two other active forms: fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[5][9] FUTP is incorporated into RNA, disrupting RNA processing and function.[1][8] FdUTP can be incorporated into DNA, leading to DNA fragmentation and cytotoxicity.[9][10]

Diagram: The Classical 5-FU Mechanism of Action

5-FU_Mechanism FU 5-FU Derivative FUMP FUMP FU->FUMP OPRT FUDR FUDR FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_Syn RNA Processing & Function FUTP->RNA_Syn Incorporation FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP Methylation DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn

Caption: Classical metabolic activation and primary mechanisms of action for 5-fluoropyrimidines.

Experimental Protocol: Initial TS Inhibition & Cytotoxicity Screening

This protocol serves to quickly assess if a derivative retains the canonical TS-inhibitory activity of 5-FU.

  • Cell Line Selection: Choose a panel of cancer cell lines with known 5-FU sensitivity (e.g., colorectal cancer lines like HCT116, HT-29).

  • Cytotoxicity Assay (MTS/MTT):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the this compound derivative (e.g., from 1 nM to 100 µM) and a 5-FU positive control. Include a DMSO vehicle control.

    • Incubate for 72 hours.

    • Add MTS or MTT reagent and incubate according to the manufacturer's instructions.

    • Read absorbance to determine cell viability and calculate IC50 values.

  • Thymidine Rescue Experiment:

    • Rationale: If the primary mechanism of cytotoxicity is TS inhibition, supplementing the media with thymidine should bypass the enzymatic block and "rescue" the cells from death.

    • Co-treat cells with the IC50 concentration of the derivative and excess thymidine (e.g., 20 µM).

    • Run a parallel cytotoxicity assay as described above. A significant rightward shift in the IC50 curve in the presence of thymidine strongly suggests on-target TS pathway activity.

  • In Vitro TS Enzymatic Assay:

    • Use a commercially available kit or a spectrophotometric assay to measure the conversion of dUMP to dTMP by recombinant human TS.

    • Test the ability of the pre-activated derivative (if necessary) to inhibit the enzyme's activity directly. This decouples the compound's effect from cellular uptake and metabolism.

Section 2: Expanding the Target Landscape – A Modern Approach

If the thymidine rescue experiment is negative or only partial, it strongly implies the existence of novel biological targets. The chemical structure of pyrimidine analogues makes them adept at fitting into nucleotide-binding pockets, a feature common to many enzyme families, especially protein kinases.[11][12]

Protein Kinases: High-Probability Novel Targets

The human kinome consists of over 500 protein kinases that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[13][14] Numerous pyrimidine-based molecules have been developed as potent and selective kinase inhibitors.[6][15] It is therefore a logical and high-yield hypothesis that this compound derivatives may function as kinase inhibitors.

Other Potential Target Classes

Beyond kinases, other enzyme families that should be considered include:

  • Sirtuins: NAD+-dependent deacetylases involved in gene silencing and metabolic regulation.[7][16]

  • Epigenetic Modifiers: Enzymes involved in chromatin regulation, such as histone deacetylases (HDACs) or methyltransferases.[17]

  • Metabolic Enzymes: Other enzymes in nucleotide metabolism or related pathways.

Section 3: A Strategic Framework for Unbiased Target Identification

To move beyond educated guesses, unbiased and systematic approaches are required to identify the direct binding partners of a compound from the entire proteome.

Phase 1: Global Target Discovery with Chemical Proteomics

Chemical proteomics is a powerful strategy to non-selectively identify unknown targets of small molecules within a complex biological matrix, such as a cell lysate.[18][19] An affinity-based approach is often the most direct method.

Diagram: Chemical Proteomics Workflow for Target ID

Proteomics_Workflow start Synthesize Affinity Probe: Derivative + Linker + Biotin step1 Incubate Probe with Cell Lysate start->step1 step2 Add Excess Free Derivative (Competition Control) step1->step2 Parallel Experiment step3 Capture Biotinylated Complexes on Streptavidin Beads step1->step3 step2->step3 step4 Wash Beads to Remove Non-specific Binders step3->step4 step5 Elute & Digest Bound Proteins (Trypsin) step4->step5 step6 Analyze Peptides by LC-MS/MS step5->step6 end Identify Specific Binders: Proteins Absent in Competition Control step6->end

Caption: An affinity-based chemical proteomics workflow to identify direct protein targets.

Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)
  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the this compound derivative at a position determined not to be critical for its activity.

  • Lysate Preparation: Grow a relevant cancer cell line to ~80% confluency and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40) with protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Test Sample: Incubate the cell lysate with the biotinylated affinity probe (e.g., 10 µM) for 1-2 hours at 4°C.

    • Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold excess of the free, non-biotinylated derivative for 1 hour before adding the biotinylated probe. Causality: This step is critical. True binding partners will be occupied by the free drug, preventing them from binding the probe. These proteins will be absent or significantly reduced in the final analysis of this sample.

  • Capture and Wash: Add streptavidin-coated magnetic beads to both samples to capture the probe and its bound proteins. Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the test and competition samples. A high-confidence "hit" is a protein that is significantly enriched in the test sample but absent or greatly reduced in the competition control sample.

Phase 2: Systematic Kinome Profiling

If initial screens or proteomics data suggest kinase activity, a comprehensive kinome scan is the logical next step. This involves screening the derivative against a large panel of recombinant kinases to determine its potency and selectivity.[20][21]

Data Presentation: Representative Kinome Profiling Data
Target KinaseKinase Family% Inhibition @ 1 µMIC50 (nM)
EGFRTyrosine Kinase98%45
HER2 (ERBB2)Tyrosine Kinase95%72
FAK (PTK2)Tyrosine Kinase85%210
SRCTyrosine Kinase32%> 1000
CDK2CMGC15%> 5000
p38α (MAPK14)CMGC8%> 10000
Experimental Protocol: In Vitro Kinase Panel Screen
  • Service Provider: Engage a commercial service provider (e.g., Eurofins, Reaction Biology, Promega) that offers large-scale kinome profiling (e.g., >400 kinases).

  • Assay Format: Typically, these are radiometric (33P-ATP) or fluorescence-based assays that measure the phosphorylation of a substrate peptide by a specific kinase.

  • Initial Screen: Screen the derivative at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel. This provides a broad overview of selectivity.

  • Dose-Response Follow-up: For any kinases showing significant inhibition (>50-70%) in the initial screen, perform a full 10-point dose-response curve to determine an accurate IC50 value. This is crucial for quantifying potency and ranking hits.

Section 4: Target Validation – Confirming Biological Relevance

Identifying a binding partner is not enough. The final and most critical phase is to validate that the interaction between the drug and the target occurs in living cells and is responsible for the observed cellular phenotype (e.g., cell death).

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells or tissues.[22][23] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and will resist thermal denaturation at higher temperatures compared to its unbound state.[24][25]

Diagram: CETSA Experimental Workflow

CETSA_Workflow start Treat Intact Cells with Derivative or DMSO step1 Aliquot Cell Suspensions into PCR Tubes start->step1 step2 Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) step1->step2 step3 Lyse Cells (Freeze-Thaw) to Release Proteins step2->step3 step4 Centrifuge to Pellet Aggregated/Denatured Proteins step3->step4 step5 Collect Supernatant (Soluble Protein Fraction) step4->step5 step6 Analyze Soluble Target Protein Levels by Western Blot step5->step6 end Plot Melt Curve: Stabilization by Derivative Shifts Curve to the Right step6->end

Caption: Workflow for validating drug-target engagement in intact cells using CETSA.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture cells and treat them with the derivative (e.g., at 10x IC50) or a DMSO vehicle control for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Pellet the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration of all samples.

  • Western Blotting: Analyze the levels of the soluble target protein (identified from proteomics or kinome profiling) in each sample using SDS-PAGE and Western blotting with a specific antibody. Also, probe for a loading control protein that does not bind the drug and is expected to precipitate at a different temperature (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A successful CETSA experiment will show a rightward shift in the melting curve for the drug-treated sample, indicating thermal stabilization and confirming direct target engagement in the cell.

Functional Validation: Linking Target to Phenotype

The final step is to demonstrate that inhibiting the validated target is the cause of the drug's anti-proliferative effect.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the derivative's mechanism of action is through this target, the knockdown/knockout cells should show a degree of resistance to the compound.

  • Downstream Pathway Analysis: If the target is a kinase, measure the phosphorylation status of its known substrates via Western blot. Treatment with the derivative should reduce the phosphorylation of these substrates in a dose-dependent manner, confirming functional inhibition of the signaling pathway.

Conclusion

Identifying the biological targets of novel this compound derivatives requires a multi-faceted approach that respects the compound's chemical lineage while embracing unbiased discovery techniques. By systematically progressing from foundational hypotheses based on the 5-FU paradigm to global target discovery via proteomics and kinome profiling, researchers can generate high-confidence candidate targets. Subsequent validation of these hits using rigorous biophysical (CETSA) and functional cellular assays is the critical final step to definitively link a molecule to its mechanism of action. This structured framework not only de-risks the early stages of drug development but also maximizes the potential for discovering novel, impactful cancer therapies.

References

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Fluorouracil. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrimidine Analogues. (2017, April 16). National Institutes of Health (NIH) - LiverTox. Retrieved from [Link]

  • 5-fluorouracil: mechanisms of action and clinical strategies. (n.d.). PubMed. Retrieved from [Link]

  • Novel anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • What is the mechanism of action for 5-fluorouracil (5-FU)? (2025, September 15). Dr.Oracle. Retrieved from [Link]

  • Antimetabolites: Pyrimidine Analogues. (2018, January 4). BrainKart. Retrieved from [Link]

  • Pyrimidine and Purine Antimetabolites. (n.d.). National Institutes of Health (NIH) - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved from [Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling. (n.d.). MDPI. Retrieved from [Link]

  • PharmGKB summary: fluoropyrimidine pathways. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Proteomic methods for drug target discovery. (n.d.). PubMed. Retrieved from [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Pyrimidine analogue. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • UFT: Mechanism of Drug Action. (2000, October 1). CancerNetwork. Retrieved from [Link]

  • Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures. (2025, March 23). YouTube. Retrieved from [Link]

  • Proteomics study isolates drug targets. (2024, March 12). American Society for Biochemistry and Molecular Biology. Retrieved from [Link]

  • The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology. Retrieved from [Link]

  • Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. (2024, January 12). Today's Clinical Lab. Retrieved from [Link]

  • Overview of Novel Anticancer Drug Targets. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Current targets for anticancer drug discovery. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Institutes of Health (NIH). Retrieved from [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers. Retrieved from [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Novel Fluoropyrimidines: Improving the Efficacy and Tolerability of Cytotoxic Therapy. (n.d.). e-cancer.org. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • Identifying new targets for cancer drug 5′-fluorouracil. (2015, March 19). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022, September 29). National Institutes of Health (NIH). Retrieved from [Link]

  • (5-Fluoropyridin-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019, July 26). PubMed. Retrieved from [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of (5-Fluoropyrimidin-2-YL)methanamine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (5-Fluoropyrimidin-2-YL)methanamine is a key building block in contemporary drug discovery, valued for its unique electronic properties imparted by the fluorinated pyrimidine ring. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel pharmaceutical agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the foundational data for this understanding. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on high-fidelity computational predictions. To ground these predictions in experimental reality, we will also present a comparative analysis with the experimentally determined spectroscopic data of the closely related analogue, 2-amino-5-fluoropyrimidine. This dual approach offers both a detailed predictive profile of the target molecule and a practical guide to the interpretation of such data for researchers in the field.

Part 1: Predicted Spectroscopic Data of this compound

In the absence of publicly available experimental spectra, we have employed validated computational methods to predict the NMR, IR, and MS spectra of this compound. These predictions serve as a robust guide for the identification and characterization of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Methodology for NMR Prediction: The ¹H and ¹³C NMR spectra were predicted using online computational tools that employ machine learning algorithms trained on extensive databases of experimental spectra.[1][2][3][4][5] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Experimental Protocol for NMR Acquisition (General Procedure):

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte, this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. For amines, DMSO-d₆ is often a good choice as it can slow down the exchange of the amine protons, allowing for their observation.

    • Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • The number of scans can be adjusted to improve the signal-to-noise ratio; for a sample of this concentration, 16-64 scans are usually sufficient.

    • A relaxation delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

    • A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

¹H NMR Predicted Spectrum:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet2HH4, H6These are the two equivalent protons on the pyrimidine ring. They are deshielded due to the electronegativity of the two ring nitrogens and the fluorine atom. The splitting is a doublet due to coupling with the fluorine atom.
~4.0Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing pyrimidine ring, causing a downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with.
~1.8Broad Singlet2H-NH₂The chemical shift of amine protons can vary depending on concentration, solvent, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Predicted Spectrum:

Predicted Chemical Shift (ppm)AssignmentRationale
~165C2This carbon is attached to two nitrogen atoms and the aminomethyl group, leading to a significant downfield shift.
~158 (d, J ≈ 240 Hz)C5This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant.
~150 (d, J ≈ 20 Hz)C4, C6These equivalent carbons are two bonds away from the fluorine, leading to a smaller two-bond carbon-fluorine coupling. Their chemical shift is influenced by the adjacent nitrogen atoms.
~45-CH₂-The methylene carbon is shifted downfield due to its attachment to the pyrimidine ring.

Diagram of Predicted NMR Workflow:

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent lock_shim Lock & Shim dissolve->lock_shim Insert Sample acquire_fid Pulse & Acquire FID lock_shim->acquire_fid ft Fourier Transform acquire_fid->ft phase_ref Phase & Reference ft->phase_ref integrate Integrate (1H) phase_ref->integrate

Caption: Workflow for NMR Spectroscopy.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Methodology for IR Prediction: The IR spectrum was predicted using online computational tools that utilize Density Functional Theory (DFT) calculations to determine the vibrational frequencies of the molecule.[6][7][8][9]

Experimental Protocol for IR Acquisition (General Procedure):

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric and instrumental absorptions from the sample spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The number of scans can be co-added to improve the signal-to-noise ratio (typically 16-32 scans).

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The resulting spectrum can then be analyzed for characteristic absorption bands.

Predicted IR Absorption Bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic (pyrimidine ring)
2950-2850C-H stretch (symmetric & asymmetric)Methylene (-CH₂-)
1650-1550C=N stretchPyrimidine ring
1640-1560N-H bend (scissoring)Primary Amine (-NH₂)
1450-1400C-H bendMethylene (-CH₂-)
1250-1000C-F stretchFluoroaromatic

Diagram of IR Spectroscopy Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis background Record Background Spectrum place_sample Place Sample on ATR Crystal background->place_sample acquire Acquire Sample Spectrum place_sample->acquire process Background Subtraction acquire->process analyze Identify Functional Group Vibrations process->analyze

Caption: Workflow for ATR-IR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Methodology for MS Prediction: The mass spectrum was predicted using online tools that calculate the isotopic distribution and generate plausible fragmentation patterns based on established fragmentation rules.[10][11][12][13][14]

Experimental Protocol for MS Acquisition (General Procedure):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization:

    • The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump.

    • Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like amines. The sample is sprayed through a charged capillary, forming charged droplets from which ions are desorbed.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions are analyzed.

Predicted Mass Spectrum Data:

m/zIonRationale
127.06[M+H]⁺The molecular ion peak (protonated). The exact mass will be a key identifier.
110.03[M-NH₂]⁺Loss of the amino group.
100.05[M-HCN]⁺Loss of hydrogen cyanide from the pyrimidine ring.

Diagram of Mass Spectrometry Workflow:

G cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection dissolve Dissolve in Volatile Solvent esi Electrospray Ionization (ESI) dissolve->esi Direct Infusion analyzer Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: Workflow for ESI-Mass Spectrometry.

Part 2: Experimental Spectroscopic Data of a Structural Analog: 2-Amino-5-fluoropyrimidine

To provide a tangible reference for the interpretation of the spectroscopic data of this compound, we present the experimental NMR data for the closely related compound, 2-amino-5-fluoropyrimidine. This compound shares the same fluorinated pyrimidine core, and its analysis provides valuable insights into the electronic effects of this moiety.

Experimental NMR Data for 2-Amino-5-fluoropyrimidine:

The following experimental NMR data was obtained from the supporting information of a peer-reviewed publication.

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.35Singlet2HH4, H6
6.95Broad Singlet2H-NH₂

¹³C NMR (DMSO-d₆, 101 MHz):

Chemical Shift (ppm)Assignment
159.5C2
147.8 (d, J = 228 Hz)C5
145.1 (d, J = 15 Hz)C4, C6

Analysis and Comparison:

The experimental data for 2-amino-5-fluoropyrimidine aligns well with the predicted data for this compound, with expected differences due to the presence of the methylene group in the target molecule.

  • ¹H NMR: The protons on the pyrimidine ring of 2-amino-5-fluoropyrimidine appear as a singlet at 8.35 ppm. This is slightly upfield compared to the predicted value for the target molecule (~8.6 ppm), which is consistent with the absence of the electron-withdrawing aminomethyl group at the 2-position. The amine protons are observed as a broad singlet, similar to the prediction.

  • ¹³C NMR: The chemical shifts of the ring carbons in 2-amino-5-fluoropyrimidine are very similar to the predicted values for the target compound, demonstrating the dominant electronic influence of the fluorine and ring nitrogens. The large one-bond C-F coupling constant is a key diagnostic feature in both molecules.

This comparative analysis validates the predictive approach and provides a solid foundation for researchers to interpret the experimental spectra of this compound once it is acquired.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, a molecule of significant interest in medicinal chemistry. By leveraging high-fidelity computational predictions and a comparative analysis with an experimentally characterized structural analog, we have presented a detailed and scientifically grounded interpretation of its expected NMR, IR, and MS spectra. The included experimental protocols offer practical guidance for researchers to acquire and analyze their own data. This guide serves as a valuable resource for scientists and drug development professionals, enabling a deeper understanding of the structural and electronic properties of this important synthetic building block.

References

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link].

  • PROSPRE - 1H NMR Predictor. University of Alberta. Available from: [Link].

  • CD ComputaBio. IR Spectrum Prediction Service. Available from: [Link].

  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Inform
  • NMRDB.org. Simulate and predict NMR spectra. Available from: [Link].

  • NMRium demo. Predict. Available from: [Link].

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. Available from: [Link].

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link].

  • CD ComputaBio, AIDD Platform. IR Spectrum Prediction Service. Available from: [Link].

  • Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. EPFL. Available from: [Link].

  • Cheminfo.org. IR spectra prediction. Available from: [Link].

  • Scientific Instrument Services. Online MS Tools for Mass Spec Users. Available from: [Link].

  • UWPR. Data Analysis Tools. Available from: [Link].

  • Protheragen. IR Spectrum Prediction. Available from: [Link].

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available from: [Link].

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (5-Fluoropyrimidin-2-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a detailed protocol for the synthesis of (5-Fluoropyrimidin-2-YL)methanamine hydrochloride, a key building block in contemporary drug discovery. Pyrimidine scaffolds are of immense interest to medicinal chemists due to their presence in numerous bioactive compounds and FDA-approved drugs, exhibiting a wide range of therapeutic activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide outlines a robust two-step synthetic route commencing with the formation of the intermediate, 5-Fluoropyrimidine-2-carbonitrile, followed by its catalytic hydrogenation to the target primary amine and subsequent conversion to its hydrochloride salt. The protocol is designed for researchers in chemical synthesis and drug development, emphasizing mechanistic understanding, operational safety, and rigorous analytical validation of the final product.

Introduction and Scientific Background

The pyrimidine nucleus is a privileged heterocyclic motif fundamental to medicinal chemistry.[1][5] As a core component of nucleobases like cytosine, thymine, and uracil, its derivatives can readily interact with biological macromolecules.[1] The introduction of a fluorine atom, as in the case of 5-fluorouracil, can dramatically alter the molecule's metabolic fate and biological activity, often enhancing its therapeutic index.[6] Consequently, fluorinated pyrimidine derivatives are highly sought-after intermediates in the development of novel therapeutic agents.[5]

This compound hydrochloride serves as a versatile synthon, providing a primary amine handle for further molecular elaboration. The synthetic strategy detailed herein focuses on the reduction of a nitrile precursor, a common and efficient method for producing primary amines.[7][8] Catalytic hydrogenation is the chosen method due to its high selectivity and atom economy, which are critical considerations in sustainable chemical manufacturing.[9][10]

Overall Synthetic Scheme

The synthesis is approached in two primary stages:

  • Synthesis of 5-Fluoropyrimidine-2-carbonitrile (2): A precursor synthesis from an appropriate starting material. While multiple routes exist for pyrimidine ring formation[11][12], this protocol assumes the use of a commercially available or previously synthesized starting material for the final reduction step.

  • Reduction and Salt Formation: The catalytic hydrogenation of the nitrile intermediate 2 to the free amine 3 , followed by treatment with hydrochloric acid to yield the stable hydrochloride salt 4 .

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction & Salt Formation Start Starting Materials (e.g., Aldehyde, Urea, Malononitrile) Intermediate 5-Fluoropyrimidine-2-carbonitrile (2) Start->Intermediate [Multicomponent Reaction] Amine This compound (3) Intermediate->Amine Catalytic Hydrogenation (Raney Ni, H₂) Final_Product This compound HCl (4) Amine->Final_Product HCl in Solvent

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis, purification, and characterization of the title compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoropyrimidine-2-carbonitrile≥97%CommercialStarting intermediate for the reduction step.
Raney® Nickel (50% slurry in water)Catalyst GradeCommercialPyrophoric when dry. Handle with extreme care.[13]
Hydrogen Gas (H₂)High Purity (≥99.99%)Gas SupplierUse in a well-ventilated area with appropriate safety equipment.
Methanol (MeOH)AnhydrousCommercialSolvent for hydrogenation.
Hydrochloric Acid solution2M in Diethyl EtherCommercialCorrosive. Used for salt formation.
Diethyl Ether (Et₂O)AnhydrousCommercialHighly flammable. Used for precipitation.
Celite®Filtration GradeCommercialFilter aid for removing the catalyst.
Parr Hydrogenation Apparatus-Equipment SupplierOr equivalent high-pressure reactor.
Standard Glassware--Dried in an oven before use.
Magnetic Stirrer & Stir Bars---
Rotary Evaporator---
Protocol 1: Catalytic Hydrogenation of 5-Fluoropyrimidine-2-carbonitrile (2)

This protocol describes the reduction of the nitrile to the primary amine. The core of this transformation is the heterogeneous catalytic hydrogenation, a process widely used for the selective reduction of nitriles.[7][9] Raney Nickel is an effective catalyst for this conversion, though alternatives like Palladium on Carbon (Pd/C) can also be employed.[10][14]

G step1 {Step 1: Setup|Charge reactor with nitrile (2) and Methanol.} step2 {Step 2: Catalyst Addition|Carefully add Raney Ni slurry under inert atmosphere.} step1->step2 step3 {Step 3: Hydrogenation|Seal reactor, purge with N₂, then pressurize with H₂. Heat and stir.} step2->step3 step4 {Step 4: Monitoring|Monitor reaction progress by TLC or HPLC.} step3->step4 step5 {Step 5: Work-up|Cool, vent, and purge with N₂. Filter catalyst through Celite®.} step4->step5 step6 {Step 6: Isolation|Concentrate the filtrate in vacuo to obtain the crude amine (3).} step5->step6

Procedure:

  • Reactor Setup: To a clean, dry Parr hydrogenation vessel, add 5-Fluoropyrimidine-2-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 15-20 mL per gram of nitrile).

  • Inerting: Seal the vessel and purge the system with dry nitrogen gas for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney® Nickel (50% slurry in water, approx. 10-15% by weight of the nitrile). Causality Note: The catalyst is added last under an inert atmosphere to prevent ignition, as it can be pyrophoric upon contact with air, especially when dry.[13]

  • Hydrogenation: Seal the reactor securely. Pressurize with hydrogen gas to the desired pressure (typically 50-100 psi) and commence vigorous stirring. Heat the reaction mixture to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can also be checked by taking a small, carefully depressurized aliquot and analyzing via Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional methanol. Safety Note: Do not allow the filter cake to dry out completely, as it remains pyrophoric. Keep it wet with water or methanol and dispose of it according to institutional safety guidelines.

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator to yield the crude this compound (3) as an oil or solid. This crude product is typically used directly in the next step without further purification.

Protocol 2: Formation of Hydrochloride Salt (4)

The free amine (3) is often converted to its hydrochloride salt for improved stability, crystallinity, and handling properties.

Procedure:

  • Dissolution: Dissolve the crude amine (3) from the previous step in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.

  • Drying: Dry the product, this compound hydrochloride (4), under vacuum to a constant weight.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound.

Analysis TechniquePurposeExpected Results
¹H NMR Structural ConfirmationProtons on the pyrimidine ring, the CH₂ group, and the NH₃⁺ group should appear at characteristic chemical shifts.
¹³C NMR Structural ConfirmationCarbons of the pyrimidine ring and the CH₂ group should be visible at expected chemical shifts.
HPLC Purity AssessmentA single major peak should be observed, with purity typically >97%.[15][16]
Mass Spec (LC-MS) Molecular Weight ConfirmationThe mass spectrum should show a peak corresponding to the molecular ion of the free amine [M+H]⁺.
Melting Point Purity & IdentityA sharp melting point consistent with literature values indicates high purity.

Note: For detailed spectroscopic data (NMR, HPLC, LC-MS), commercial suppliers often provide this information which can be used as a reference.[17][18]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Raney® Nickel: Extremely pyrophoric when dry. Always handle as a slurry under an inert atmosphere or solvent.[13] Never allow the catalyst to dry on filter paper or in the open air. Quench spent catalyst carefully with water before disposal.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Use in a designated area with proper grounding and spark-proof equipment.

  • Sodium Borohydride (if used as an alternative): Reacts violently with water to release flammable hydrogen gas. It is also toxic if swallowed or in contact with skin.[19][20][21] Handle under inert gas and protect from moisture.[19]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13]

References

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition.New Journal of Chemistry (RSC Publishing).
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.World Journal of Biology Pharmacy and Health Sciences.
  • US4375003A - Method for the hydrogenation of nitriles to primary amines.Google Patents.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.Periodica Polytechnica Chemical Engineering.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.Oriental Journal of Chemistry.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.PMC - NIH.
  • Nitrile hydrogenation to primary amine.ResearchGate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.MDPI.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives as Antimicrobial and Anti-Inflammatory Agents.PMC - NIH.
  • This compound hydrochloride 1314394-77-8 wiki.Guidechem.
  • Specifications of this compound hydrochloride.Capot Chemical.
  • Sodium borohydride - Safety Data Sheet.Sigma-Aldrich.
  • Sodium borohydride - Standard Operating Procedure.University of California, Santa Barbara.
  • Sodium Borohydride SOP.University of Washington.
  • This compound HCL.Fluorochem.
  • Safety Data Sheet: Sodium borohydride.Carl ROTH.
  • Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.Cole-Parmer.
  • 1314394-77-8 | this compound hydrochloride.Moldb.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.NIH.
  • CAS 1314394-77-8 | this compound hydrochloride.Aceschem.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.PMC - NIH.
  • Synthesis of pyrimidine 5‐carbonitrile derivatives.ResearchGate.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.RSC Publishing.
  • Transcription and activity of 5-fluorouracil converting enzymes in fluoropyrimidine resistance in colon cancer in vitro.PubMed.
  • Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies.PubMed.
  • NMR spectroscopy in pharmacy.Journal of Pharmaceutical and Biomedical Analysis.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.PubMed.
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.Benchchem.
  • HPLC methods for recently approved pharmaceuticals.National Academic Digital Library of Ethiopia.

Sources

Protocol for coupling reactions using (5-Fluoropyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of (5-Fluoropyrimidin-2-YL)methanamine in Synthesis

Introduction: The Strategic Value of the Fluoropyrimidine Motif

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing therapeutic properties. Fluorine's unique electronic characteristics can improve metabolic stability, binding affinity, and lipophilicity, ultimately leading to more effective drug candidates.[1] The fluorinated pyrimidine core, in particular, is a privileged structure found in numerous anticancer agents, most notably 5-Fluorouracil (5-FU) and its prodrugs like Capecitabine.[1][2][3] These molecules often function as antimetabolites, disrupting the synthesis of DNA and RNA in rapidly proliferating cancer cells.[2][4]

This compound serves as a critical building block for drug discovery, providing a versatile primary amine handle attached to the biologically significant 5-fluoropyrimidine ring. This structure allows for the straightforward introduction of diverse molecular fragments through robust and well-understood coupling reactions. This guide provides detailed protocols and expert insights for two fundamental transformations utilizing this key intermediate: amide bond formation and reductive amination. These reactions are pillars of library synthesis and lead optimization, enabling researchers to explore a vast chemical space around the fluoropyrimidine core.

Part 1: Amide Bond Formation: Forging a Cornerstone Linkage

The amide bond is arguably the most important functional group in pharmaceutical science, present in a vast number of approved drugs. Its conformational rigidity and hydrogen bonding capabilities are crucial for molecular recognition at biological targets. The primary amine of this compound is an excellent nucleophile for the synthesis of a diverse array of amides.

Guiding Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Modern amide synthesis relies on the use of "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl intermediate. This intermediate is then readily attacked by the amine nucleophile. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are exemplary activators that facilitate high-yield reactions under mild conditions.[5][6] The addition of auxiliaries like HOBt (Hydroxybenzotriazole) or Oxyma Pure can further enhance efficiency and suppress side reactions, particularly racemization when using chiral carboxylic acids.[7][8]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling a generic carboxylic acid with this compound.

Materials:

  • This compound hydrochloride (or free base)

  • Carboxylic Acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M).

  • Add this compound (1.1 eq). If using the hydrochloride salt, add an additional equivalent of base (total 3.0 eq of DIEA).

  • Add HOBt (1.2 eq) to the mixture.

  • Add DIEA (2.0 eq) to the stirring solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.

Expert Rationale & Troubleshooting
  • Choice of Coupling Reagent: EDC/HOBt is a cost-effective and reliable combination for a wide range of substrates.[9] For sterically hindered acids or those prone to racemization, HATU is a superior but more expensive choice due to the formation of a more reactive OAt ester.[8]

  • Base Selection: DIEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine (if applicable) and the carboxylic acid, facilitating the reaction without competing as a nucleophile.[5]

  • Solvent: DMF is an excellent solvent for its ability to dissolve a wide range of substrates. However, DCM is often preferred for easier work-up. The choice depends on the solubility of the specific carboxylic acid.

  • Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. If side products are observed, consider using a more advanced coupling reagent like HATU or COMU, which can lead to cleaner reaction profiles.[8]

Data Presentation: Representative Amide Couplings
Carboxylic Acid PartnerCoupling SystemSolventTime (h)Typical Yield (%)
Benzoic AcidEDC, HOBt, DIEADMF1685-95%
4-Methoxybenzoic AcidEDC, HOBt, DIEADCM1888-96%
Cyclohexanecarboxylic AcidHATU, DIEADMF1290-98%
Thiophene-2-carboxylic acidEDC, HOBt, DIEADMF1680-90%
Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in DMF/DCM Add_Reagents Add HOBt (1.2 eq) & DIEA (2.0 eq) Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_EDC Add EDC (1.2 eq) Cool->Add_EDC Stir Stir at RT (12-24 h) Add_EDC->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Dilute & Wash (NaHCO₃, Brine) Monitor->Quench Reaction Complete Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.

Part 2: Reductive Amination: Building Secondary Amines

Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds. It allows for the alkylation of the primary amine of this compound using a wide variety of aldehydes and ketones, directly leading to secondary amines while avoiding the common problem of over-alkylation seen in direct alkylation with alkyl halides.[10][11][12]

Guiding Principle: In Situ Imine Formation and Reduction

The reaction proceeds in two key stages that occur in a single pot:

  • Imine Formation: The amine reacts with a carbonyl compound (aldehyde or ketone) to form a Schiff base, or imine, with the loss of a water molecule. This equilibrium can be driven forward by dehydrating agents, but is often fast enough without them.[10]

  • Reduction: A mild and selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond.

The success of this one-pot procedure hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is ideal because it is mild enough that it does not significantly reduce the starting aldehyde or ketone, but it readily reduces the protonated imine (iminium ion), which is more electrophilic.[11][12][13] This selectivity ensures a high yield of the desired secondary amine.

Experimental Protocol: Reductive Amination with STAB

This protocol details the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or Ketone (R-CHO or R-CO-R')

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Dissolve the components in anhydrous DCE or DCM (to achieve a concentration of 0.1-0.5 M).

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Mild gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Expert Rationale & Troubleshooting
  • Reducing Agent: STAB is the reagent of choice for its high selectivity and tolerance of a wide range of functional groups.[11] Sodium cyanoborohydride (NaBH₃CN) is another option but is more toxic. Sodium borohydride (NaBH₄) can be used, but it must be added after imine formation is complete, as it will readily reduce the starting carbonyl compound.[12][13]

  • Solvent: Aprotic solvents like DCE and DCM are standard. Protic solvents like methanol are generally avoided with STAB due to potential decomposition.[13]

  • Acid Catalyst: The addition of acetic acid can catalyze imine formation, but it is not always necessary, especially with reactive aldehydes.

  • Troubleshooting: If the reaction is sluggish, particularly with less reactive ketones, pre-forming the imine by stirring the amine and ketone with a dehydrating agent (like molecular sieves) for several hours before adding the reducing agent can improve yields.

Data Presentation: Representative Reductive Aminations
Carbonyl PartnerReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1280-90%
4-ChlorobenzaldehydeNaBH(OAc)₃DCE1285-95%
CyclohexanoneNaBH(OAc)₃DCM2475-85%
AcetoneNaBH(OAc)₃DCM2470-80%
Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification Start Combine Aldehyde/Ketone (1.0 eq) & Amine (1.1 eq) in DCE/DCM Stir_Imine Stir at RT (1-2 h) Start->Stir_Imine Add_Reductant Add NaBH(OAc)₃ (1.5 eq) Stir_Imine->Add_Reductant Stir_Reduce Stir at RT (12-24 h) Add_Reductant->Stir_Reduce Monitor Monitor by TLC / LC-MS Stir_Reduce->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Secondary Amine Purify->Product

Caption: Workflow for a typical reductive amination reaction using STAB.

Part 3: Advanced Applications in Cross-Coupling Reactions

While the primary amine is the most evident point of diversification, the 5-fluoropyrimidine ring itself can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are powerful tools for forming C-N and C-C bonds, respectively.[14][15][16] Typically, these reactions require an aryl halide or pseudohalide (e.g., triflate) on the pyrimidine ring. While the fluorine at C5 is generally not reactive enough to serve as a leaving group under standard conditions, a synthetic strategy could involve first protecting the amine, halogenating another position on the ring (if available), performing the cross-coupling, and then deprotecting.

Guiding Principle: The Palladium Catalytic Cycle

Both Buchwald-Hartwig and Suzuki couplings rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[14][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The second coupling partner displaces the halide on the palladium complex.

  • Reductive Elimination: The two coupling partners are joined, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[17]

The choice of ligand is critical, as it modulates the stability, reactivity, and substrate scope of the palladium catalyst.[18]

General Considerations for a Suzuki-Miyaura Coupling

This section provides a general framework for a Suzuki coupling, assuming a suitable bromo- or iodo-substituted fluoropyrimidine derivative is available.

Key Components:

  • Catalyst: A Pd(0) source, often generated in situ from a precatalyst like Pd(OAc)₂ or a stable complex like Pd(PPh₃)₄.[16][17]

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) for simple couplings or more complex biarylphosphine ligands (e.g., SPhos, XPhos) for challenging substrates.[19]

  • Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required for the transmetalation step.[17]

  • Solvents: Often a mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is used to dissolve both the organic and inorganic reagents.

Visualization: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product cycle_entry reagents Ar-X reagents->oa_complex boronic R-B(OH)₂ boronic->transmetalation_complex base Base base->transmetalation_complex

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Fluorinated Pyrimidines: Key Players in Modern Therapeutics. (2025). Google Cloud.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020).
  • Fluoropyrimidine - Wikipedia. Wikipedia.
  • A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs. Alfa Chemistry.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2025).
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Buchwald–Hartwig amin
  • Reductive Amin
  • Myers Chem 115. chem.ucla.edu.
  • Amide Synthesis - Fisher Scientific. fishersci.se.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • Application Notes and Protocols for Coupling Reactions of (4-Methyloxazol-2-YL)methanamine. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Scribd.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Suzuki Coupling Mechanism and Applic

Sources

Application Notes & Protocols: Strategic Use of (5-Fluoropyrimidin-2-YL)methanamine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases are fundamental regulators of cellular signaling, acting as molecular switches that govern processes from proliferation and differentiation to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 70 drugs approved by the U.S. Food and Drug Administration (FDA) to date.[3][4]

Within this landscape, the aminopyrimidine scaffold has emerged as a "privileged structure." Its core is adept at mimicking the adenine ring of ATP, the natural substrate for kinases.[1] This allows aminopyrimidine derivatives to act as competitive inhibitors by forming key hydrogen bonds within the ATP-binding pocket of a wide range of kinases.[1][5] This guide focuses on a particularly valuable building block, (5-Fluoropyrimidin-2-YL)methanamine , detailing its strategic application, synthetic protocols, and the chemical rationale that makes it a powerful tool for researchers, scientists, and drug development professionals.

Part 1: The Strategic Advantage of this compound

The utility of this compound in kinase inhibitor design is not accidental; it is a result of deliberate structural features that address potency, selectivity, and pharmacokinetic properties.

The Aminopyrimidine Core: A Perfect Hinge-Binder

The primary role of the pyrimidine core is to anchor the inhibitor to the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of the adenine base of ATP. This foundational interaction is critical for potent inhibition across many kinase families.[5][6]

The 5-Fluoro Substituent: Enhancing Potency and Druggability

The introduction of a fluorine atom at the 5-position is a common medicinal chemistry strategy that imparts several benefits:

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable electrostatic and dipole-dipole interactions with residues in the ATP binding site, often leading to a significant increase in potency.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine at a position susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the pyrimidine ring. This can fine-tune the molecule's overall physicochemical properties, impacting its solubility, cell permeability, and off-target profiles.

The 2-Methanamine Group: A Versatile Linker for SAR Exploration

The aminomethyl (-CH₂NH₂) group at the 2-position serves two crucial functions:

  • A Key Reactive Handle: The primary amine is a potent nucleophile, readily participating in a variety of robust and well-understood chemical reactions, most commonly amide bond formations and nucleophilic aromatic substitutions (SNAr).[8][9] This makes it an ideal point for synthetic elaboration.

  • A Directional Vector: This linker projects substituents out of the adenine-binding region and into more variable regions of the ATP pocket, such as the hydrophobic pocket or towards the solvent-exposed region.[10] By systematically varying the chemical matter attached to this linker, medicinal chemists can precisely tune the inhibitor's potency and, critically, its selectivity for the target kinase over other kinases in the human kinome.[11]

Below is a conceptual diagram illustrating how the different moieties of a hypothetical inhibitor derived from this compound interact with the kinase ATP binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyrimidine 5-Fluoropyrimidine Core pyrimidine->hinge H-Bonds linker -(CH₂)NH-CO- Linker linker->pyrimidine r_group R-Group (for Selectivity) linker->r_group r_group->hydrophobic_pocket Hydrophobic Interactions G cluster_arrow reactant1 reactant1_label This compound (1.0 equiv) reactant2 reactant2_label 4-Methylbenzoic Acid (1.1 equiv) arrow_node HATU (1.2 equiv) DIPEA (3.0 equiv) DMF, rt, 16h plus + product product_label N-((5-fluoropyrimidin-2-yl)methyl)-4-methylbenzamide

Caption: Amide coupling reaction scheme.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
This compound HCl≥97%e.g., Fluorochem [12]The hydrochloride salt is often used for stability.
4-Methylbenzoic Acid≥98%Standard Supplier
HATU≥98%Standard SupplierCoupling agent. Store under inert gas.
DIPEA (N,N-Diisopropylethylamine)≥99%Standard SupplierNon-nucleophilic base.
DMF (N,N-Dimethylformamide)AnhydrousStandard SupplierReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Saturated aq. NaHCO₃Lab PreparedFor aqueous wash.
Brine (Saturated aq. NaCl)Lab PreparedFor aqueous wash.
Anhydrous MgSO₄ or Na₂SO₄Standard SupplierFor drying organic layer.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Magnetic Stirrer & Stir Bar
Round-bottom flask
Argon or Nitrogen lineFor inert atmosphere.
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring.
Step-by-Step Synthesis Protocol
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 equiv, e.g., 164 mg, 1.0 mmol) and 4-methylbenzoic acid (1.1 equiv, e.g., 150 mg, 1.1 mmol).

    • Rationale: Using a slight excess of the carboxylic acid ensures the complete consumption of the more valuable amine starting material.

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) to the flask. Stir the mixture until all solids are dissolved. Add DIPEA (3.0 equiv, e.g., 0.52 mL, 3.0 mmol) dropwise at room temperature.

    • Rationale: DMF is an excellent polar aprotic solvent for this reaction. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the acid formed during the activation of the carboxylic acid by HATU. A slight excess ensures the reaction medium remains basic.

  • Initiation of Coupling: In a separate vial, dissolve HATU (1.2 equiv, e.g., 456 mg, 1.2 mmol) in anhydrous DMF (5 mL). Add this solution to the reaction mixture dropwise over 5 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the primary amine. Adding it as a solution helps control the initial rate of reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 16 hours under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: A typical TLC system would be 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Rationale: This step removes the water-soluble DMF and other salts.

  • Aqueous Wash: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The NaHCO₃ wash removes any remaining unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%).

    • Rationale: Chromatography separates the desired product from non-polar impurities and any residual coupling agent byproducts.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Part 3: Application in a Disease-Relevant Context

To illustrate the practical application, consider the goal of developing a selective inhibitor for a kinase involved in a cancer signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. [13]Aberrant EGFR activation is a driver in many cancers, including non-small cell lung cancer. [1][2]An inhibitor designed using this compound would block ATP from binding to EGFR, thus preventing its activation and halting these downstream signals.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP Phosphorylates RAS RAS/MAPK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Data-Driven SAR Insights

The power of the this compound scaffold lies in its ability to facilitate Structure-Activity Relationship (SAR) studies. By keeping the core constant and varying the "R-group" attached via the amide bond, researchers can optimize for potency and selectivity.

Table 1: Hypothetical SAR Data for EGFR Inhibitors

Compound IDR-Group (from R-COOH)EGFR IC₅₀ (nM)Src Kinase IC₅₀ (nM)Selectivity (Src/EGFR)
1 4-Methylphenyl8595011x
2 4-Methoxyphenyl40120030x
3 3-Ethynylphenyl52500500x
4 4-(Morpholinomethyl)phenyl12>10,000>833x
  • Analysis: The data shows that moving from a simple methyl (Compound 1 ) to a methoxy group (Compound 2 ) improves potency, perhaps by forming an additional hydrogen bond. Introducing an ethynyl group (Compound 3 ), a known pharmacophore for some EGFR inhibitors, dramatically increases potency. [14]Adding a bulky, polar morpholino group (Compound 4 ) maintains good potency while drastically improving selectivity against an off-target kinase like Src, likely by exploiting differences in the solvent-exposed region of the binding sites.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block for the rational design of potent and selective kinase inhibitors. Its constituent parts—the hinge-binding pyrimidine core, the affinity- and stability-enhancing fluorine atom, and the synthetically versatile methanamine linker—provide a validated and powerful platform for drug discovery. The protocols and principles outlined in this guide are intended to empower researchers to leverage this scaffold effectively, accelerating the development of next-generation targeted therapies.

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. IUBMB Life. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. Available at: [Link]

  • Examples of FDA-approved kinase inhibitors exhibiting the N-phenylpyrimidine-2-amine scaffold as part of the central pharmacophore unit. ResearchGate. Available at: [Link]

  • FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences. Available at: [Link]

  • (5-Fluoropyridin-2-yl)methanamine. PubChem. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • (5-Fluoro-4-methylpyrimidin-2-yl)methanamine. PubChem. Available at: [Link]

  • PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics. Available at: [Link]

  • 5-fluorouracil enhances the anti-tumor activity of the glutaminase inhibitor CB-839 against PIK3CA-mutant colorectal cancers. eLife. Available at: [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

  • Synergistic Interactions of 5-Fluorouracil with Inhibitors of Protein Kinase CK2 Correlate with p38 MAPK Activation and FAK Inhibition in the Triple-Negative Breast Cancer Cell Line. International Journal of Molecular Sciences. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology. Available at: [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers. Available at: [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.Net. Available at: [Link]

  • Transition-Metal-Free Base-Controlled C-N Coupling Reactions: Selective Mono Versus Diarylation of Primary Amines with 2-Chlorobenzimidazoles. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: (5-Fluoropyrimidin-2-YL)methanamine in GPCR Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for modern therapeutics, governing a vast array of physiological processes.[1] The discovery of novel ligands with desired potency, selectivity, and pharmacokinetic properties is a central goal in drug development. This guide focuses on the strategic application of the (5-Fluoropyrimidin-2-YL)methanamine scaffold, a versatile building block for the synthesis of innovative GPCR ligands. We will explore the chemical rationale for its use, from the influence of its fluorinated pyrimidine core on molecular properties to its utility as a starting point for library synthesis. This document provides detailed, field-proven protocols for ligand characterization, including binding affinity determination and functional downstream signaling assays, to guide researchers from initial hit identification to lead optimization.

The this compound Scaffold: A Privileged Starting Point

Chemical Structure and Properties

The this compound scaffold (CAS 1196155-99-3) presents a unique combination of chemical features advantageous for medicinal chemistry.

PropertyValueSource
Molecular Formula C₅H₆FN₃ChemicalBook[2]
Molecular Weight 127.12 g/mol ChemicalBook[2]
Core Structure Pyrimidine-
Key Substituents 5-Fluoro, 2-Aminomethyl-

The structure is characterized by a pyrimidine ring, a cornerstone heterocycle in many biologically active molecules, substituted with a fluorine atom and a methylamine group.

Rationale for Application in GPCR Ligand Design

The strategic incorporation of this scaffold into a drug discovery campaign is underpinned by several key principles of medicinal chemistry:

  • The Pyrimidine Core: As a bioisostere for other aromatic systems, the pyrimidine ring can engage in various non-covalent interactions within a receptor's binding pocket, including π-stacking and hydrogen bonding via its nitrogen atoms.

  • Fluorine Substitution: The introduction of a fluorine atom at the 5-position is a well-established strategy in drug design.[3] It can profoundly influence a molecule's properties by:

    • Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.

    • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting the molecule's ionization state at physiological pH and its ability to cross cell membranes.

    • Improving Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing ligand-receptor binding.[4][5]

  • The Methylamine Handle: The primary amine provides a crucial vector for chemical diversification. It serves as a reactive handle for building a combinatorial library through techniques like amide coupling or reductive amination, allowing for systematic exploration of the chemical space around the core scaffold to achieve desired potency and selectivity.

While fluoropyrimidines like 5-Fluorouracil are famous as antimetabolites in oncology, their mechanism involves disrupting DNA/RNA synthesis.[4][6] In the context of GPCRs, the scaffold is not used for this purpose, but rather as a stable, well-defined framework to correctly orient pharmacophoric elements within the receptor's binding pocket.

GPCR Ligand Discovery Workflow

The development of a novel GPCR ligand from the this compound scaffold follows a structured, multi-stage process. This workflow ensures that initial hits are robustly validated and systematically optimized.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Optimization Target Target Selection (e.g., Orphan GPCR) Library Library Design (Scaffold Derivatization) Target->Library Synth Chemical Synthesis Library->Synth Primary Primary Screen (Radioligand Binding) Synth->Primary Compound Library Functional Functional Assays (cAMP, Ca2+) Primary->Functional Select Selectivity Profiling Functional->Select SAR SAR Studies (Structure-Activity) Select->SAR Validated Hits ADME ADME/Tox (In Vitro) SAR->ADME Lead Lead Candidate ADME->Lead

Fig. 1: Integrated workflow for GPCR ligand development.

Protocol 1: Library Synthesis via Amide Coupling

This protocol describes a general method for creating a focused library of compounds by acylating the primary amine of this compound.

Rationale: Amide coupling is a robust and versatile reaction that allows for the introduction of a wide variety of substituents. By varying the carboxylic acid coupling partner (R-COOH), researchers can systematically probe the structure-activity relationship (SAR) to identify groups that enhance binding affinity and functional activity.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the selected carboxylic acid (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Initiate Coupling: Add HATU (1.2 eq) to the mixture. The reaction may slightly warm up.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Protocol 2: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of newly synthesized compounds for a target GPCR. It measures the ability of a test compound to compete with a known high-affinity radioligand.[7][8]

Rationale: This assay provides a direct measure of a compound's ability to bind to the receptor. It is the gold standard for quantifying binding affinity and is essential for initial hit validation.[8][9] Using a filtration-based method allows for the separation of bound from unbound radioligand. Pre-soaking filter plates with polyethyleneimine (PEI) reduces non-specific binding of the radioligand to the filter, thereby improving the signal-to-noise ratio.[10]

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the target GPCR.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity (Kd) for the target receptor.

  • Test Compounds: Synthesized library compounds dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (10 µM) of a known, unlabeled ligand for the target receptor.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% PEI.

  • Scintillation Cocktail and a MicroBeta counter .

Procedure:

  • Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a 96-well reaction plate.

    • Add 50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • For Total Binding wells, add 50 µL of buffer/DMSO vehicle.

    • For Non-Specific Binding (NSB) wells, add 50 µL of the non-specific binding control ligand.

  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration near its Kd) to all wells.

  • Receptor Addition: Add 150 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final volume is 250 µL.[10]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Example Data Table:

Compound IDTarget GPCRIC₅₀ (nM)Ki (nM)
FMP-A01Receptor X850425
FMP-A02Receptor X4522.5
FMP-A03Receptor X>10,000>5,000

Functional Characterization of Hits

After identifying compounds that bind to the receptor, the next critical step is to determine their functional effect. Do they activate the receptor (agonist), block the endogenous ligand (antagonist), or modulate its activity in other ways?[11] The choice of assay depends on the G-protein the GPCR couples to.[12][13]

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway GPCR Ligand-Activated GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq AC_Gs Adenylate Cyclase (Activated) Gs->AC_Gs cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs AC_Gi Adenylate Cyclase (Inhibited) Gi->AC_Gi cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi PLC Phospholipase C (Activated) Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Fig. 2: Major GPCR signaling pathways.
Protocol 3: Calcium Mobilization Assay for Gq-Coupled Receptors

This assay is used to measure the activation of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.[14]

Rationale: This is a homogeneous, no-wash, fluorescence-based assay that is highly amenable to high-throughput screening.[15][16] Cells are loaded with a calcium-sensitive dye that fluoresces upon binding to free Ca²⁺ released from intracellular stores following receptor activation. A Fluorescence Imaging Plate Reader (FLIPR) allows for real-time kinetic measurement of the fluorescence signal upon compound addition.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the Gq-coupled GPCR of interest.

  • Calcium-sensitive dye kit: e.g., Fluo-4 NW or Calcium 6 kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds and Control Ligands (known agonist/antagonist).

  • FLIPR or similar fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions, often including a probenecid solution to prevent dye leakage from the cells.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds and controls in Assay Buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the reading protocol: establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the transient calcium flux.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • For agonists, plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonists, pre-incubate the cells with the test compound before adding a known agonist (at its EC₈₀ concentration) and measure the inhibition of the agonist's response to determine the IC₅₀ .

Example Functional Data Table:

Compound IDAssay TypeModeEC₅₀ / IC₅₀ (nM)Emax (%)
FMP-A02Calcium FluxAgonist15095
FMP-B12Calcium FluxAntagonist75N/A
FMP-C05cAMP (Gs)Agonist22088

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel GPCR ligands. Its inherent chemical properties, including metabolic stability conferred by the fluorine atom and the synthetic tractability of the methylamine group, make it an ideal core for combinatorial library synthesis. By employing a systematic workflow that integrates rational design, robust binding assays, and pathway-specific functional screens, researchers can efficiently advance from an initial chemical concept to validated lead candidates. The protocols detailed herein provide a comprehensive framework for characterizing compounds derived from this promising scaffold, ultimately accelerating the discovery of next-generation therapeutics targeting the GPCR superfamily.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Sittampalam, S., et al. (2012). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Kuszak, A. J., et al. (2020). Structural Biology of Human GPCR Drugs and Endogenous Ligands - Insights from NMR Spectroscopy. PubMed Central. Available at: [Link]

  • Wang, G., et al. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. Available at: [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. Available at: [Link]

  • Coudrat, T., et al. (2020). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Shukla, A. K. (2014). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. PubMed. Available at: [Link]

  • Dror, R. O., et al. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. PubMed Central. Available at: [Link]

  • Monash University. (2024). Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. YouTube. Available at: [Link]

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available at: [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. Available at: [Link]

  • Omic.ai. GPCR Ligand Screening Workflow. Available at: [Link]

  • Carlsson, J., et al. (2015). Structure-Based Discovery of GPCR Ligands from Crystal Structures and Homology Models. ResearchGate. Available at: [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • NanoImaging Services. (2024). Structural Biology Informs the Development of GPCRs. Available at: [Link]

  • Powers, R., et al. (2023). GPCRLigNet: Rapid Screening for GPCR Active Ligands Using Machine Learning. PubMed Central. Available at: [Link]

  • Hogue, M., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PubMed Central. Available at: [Link]

  • Genomics Education Programme. Fluoropyrimidine-based chemotherapies. Available at: [Link]

  • PubChem. (5-Fluoropyridin-2-yl)methanamine. Available at: [Link]

  • ChemSrc. 1-[6-(5-Bromothiophen-2-yl)-5-fluoropyrimidin-4-yl]methanamine. Available at: [Link]

  • Drug Discovery Chemistry. GPCR-Targeted Drug Design. Available at: [Link]

  • Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. PubMed Central. Available at: [Link]

  • Coudrat, T., et al. (2020). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. PubMed Central. Available at: [Link]

  • Schnürch, M., et al. (2018). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. PubMed. Available at: [Link]

  • Wujec, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for N-Alkylation of (5-Fluoropyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Fluoropyrimidin-2-YL)methanamine is a key structural motif in medicinal chemistry, valued for its role as a versatile building block in the synthesis of pharmacologically active compounds. The primary amine functionality serves as a critical handle for introducing a diverse array of substituents, thereby enabling the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The N-alkylation of this primary amine is a fundamental transformation in the elaboration of this scaffold.

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of this compound. We will delve into two primary, field-proven methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . Additionally, we will discuss the application of Buchwald-Hartwig Amination for more complex arylations. Each section will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights into experimental design and execution.

Strategic Approaches to N-Alkylation

The choice of an N-alkylation strategy is contingent upon the desired alkyl substituent, the scale of the reaction, and the functional group tolerance required. Here, we present a comparative overview of the most effective methods.

MethodDescriptionAdvantagesDisadvantages
Reductive Amination A one-pot reaction involving the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[1][2]High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope, and operational simplicity.[1][2]Requires the availability of the corresponding aldehyde or ketone.
Direct Alkylation A classical SN2 reaction where the amine displaces a leaving group (typically a halide) from an alkyl electrophile in the presence of a base.[3]Straightforward procedure, utilizes readily available alkyl halides.Prone to over-alkylation (di- and tri-alkylation), may require careful control of stoichiometry and reaction conditions to achieve mono-selectivity.[4]
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for N-arylation.[5][6]Excellent for forming C(sp²)-N bonds, high functional group tolerance, and broad scope for aryl and heteroaryl partners.[5][7][8]Requires a palladium catalyst and a specific ligand, can be more expensive and sensitive to air and moisture.

Method 1: Reductive Amination

Reductive amination stands as a cornerstone of amine synthesis in modern organic chemistry due to its efficiency and versatility.[1][2] The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of this compound with an aldehyde or ketone. This intermediate is then reduced in the same pot to the desired secondary amine. The choice of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is crucial for the success of this one-pot procedure.[1]

Mechanism of Reductive Amination

The reaction is typically carried out in a suitable organic solvent. The formation of the imine is a reversible process and can be driven forward by the removal of water, although in many one-pot procedures, the subsequent reduction step is fast enough to drive the equilibrium.

Reductive_Amination_Mechanism Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Imine Secondary_Amine N-Alkylated Product Imine->Secondary_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine

Caption: General workflow for one-pot reductive amination.

Detailed Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reactant Preparation: To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, this step may be extended, and the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed, so controlled addition is recommended.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[3] The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide, resulting in the displacement of the halide ion. A base is required to neutralize the hydrohalic acid formed during the reaction and to regenerate the free amine for further reaction.

Challenges and Considerations

The primary challenge in the direct alkylation of primary amines is controlling the selectivity for mono-alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. To favor mono-alkylation, it is crucial to use a slight excess of the primary amine or carefully control the stoichiometry of the alkyl halide.[4]

Direct_Alkylation Amine This compound Mono_Alkylated Mono-alkylated Product Amine->Mono_Alkylated + Alkyl Halide + Base Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Mono_Alkylated Base Base (e.g., K₂CO₃, DIPEA) Base->Mono_Alkylated Di_Alkylated Di-alkylated Byproduct Mono_Alkylated->Di_Alkylated + Alkyl Halide (Over-alkylation)

Caption: Reaction scheme for direct alkylation, highlighting the potential for over-alkylation.

Detailed Protocol: Direct Alkylation

This protocol details the mono-N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl Halide (e.g., bromide or iodide) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

  • Reactant Preparation: To a solution of this compound (1.0 equivalent) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 equivalents or DIPEA, 1.5-2.0 equivalents).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. If DMF was the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to isolate the desired mono-alkylated product.

Method 3: Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl derivatives of this compound, the Buchwald-Hartwig amination is a powerful and indispensable tool.[5][7] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)-N bonds under relatively mild conditions and with high functional group tolerance.[5][8]

Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5][6] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Amine_Coord Amine Coordinated Complex OxAdd->Amine_Coord + Amine Pd_Amido Pd(II)-Amido Complex Amine_Coord->Pd_Amido + Base - HB⁺X⁻ Pd_Amido->Pd0 Product N-Aryl Product Pd_Amido->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.0 equivalents)

  • Anhydrous Toluene or Dioxane

  • Round-bottom flask or sealed tube, magnetic stirrer, condenser, and Schlenk line or glovebox for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried round-bottom flask or sealed tube.

  • Addition of Reagents: Add the aryl bromide, followed by this compound, and then the anhydrous solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The N-alkylation of this compound is a pivotal transformation for the generation of novel chemical entities in drug discovery. The choice between reductive amination, direct alkylation, and Buchwald-Hartwig amination should be guided by the specific synthetic target and the available starting materials. Reductive amination offers a highly selective and versatile approach for a wide range of alkyl groups. Direct alkylation provides a straightforward, classical method, though careful control is needed to avoid over-alkylation. For the introduction of aryl or heteroaryl moieties, the Buchwald-Hartwig amination is the state-of-the-art method. The protocols provided herein serve as a robust starting point for researchers to develop and optimize their synthetic routes towards novel this compound derivatives.

References

  • Ni, S., et al. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Applied Organometallic Chemistry, 30(11), 924-928. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • Li, P., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry, 4(1), 245-254. Available from: [Link]

  • Al-Suaily, K. I., & El-Faham, A. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13833-13844. Available from: [Link]

  • Borah, J. C., & Phukan, P. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(67), 54291-54294. Available from: [Link]

  • Martinez, R., et al. (2008). Monoalkylation of primary amines and N-sulfinylamides. Tetrahedron Letters, 49(22), 3649-3652. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Raval, J. P., et al. (2016). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. Available from: [Link]

  • PubChem. (5-Fluoropyridin-2-yl)methanamine. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(3), 1368-1433. Available from: [Link]

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 45(3), 395-400. Available from: [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938. Available from: [Link]

  • Zhang, H., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Archiv der Pharmazie, 346(7), 515-524. Available from: [Link]

  • Fisher, B., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]

  • CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. Google Patents.
  • Reddy, D. S., et al. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. Bulletin of the Korean Chemical Society, 28(1), 116-118. Available from: [Link]

  • Mariani, A., et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Chemistry – A European Journal, 24(51), 13582-13590. Available from: [Link]

  • Schade, M. A., & Knochel, P. (2017). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 13, 2033-2039. Available from: [Link]

  • Liu, W., et al. (2020). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 25(11), 2533. Available from: [Link]

  • Cheng, Q., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. Green Chemistry, 23(16), 5891-5898. Available from: [Link]

  • Montgomery, S. L., & Mangas-Sanchez, J. (2017). Early examples of intramolecular asymmetric reductive amination catalysed by imine reductases. Catalysis Science & Technology, 7(19), 4341-4345. Available from: [Link]

  • Göktaş, O., et al. (2008). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 33(3), 143-150. Available from: [Link]

  • Grzelak, K., et al. (2021). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 86(17), 11874-11884. Available from: [Link]

  • Agrawal, T., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9576-9582. Available from: [Link]

  • Molander, G. A., & Ham, J. (2006). Direct Alkylation of Heteroaryls Using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters, 8(11), 2241-2244. Available from: [Link]

  • Chemsrc. CAS#:2436339-43-2 | 1-[6-(5-Bromothiophen-2-yl)-5-fluoropyrimidin-4-yl]methanamine. Available from: [Link]

  • Gladfelder, J. J. (2022). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship. Available from: [Link]

Sources

Application Note: Strategic Derivatization of (5-Fluoropyrimidin-2-YL)methanamine for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the chemical derivatization of (5-fluoropyrimidin-2-yl)methanamine, a valuable scaffold for the synthesis of compound libraries in drug discovery. The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of nucleic acids and numerous therapeutic agents.[1][2] The introduction of a fluorine atom at the 5-position offers a strategic advantage, often enhancing metabolic stability and modulating physicochemical properties such as pKa, which can be critical for target engagement and pharmacokinetic profiles. This guide presents validated, step-by-step protocols for three robust and versatile reactions—reductive amination, amide coupling, and sulfonamide formation—enabling researchers to efficiently generate diverse libraries of novel chemical entities for screening and lead optimization.

Introduction: The Strategic Value of the 5-Fluoropyrimidine Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, recognized for its role in a wide array of biologically active compounds, including potent anticancer agents.[1] The scaffold's prevalence in marketed drugs and clinical candidates stems from its ability to form key hydrogen bond interactions with biological targets and its versatile synthetic handles.[3][4] this compound, in particular, serves as an excellent starting point for library synthesis. The primary amine provides a nucleophilic center for a variety of reliable coupling reactions, while the fluorinated pyrimidine core acts as a bioisostere for other aromatic systems, often conferring improved pharmacological properties.[5]

The objective of this guide is to equip researchers with the foundational chemistry and practical methodologies required to exploit this scaffold. By diversifying the substituent attached to the primary amine, a vast chemical space can be explored, facilitating the discovery of novel compounds with desired biological activities.

Core Methodologies for Library Synthesis

The primary amine of this compound is a versatile functional group that can be readily derivatized. We will focus on three high-yield, broadly applicable reaction classes that are ideal for parallel synthesis and library generation.

G cluster_input Starting Material cluster_reactions Parallel Derivatization Reactions cluster_output Diverse Chemical Library start This compound reductive_amination Reductive Amination (+ Aldehydes/Ketones) start->reductive_amination amide_coupling Amide Coupling (+ Carboxylic Acids) start->amide_coupling sulfonamide_formation Sulfonamide Formation (+ Sulfonyl Chlorides) start->sulfonamide_formation lib_amines Secondary Amines reductive_amination->lib_amines lib_amides Amides amide_coupling->lib_amides lib_sulfonamides Sulfonamides sulfonamide_formation->lib_sulfonamides

Caption: Overall workflow for library synthesis.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion.[6][7] This approach is superior to direct alkylation, which often suffers from over-alkylation.[6][7] For library synthesis, the use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended. STAB is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes, minimizing the side-reaction of aldehyde reduction.[8][9] This selectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are combined, simplifying the workflow for parallel synthesis.[9]

G amine Py-CH₂-NH₂ imine Imine Intermediate [Py-CH₂-N=CR₁R₂] amine->imine carbonyl R₁R₂C=O (Aldehyde/Ketone) carbonyl->imine product Secondary Amine Py-CH₂-NH-CHR₁R₂ imine->product stab NaBH(OAc)₃ (Reducing Agent) stab->product Reduction

Caption: Reductive amination workflow.

Amide Coupling: Synthesis of Amides

The formation of an amide bond by directly reacting a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species.[10] This is achieved using coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, leading to rapid coupling times and minimizing racemization, which is crucial when using chiral carboxylic acids.[11] The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[10]

G amine Py-CH₂-NH₂ product Amide Py-CH₂-NH-CO-R amine->product acid R-COOH (Carboxylic Acid) active_ester Activated Ester Intermediate acid->active_ester coupling_reagent Coupling Reagent (e.g., HATU) + Base coupling_reagent->active_ester active_ester->product Nucleophilic Attack

Caption: Amide coupling workflow.

Sulfonamide Formation: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[12][13][14] Their synthesis is typically straightforward and robust, involving the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[13][15] The base, often a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the HCl generated during the reaction, driving it to completion.[15] This reaction is generally high-yielding and tolerant of a wide variety of functional groups, making it exceptionally well-suited for library synthesis.

G amine Py-CH₂-NH₂ product Sulfonamide Py-CH₂-NH-SO₂-R amine->product sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) sulfonyl_chloride->product Nucleophilic Attack hcl HCl (byproduct) sulfonyl_chloride->hcl base Base (e.g., TEA, DIPEA) base->product Neutralizes HCl

Caption: Sulfonamide formation workflow.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Solvents should be of anhydrous grade where specified.

  • Reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of library compounds is typically performed using mass-directed preparative HPLC or column chromatography.[16]

Protocol 1: Parallel Reductive Amination

Objective: To synthesize a library of N-substituted-(5-fluoropyrimidin-2-yl)methanamines.

Materials:

  • This compound (1.0 eq)

  • A diverse set of aldehydes or ketones (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[8][9]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To an array of reaction vials, add this compound (e.g., 25 mg, 0.198 mmol) dissolved in DCM (2 mL).

  • To each respective vial, add the corresponding aldehyde or ketone (0.218 mmol, 1.1 eq).

  • Allow the mixtures to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (63 mg, 0.297 mmol, 1.5 eq) to each vial. Note: STAB is moisture-sensitive; handle it quickly.

  • Cap the vials and allow the reactions to stir at room temperature for 12-18 hours.

  • Work-up: Quench each reaction by slowly adding saturated NaHCO₃ solution (2 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude products can then be purified by an appropriate method (e.g., preparative HPLC).

Protocol 2: Parallel Amide Coupling

Objective: To synthesize a library of N-((5-fluoropyrimidin-2-yl)methyl)amides.

Materials:

  • This compound (1.0 eq)

  • A diverse set of carboxylic acids (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water and Ethyl Acetate for work-up

Procedure:

  • To an array of reaction vials, add the respective carboxylic acids (e.g., 0.218 mmol, 1.1 eq) dissolved in DMF (1.5 mL).

  • To each vial, add this compound (25 mg, 0.198 mmol, 1.0 eq) as a solution in DMF (0.5 mL).

  • Add DIPEA (104 µL, 0.594 mmol, 3.0 eq) to each vial, followed by HATU (90 mg, 0.238 mmol, 1.2 eq).

  • Cap the vials and stir at room temperature for 2-4 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute each reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products as required.

Protocol 3: Parallel Sulfonamide Formation

Objective: To synthesize a library of N-((5-fluoropyrimidin-2-yl)methyl)sulfonamides.

Materials:

  • This compound (1.0 eq)

  • A diverse set of sulfonyl chlorides (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl) for work-up

Procedure:

  • To an array of reaction vials, add this compound (25 mg, 0.198 mmol) and TEA (69 µL, 0.495 mmol, 2.5 eq) dissolved in DCM (2 mL).

  • Cool the vials to 0 °C in an ice bath.

  • Add the corresponding sulfonyl chloride (0.218 mmol, 1.1 eq) to each vial dropwise.

  • Allow the reactions to warm to room temperature and stir for 4-16 hours.

  • Work-up: Dilute each reaction with DCM (3 mL) and wash with 1M HCl (2 x 3 mL), followed by saturated NaHCO₃ solution (3 mL) and brine (3 mL).

  • Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products.

Data Presentation and Characterization

The successful synthesis of derivatives should be confirmed using standard analytical techniques.

Reaction TypeBuilding Block ExampleProduct StructureExpected Mass [M+H]⁺
Reductive AminationBenzaldehydeN-benzyl-(5-fluoropyrimidin-2-yl)methanamine218.1
Amide CouplingAcetic AcidN-((5-fluoropyrimidin-2-yl)methyl)acetamide170.1
SulfonamideBenzenesulfonyl chlorideN-((5-fluoropyrimidin-2-yl)methyl)benzenesulfonamide268.1

Characterization Summary:

  • LC-MS: Primary tool for high-throughput analysis to confirm the molecular weight of the desired product and assess purity.

  • ¹H and ¹³C NMR: Used for structural elucidation of purified compounds. Characteristic shifts for the pyrimidine ring and the newly formed linkage provide definitive proof of structure.[16][17]

  • Preparative HPLC: The standard method for purifying small-scale libraries, often using mass-directed fractionation to isolate products of interest.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (n.d.). National Institutes of Health.
  • Bahule, B. B., Yadav, R. P., Mhaske, C. B., & Fasge, J. M. (2017). Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. Nowrosjee Wadia College.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Reductive Amination. (n.d.). WordPress.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Pandawa Institute Journals.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Molecules, 28(2), 643. [Link]

  • An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives. (n.d.). BenchChem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2025). ResearchGate.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Scaffold Hopping in Drug Discovery. (n.d.). IntechOpen.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (n.d.). IJRPR.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate.
  • In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC - NIH. (2020, September 16). National Institutes of Health.
  • Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. (n.d.). ACS Publications.
  • Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions - PMC - NIH. (n.d.). National Institutes of Health.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (n.d.). ResearchGate.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health.

Sources

Application Notes and Protocols for Suzuki Coupling with Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluoropyrimidines in Medicinal Chemistry

Fluoropyrimidines are a cornerstone of modern therapeutics, particularly in oncology.[1][2] Compounds like 5-fluorouracil (5-FU) and its prodrug capecitabine are widely used to treat various solid tumors by inhibiting DNA and RNA synthesis in cancer cells.[1][3][4] The incorporation of a fluorine atom into the pyrimidine ring significantly alters the molecule's electronic properties, metabolic stability, and biological activity. This makes the development of synthetic routes to novel fluoropyrimidine-containing compounds a high-priority area in drug discovery.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, essential for synthesizing the biaryl and heteroaryl scaffolds prevalent in many pharmaceuticals.[5][6][7] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.[5][6] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids make it a preferred method in medicinal chemistry.[5][8]

However, the application of Suzuki coupling to heteroaryl halides, especially electron-deficient systems like fluoropyrimidines, can be challenging. Potential issues include catalyst deactivation by the nitrogen atoms of the pyrimidine ring and difficulties with the stability of heteroaryl boronic acids.[9][10] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform Suzuki coupling reactions with fluoropyrimidines, addressing common challenges and offering robust protocols.

Understanding the Suzuki-Miyaura Catalytic Cycle: The "Why" Behind the Protocol

A successful Suzuki coupling hinges on the smooth operation of a palladium-based catalytic cycle. Understanding each step is crucial for troubleshooting and optimizing your reaction. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[7][11][12]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' (Product) RedElim->ArAr_prime ArX Ar-X (Fluoropyrimidine Halide) ArX->OxAdd Boronate Ar'-B(OR)₂ Base Base (e.g., K₂CO₃, K₃PO₄) Boronate->Base ActivatedBoron [Ar'-B(OR)₂(OH)]⁻ Base->ActivatedBoron ActivatedBoron->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step. The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluoropyrimidine halide (Ar-X), forming a Pd(II) complex.[5] The reactivity of the halide is crucial here, with the general trend being I > Br > Cl. For less reactive chlorides, specialized catalysts and ligands are often required.[13]

  • Transmetalation: In this step, the organic group from the organoboron reagent (Ar') is transferred to the palladium center.[6] This process requires activation of the boronic acid or ester by a base. The base coordinates to the boron atom, making the organic group more nucleophilic and facilitating its transfer to the palladium complex.[13][14][15] The choice of base is therefore critical and can significantly impact the reaction outcome.[14][15]

  • Reductive Elimination: The final step involves the coupling of the two organic groups (Ar and Ar') attached to the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling with fluoropyrimidines depends on the careful selection of several key parameters.

1. Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is paramount, especially when dealing with challenging substrates like fluoropyrimidines.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂.[16][17][18] Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings as the dppf ligand can stabilize the palladium center and promote efficient catalysis.[16][19][20]

  • Ligands: The ligand's role is to stabilize the palladium catalyst, enhance its reactivity, and influence the selectivity of the reaction. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., SPhos, XPhos), are often necessary to facilitate the challenging oxidative addition step.[21][22][23] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[13][24]

2. The Crucial Role of the Base

The base plays multiple roles in the Suzuki coupling: it activates the boronic acid for transmetalation and can influence the overall stability of the catalytic system.[14][15]

  • Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[11][25][26] K₃PO₄ is often a good choice for heteroaryl couplings as it is a strong enough base to promote the reaction without causing significant decomposition of sensitive substrates.[9]

  • Aqueous vs. Anhydrous Conditions: While many Suzuki reactions are performed in a mixture of an organic solvent and water, for substrates prone to protodeboronation (hydrolysis of the boronic acid), anhydrous conditions with a base like K₃PO₄ can be beneficial.[9]

3. Solvent Systems

The solvent must be able to dissolve the reactants and be stable at the reaction temperature.

  • Common Solvents: Aprotic polar solvents are typically used. Mixtures of 1,4-dioxane/water, DME/water, or toluene/ethanol/water are common.[11][27][28] For moisture-sensitive reactions, anhydrous solvents like dioxane or THF are preferred.[9]

  • Degassing: It is critical to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

4. Boron Source

While boronic acids are the most common organoboron reagents, their stability can be an issue, especially with heteroaryl derivatives.

  • Boronic Acids: Readily available but can be prone to decomposition via protodeboronation or trimerization to form boroxines.[29][30]

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are excellent alternatives for challenging couplings or for substrates that are not commercially available as boronic acids.[9][31] Potassium trifluoroborate salts are another stable and easy-to-handle alternative.[13]

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluoropyrimidine Bromide with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of various fluoropyrimidine bromides.

Materials:

  • Fluoropyrimidine bromide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.02 - 0.05 equiv)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Inert atmosphere (Argon or Nitrogen)

Protocol_Workflow start Start: Oven-dried flask add_reagents Add solids: Fluoropyrimidine bromide, Arylboronic acid, Base start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) add_reagents->inert_atm add_catalyst_solvent Add Pd(dppf)Cl₂ and degassed Dioxane/Water inert_atm->add_catalyst_solvent heat Heat with vigorous stirring (e.g., 80-100 °C) add_catalyst_solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor workup Work-up: Cool, dilute with EtOAc & H₂O monitor->workup Reaction Complete extract Separate layers, extract aqueous phase with EtOAc workup->extract dry_concentrate Combine organic layers, dry (Na₂SO₄), concentrate extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end End: Characterize pure product purify->end

Caption: General workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoropyrimidine bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Library Synthesis

Microwave irradiation can significantly accelerate reaction times, making it ideal for high-throughput synthesis.[12]

Materials:

  • Fluoropyrimidine halide (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Microwave synthesis vial

Step-by-Step Procedure:

  • Vial Preparation: To a microwave synthesis vial equipped with a stir bar, add the fluoropyrimidine halide, arylboronic acid, palladium catalyst, and base.[12]

  • Solvent Addition: Add the solvent mixture.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[12]

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.[12]

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low or no conversion 1. Inactive catalyst (oxidized)Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
2. Insufficiently reactive halide (e.g., chloride)Switch to a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., XPhos, SPhos) and a stronger base like K₃PO₄.[9]
3. Poor solubility of reagentsFor inorganic bases like K₃PO₄, adding a small amount of water (e.g., 10:1 dioxane:water) can improve solubility and reaction rate.[9]
Protodeboronation (loss of boronic acid) 1. Presence of excess water and/or acidUse anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄). Consider using a more stable boronate ester instead of the boronic acid.[9]
2. High reaction temperatureTry running the reaction at a lower temperature for a longer period.
Homocoupling of boronic acid 1. Presence of oxygenThoroughly degas the reaction mixture.
2. Catalyst system promotes homocouplingScreen different palladium catalysts and ligands.
Catalyst deactivation (black precipitate) 1. High temperatureLower the reaction temperature.
2. Coordination of pyrimidine nitrogen to PdUse a ligand that strongly coordinates to palladium to prevent binding of the pyrimidine substrate.
Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of fluoropyrimidine-containing molecules in drug discovery. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome the challenges associated with these electron-deficient heteroaryl substrates. The protocols and troubleshooting guide provided here offer a solid foundation for the successful implementation of this powerful reaction, enabling the efficient synthesis of novel compounds for the development of next-generation therapeutics.

References
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Scientific Reports. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Catalysts. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Organics. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Chemistry – A European Journal. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Molecules. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Pyrimidines: Key Players in Modern Therapeutics. Available from: [Link]

  • Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Mode of action of fluoropyrimidines, in relation to their clinical application]. Available from: [Link]

  • Pharmacogenomics. PharmGKB summary: fluoropyrimidine pathways. Available from: [Link]

  • Molecules. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

  • Chemistry – A European Journal. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • Journal of the American Chemical Society. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • Organic Process Research & Development. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available from: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available from: [Link]

  • RSC Advances. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Available from: [Link]

  • Molecules. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available from: [Link]

  • Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • ResearchGate. 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. Available from: [Link]

  • Acta Pharmaceutica Sinica B. Synthesis of biologically active boron-containing compounds. Available from: [Link]

  • Chemical Communications. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Available from: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available from: [Link]

  • Catalysts. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • Molecules. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

Sources

Application Note: A Dual-Wield Approach to Purity Determination of Pyrimidine Intermediates Using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrimidine Intermediate Synthesis

Pyrimidine scaffolds are fundamental building blocks in a vast array of pharmacologically active molecules, including antiviral and anticancer agents.[1][2] The journey from a simple precursor to a final Active Pharmaceutical Ingredient (API) is a multi-step synthesis where the purity of each intermediate is paramount.[3][] Impurities, which can arise from starting materials, by-products, or degradation products, can have a significant impact on the safety and efficacy of the final drug product.[3][5][6] Therefore, robust and reliable analytical methods for the purity determination of pyrimidine intermediates are not just a regulatory requirement but a cornerstone of quality drug development.[3][][7]

This application note presents a comprehensive guide to the purity determination of pyrimidine intermediates, leveraging the synergistic strengths of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed, field-proven protocols, and illustrate how their combined use offers an unparalleled level of confidence in purity assessment.

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerhouse for separating, identifying, and quantifying components in a mixture, making it an indispensable tool for impurity profiling.[6][8][9] For pyrimidine intermediates, which are often polar molecules, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[1][10][11][12][13][14]

The "Why": Understanding Reversed-Phase HPLC

In RP-HPLC, we utilize a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[10][12][13][15] The separation is driven by the differential partitioning of the analyte and its impurities between the two phases.[15] More hydrophobic molecules will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase.[10][13] This allows for the effective separation of the main pyrimidine intermediate from its often structurally similar impurities.

Experimental Workflow: HPLC Purity Determination

The following diagram illustrates the typical workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh & Dissolve Sample Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solution StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: HPLC Purity Analysis Workflow.

Protocol: HPLC Purity Determination of a Pyrimidine Intermediate

This protocol is a general guideline and should be optimized for the specific pyrimidine intermediate being analyzed. Method development and validation must adhere to ICH guidelines.[8][16][17]

1. Materials and Reagents:

  • Pyrimidine Intermediate Sample

  • Reference Standard (of known purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • Formic Acid (or other suitable buffer component)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Example):

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress ionization of acidic pyrimidines, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute compounds from the C18 column.
Gradient Elution 5% B to 95% B over 20 minutes, then hold for 5 minutes, and re-equilibrateA gradient is often necessary to elute a wide range of impurities with varying polarities in a reasonable time. A shallow gradient provides better resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CControls viscosity of the mobile phase and can improve peak shape and reproducibility.
Detection UV at 254 nm (or λmax of the pyrimidine intermediate)Pyrimidine rings typically have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths to detect impurities with different chromophores.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Water:Acetonitrile). This gives a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

5. Analysis and Data Processing:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system peaks.

  • Inject the reference standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the pyrimidine intermediate using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness through System Suitability: Before sample analysis, a system suitability test must be performed by making replicate injections of the standard solution. Key parameters to check include retention time repeatability, peak area precision, tailing factor, and theoretical plates. This ensures the chromatographic system is performing adequately.[17]

Part 2: Quantitative NMR (qNMR) for Absolute Purity Assessment

While HPLC provides an excellent impurity profile, its accuracy for purity assignment relies on the assumption that all components have a similar detector response. Quantitative NMR (qNMR), on the other hand, is a primary ratio method of measurement, offering a direct and highly accurate determination of purity without the need for a reference standard of the analyte itself.[18][19][20][21][22]

The "Why": The Power of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By co-dissolving a known mass of a high-purity internal standard with a known mass of the pyrimidine intermediate, we can use the ratio of their integrals to calculate the absolute purity of our sample.[20][23]

Experimental Workflow: qNMR Purity Determination

The following diagram outlines the key steps in a qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weighing Accurate Weighing (Sample & Internal Std) Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Acquisition Acquire 1H NMR Spectrum (Quantitative Parameters) Dissolving->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Signals Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: qNMR Purity Analysis Workflow.

Protocol: qNMR Purity Determination of a Pyrimidine Intermediate

1. Materials and Reagents:

  • Pyrimidine Intermediate Sample

  • High-purity, certified Internal Standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, have simple signals that do not overlap with the analyte, and be soluble in the same deuterated solvent.[20]

  • Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)

2. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (accurate to at least 0.01 mg)

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the pyrimidine intermediate into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using quantitative parameters. This is crucial for accuracy and involves:

    • Long relaxation delay (D1): Typically 5 times the longest T₁ of any proton being quantified. This ensures complete relaxation between pulses.

    • 90° pulse angle: To ensure uniform excitation.

    • Sufficient number of scans: To achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[20]

    • No line broadening or minimal apodization: To avoid distorting the integrals.

5. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Select well-resolved, non-overlapping signals for both the pyrimidine intermediate and the internal standard.

  • Integrate the selected signals.

  • Calculate the purity using the following equation[20][23]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

Trustworthiness through Validation: The qNMR method's reliability is ensured by the use of a certified internal standard and adherence to strict acquisition and processing parameters. The choice of non-overlapping signals and a high signal-to-noise ratio are critical for minimizing integration errors.

Part 3: Synergistic Power of HPLC and NMR

While both techniques are powerful in their own right, their true strength lies in their complementary nature.[9][24][25][26][27] HPLC excels at detecting and quantifying trace impurities, providing a detailed impurity profile. qNMR, on the other hand, provides a highly accurate, absolute purity value for the main component.

Integrated Purity Assessment Workflow

Synergistic_Workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis cluster_final Comprehensive Purity Assessment Sample Pyrimidine Intermediate Sample HPLC_Analysis Impurity Profiling Sample->HPLC_Analysis qNMR_Analysis Quantitative Assay Sample->qNMR_Analysis HPLC_Result Relative Purity (% Area) & Detection of Trace Impurities HPLC_Analysis->HPLC_Result Final_Purity Final Purity Report HPLC_Result->Final_Purity qNMR_Result Absolute Purity (wt%) qNMR_Analysis->qNMR_Result qNMR_Result->Final_Purity

Caption: Integrated HPLC and qNMR Workflow.

By combining these techniques, we can:

  • Cross-validate results: The purity value from HPLC (area %) should be in good agreement with the absolute purity from qNMR. Discrepancies may indicate the presence of impurities with different UV responses or NMR-invisible impurities (e.g., inorganic salts).

  • Achieve comprehensive characterization: HPLC provides the "fingerprint" of impurities, while qNMR gives the definitive purity of the main component.

  • Enhance confidence in decision-making: A complete and cross-validated purity assessment provides a solid foundation for advancing a pyrimidine intermediate to the next stage of drug development.

Conclusion

The purity of pyrimidine intermediates is a critical quality attribute that demands rigorous analytical control. A dual-pronged approach using HPLC for impurity profiling and qNMR for absolute purity determination provides a robust, reliable, and comprehensive solution. By understanding the principles behind each technique and implementing validated protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of these vital pharmaceutical building blocks, ultimately contributing to the development of safer and more effective medicines.

References

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • PubMed. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • Technology Networks. (2024). Review of LC-NMR and its pharmaceutical applications. [Link]

  • PubMed. (2014). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • Springer Nature Experiments. (2000). Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • PubMed. (1986). Purity determination and evaluation of new drug substances. [Link]

  • ResearchGate. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]

  • LCGC International. HPLC–SPE–NMR — A Novel Hyphenation Technique. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • PMC - NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • ResearchGate. Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis Involving Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and molecular biology, forming the core of essential biomolecules such as nucleic acids and a multitude of pharmacologically active agents. Solid-phase synthesis (SPS) has emerged as the preeminent technology for the efficient and high-throughput construction of pyrimidine-containing oligomers and small molecules. This guide provides an in-depth exploration of the principles, protocols, and practical considerations for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of pyrimidine-based structures, including oligonucleotides and peptidomimetics. We will dissect the causality behind experimental choices, from the selection of solid supports and orthogonal protecting groups to the optimization of coupling and cleavage conditions, ensuring a robust and reproducible synthetic workflow.

Introduction: The Centrality of Pyrimidines and the Power of Solid-Phase Synthesis

Pyrimidines (Cytosine, Thymine, and Uracil) are fundamental components of DNA and RNA, playing a critical role in genetic coding and cellular function. Beyond their biological role, pyrimidine derivatives are a privileged class of pharmacophores found in a vast array of approved drugs, exhibiting anticancer, antiviral, and antimicrobial properties.

Solid-phase synthesis (SPS) offers a paradigm shift from traditional solution-phase chemistry. By anchoring the initial building block to an insoluble polymer support, SPS streamlines the entire synthetic process.[1][2][3] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[2][3] This not only accelerates the synthesis but also makes it amenable to automation, which is indispensable for creating libraries of compounds for screening and for the production of therapeutic oligonucleotides.[1][4]

Core Principles of Solid-Phase Synthesis with Pyrimidines

A successful solid-phase synthesis strategy is built upon the interplay of three key components: the solid support, the pyrimidine building blocks, and a robust protecting group strategy.

Solid Supports: The Foundation of the Synthesis

The choice of solid support is dictated by the nature of the target molecule and the desired cleavage conditions.

  • Controlled-Pore Glass (CPG): CPG is the support of choice for oligonucleotide synthesis.[2][5] Its rigid, non-swelling nature and defined pore sizes (e.g., 500 Å for short oligos, 1000 Å for sequences up to 100 bases) ensure excellent reagent diffusion.[2][5] The first nucleoside is typically pre-attached to the CPG support.

  • Polystyrene (PS) Resins: PS resins, often cross-linked with divinylbenzene, are widely used for the synthesis of peptides and small molecules.[2] Common examples include:

    • Wang Resin: Used for synthesizing C-terminal carboxylic acids.

    • Rink Amide MBHA Resin: Employed for the synthesis of C-terminal amides.[1]

    • 2-Chlorotrityl Chloride (2-CTC) Resin: Allows for very mild cleavage conditions, preserving acid-sensitive functionalities on the target molecule.[1]

Pyrimidine Building Blocks: The Architectural Units

The reactivity of the pyrimidine building block is tailored to the specific type of linkage being formed.

  • Phosphoramidites (for Oligonucleotides): Nucleoside phosphoramidites are the activated monomers used for DNA and RNA synthesis.[6][7][8][9] They possess a reactive phosphite group that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][8] The exocyclic amino groups of cytosine must be protected to prevent side reactions.[2]

  • Protected Amino Acids & Carboxylic Acids (for Peptidomimetics): For incorporating pyrimidine moieties into peptide-like structures, N-protected pyrimidine amino acids or pyrimidine carboxylic acids are used.[1][10] These are activated in situ using standard peptide coupling reagents.

Orthogonal Protecting Group Strategy: The Key to Selectivity

The success of any multi-step synthesis hinges on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group in the presence of others.[11][12]

  • Temporary 5'-Protecting Group (Oligonucleotides): The 4,4'-dimethoxytrityl (DMT) group is the industry standard for protecting the 5'-hydroxyl of the incoming phosphoramidite.[4] It is acid-labile and is removed at the beginning of each synthesis cycle with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[2][13]

  • Permanent Protecting Groups (Exocyclic Amines): The exocyclic amino groups of nucleobases are nucleophilic and require protection.[2] Common protecting groups include:

    • Benzoyl (Bz): Used for cytosine (dC) and adenine (dA).

    • iso-Butyryl (iBu): Used for guanine (dG). These groups are base-labile and are removed during the final cleavage and deprotection step.[13]

  • Phosphate Protecting Group: The phosphite triester formed during coupling is protected with a 2-cyanoethyl group, which is stable to the acidic conditions of DMT removal but is cleaved by the final basic deprotection step.[2]

  • Nα-Protecting Groups (Peptidomimetics): For peptide-like syntheses, the most common strategies are:

    • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, removed with piperidine in DMF.

    • Boc (tert-butyloxycarbonyl): Acid-labile, removed with strong acids like TFA. The choice between Fmoc and Boc strategies dictates the selection of resin and side-chain protecting groups.[11]

Detailed Protocol: Solid-Phase Synthesis of a Pyrimidine-Containing Oligonucleotide

This protocol outlines the standard phosphoramidite method for synthesizing a DNA oligonucleotide on a CPG solid support.

The Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[4][7]

// Workflow Start -> Deblocking [label="TCA or DCA\nin DCM", color="#5F6368", fontcolor="#202124"]; Deblocking -> Coupling [label="Activated\nPhosphoramidite\n+ Activator", color="#5F6368", fontcolor="#202124"]; Coupling -> Capping [label="Acetic Anhydride\n+ NMI", color="#5F6368", fontcolor="#202124"]; Capping -> Oxidation [label="Iodine/H₂O/\nPyridine", color="#5F6368", fontcolor="#202124"]; Oxidation -> End_Cycle [color="#5F6368"]; End_Cycle -> Deblocking [label="Repeat for\nnext base", style=dashed, color="#FBBC05", fontcolor="#202124"]; End_Cycle -> Final [label="After final cycle", color="#5F6368", fontcolor="#202124"]; }

Caption: Automated phosphoramidite synthesis cycle.

Step 1: Deblocking (Detritylation)

  • Rationale: To expose the 5'-hydroxyl group of the resin-bound nucleoside for reaction with the next building block.

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[13]

  • Procedure: The deblocking solution is passed through the synthesis column. The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.[2][5]

  • Duration: ~30-60 seconds.

Step 2: Coupling

  • Rationale: To form a phosphite triester bond between the incoming phosphoramidite and the deprotected 5'-hydroxyl group.

  • Reagents:

    • Pyrimidine (or Purine) Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile).[13][14]

  • Procedure: The phosphoramidite and activator are mixed and delivered simultaneously to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate.[7]

  • Duration: Standard base coupling is typically 30-60 seconds.[13] Coupling efficiency is critical and should be >98-99%.[7]

Step 3: Capping

  • Rationale: To permanently block any unreacted 5'-hydroxyl groups from subsequent coupling steps, preventing the formation of "n-1" deletion sequences.[2][5][13]

  • Reagents:

    • Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.

    • Cap B: 1-Methylimidazole (NMI) in THF.

  • Procedure: The two capping solutions are mixed and delivered to the column to acetylate the unreacted hydroxyls.[2]

  • Duration: ~30 seconds.

Step 4: Oxidation

  • Rationale: To convert the unstable phosphite triester (P(III)) linkage into a stable phosphate triester (P(V)) backbone.[2][4][13]

  • Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[13]

  • Procedure: The oxidizing solution is passed through the column.

  • Duration: ~30 seconds.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection
  • Rationale: To cleave the completed oligonucleotide from the CPG support and remove all remaining protecting groups (base and phosphate) to yield the biologically active nucleic acid.

  • Reagents:

    • Standard: Concentrated Ammonium Hydroxide (NH₄OH).

    • Fast Deprotection: A 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (AMA).[14]

  • Procedure:

    • The CPG support is transferred to a screw-cap vial.

    • 1-2 mL of the cleavage/deprotection solution is added.

    • For cleavage, the vial is kept at room temperature for ~1 hour (NH₄OH) or 5-10 minutes (AMA).

    • For deprotection, the sealed vial is heated at 55°C for 8-12 hours (NH₄OH) or 65°C for 10-15 minutes (AMA).

    • After cooling, the supernatant containing the oligonucleotide is collected, and the product is typically desalted or purified via HPLC.

Application: Synthesis of Pyrimidine-Based Peptidomimetics

Solid-phase synthesis is also a powerful tool for creating peptidomimetics where pyrimidine scaffolds are used to mimic peptide secondary structures or serve as core structural units.[1][10]

// Workflow Resin -> Deprotection1; Deprotection1 -> Coupling1; Coupling1 -> Deprotection2 [label="Repeat as needed", style=dashed, color="#FBBC05", fontcolor="#202124"]; Deprotection2 -> Coupling2; Coupling2 -> Cleavage; Cleavage -> Product; }

Caption: General workflow for pyrimidine peptidomimetic synthesis.

A general protocol using Fmoc chemistry on Rink Amide resin:

  • Resin Swelling: Swell the Rink Amide resin in Dichloromethane (DCM) and then Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group and expose the free amine. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3-5 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU, DIC/HOBt) in DMF.[15][16][17]

    • Add a base like Diisopropylethylamine (DIPEA) and add the mixture to the resin.

    • Agitate for 1-2 hours. Wash the resin.

  • Repeat Deprotection: Perform the Fmoc deprotection step again to prepare for the pyrimidine coupling.

  • Pyrimidine Coupling:

    • Activate the pyrimidine carboxylic acid building block using a suitable coupling reagent (e.g., PyBOP, HATU).[16][18]

    • Couple to the resin-bound free amine as described in step 3.

  • Final Cleavage: After assembling the desired sequence, wash the resin with DCM and dry it. Cleave the product from the resin and remove side-chain protecting groups using a cleavage cocktail.[19][20][21] A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[22][23]

  • Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and dry the crude peptidomimetic for subsequent purification.[19]

Data Summary and Troubleshooting

Quantitative Data for SPS
ParameterOligonucleotide SynthesisPeptidomimetic Synthesis
Solid Support Controlled-Pore Glass (CPG)Polystyrene (e.g., Rink Amide)
Typical Loading 20-40 µmol/g0.4-0.8 mmol/g
Building Block PhosphoramiditeFmoc/Boc-Amino Acid
Coupling Reagent Tetrazole, DCIHBTU, HATU, PyBOP, DIC/HOBt
Stepwise Efficiency >98%>95%
Cleavage Reagent NH₄OH or AMATFA-based cocktails
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Final Yield (Oligos) Poor Coupling Efficiency: Moisture in reagents, degraded phosphoramidite/activator.[24] Incomplete Deprotection: Deprotection time/temp insufficient.Use fresh, anhydrous acetonitrile.[25] Check reagent quality. Monitor trityl signal after each cycle.[24] Optimize deprotection conditions based on sequence and modifications.[26]
n-1 Deletion Sequences Inefficient Coupling: Steric hindrance, poor reagents. Failed Capping: Inactive capping reagents.Increase coupling time for difficult monomers. Ensure capping reagents are fresh and active.[24]
Pyrimidine-rich sequences show poor quality Incomplete Deprotection: Some pyrimidine protecting groups can be difficult to remove. Secondary Structure Formation: Can hinder reagent access.Use a stronger deprotection method like AMA or extend deprotection time.[26] Use high-temperature synthesis or supports with larger pores.
Low Yield (Peptidomimetics) Incomplete Coupling: Sterically hindered building blocks. Premature Cleavage: Unstable linker for the chosen chemistry.Use a more powerful coupling reagent like HATU or PyAOP.[17][18] Double-couple difficult residues. Ensure linker stability matches the deprotection strategy (e.g., acid-labile linkers for Fmoc chemistry).
Unexpected Side Products Incomplete Side-Chain Deprotection: Insufficient scavengers in cleavage cocktail. Alkylation: Reactive carbocations generated during cleavage alkylate sensitive residues (e.g., Trp).Select a cleavage cocktail with scavengers appropriate for the amino acids present (e.g., TIS, EDT).[19][22]

References

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]

  • Synthesis of phosphoramidite building blocks 20 a–g, 21, 22, 23 and... ResearchGate. [Link]

  • The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Catalysts. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Solid Phase Synthesis of Purines from Pyrimidines. ResearchGate. [Link]

  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. PubMed. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. PubMed. [Link]

  • Oligonucleotide-Peptide Conjugates: Solid-Phase Synthesis under Acidic Conditions and Use in ELISA Assays. PMC - NIH. [Link]

  • Preparation of a 4′‐Thiouridine Building‐Block for Solid‐Phase Oligonucleotide Synthesis. Wiley Online Library. [Link]

  • Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. NIH. [Link]

  • Cleavage of synthetic peptides.
  • Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

Sources

Application Notes & Protocols: Designing Focused Libraries with (5-Fluoropyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of the 5-Fluoropyrimidine Scaffold

In modern drug discovery, the construction of focused chemical libraries is a cornerstone strategy for accelerating the identification of high-quality lead compounds.[][2] Unlike vast, highly diverse collections, focused libraries are intelligently designed around a "privileged scaffold"—a molecular framework known to interact with specific families of biological targets.[3] The pyrimidine nucleus is one such quintessential scaffold, forming the core of numerous natural products and clinically successful drugs.[4][5]

The introduction of fluorine into these scaffolds offers a powerful tool for medicinal chemists to fine-tune molecular properties.[6][7] Fluorine's high electronegativity can modulate the basicity (pKa) of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions with protein targets.[8]

This guide focuses on (5-Fluoropyrimidin-2-YL)methanamine , a versatile building block that combines the benefits of the privileged pyrimidine core with the strategic placement of a fluorine atom and a reactive primary amine handle.[9] This primary amine serves as a versatile anchor point for a wide array of chemical transformations, enabling the rapid synthesis of focused libraries with tailored properties for screening against targets such as kinases, proteases, and other enzyme families.

Library Design Philosophy: From Scaffold to Screening Hits

The design of a successful focused library begins with a clear strategy. The goal is to explore the chemical space around the this compound core in a manner that is most likely to yield potent and selective modulators of the target protein family.

Causality Behind Scaffold Choice:

  • Bioisosterism and Recognition: The pyrimidine core is a well-established bioisostere for purines, enabling it to interact with a multitude of protein targets that bind purine-containing ligands like ATP.[10]

  • Modulation of Properties: The 5-fluoro substituent is not merely a passive addition. It significantly lowers the pKa of the pyrimidine ring nitrogens, which can alter hydrogen bonding patterns and reduce off-target effects. Furthermore, the 19F atom serves as an invaluable NMR probe for studying compound binding and protein conformational changes without isotopic labeling.[11]

  • Vector for Diversity: The primary aminomethyl group provides a synthetically tractable handle for introducing diversity. It allows for the formation of stable, well-defined linkages such as amides and secondary amines, which are prevalent in approved drugs.

A logical workflow for library design is essential for maximizing efficiency and ensuring the quality of the final compound collection.

G cluster_0 Design Phase cluster_1 Execution Phase A Target Family Selection (e.g., Kinases, GPCRs) C Building Block Selection (Acids, Aldehydes, etc.) A->C B Virtual Library Enumeration (In Silico Reaction) D Property Filtering & Sub-selection (ADMET, Diversity) B->D C->B E Parallel Synthesis (Amidation, Reductive Amination) D->E F Purification & QC (Mass-Directed HPLC, LC-MS) E->F G Library Plating & Screening F->G

Caption: High-level workflow for focused library development.

Core Synthetic Protocols for Library Elaboration

The primary amine of this compound is readily functionalized using robust and high-yielding chemical reactions. The following protocols are optimized for parallel synthesis and generate products with high purity, minimizing the need for extensive purification.

Protocol 1: Amide Bond Formation via Carbodiimide Activation

Amide coupling is one of the most reliable and widely used reactions in medicinal chemistry, allowing for the connection of the amine building block to a vast array of commercially available carboxylic acids.[12] This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for efficient activation of the carboxylic acid, a method known for its effectiveness and suppression of side reactions like racemization.[13]

Expertise & Causality:

  • Why EDC/HOBt? EDC is a water-soluble carbodiimide, simplifying work-up as the resulting urea byproduct can be removed with an aqueous wash. HOBt acts as an additive that forms a reactive ester intermediate, which is more stable and less prone to side reactions (like N-acylurea formation) than the O-acylisourea intermediate formed by EDC alone. This two-step, one-pot process ensures high coupling efficiency.[12]

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. Its role is to neutralize the hydrochloride salt of EDC and the carboxylic acid itself, facilitating the reaction without competing with the primary amine nucleophile.

Detailed Step-by-Step Methodology:

  • Preparation: To a well in a 96-well reaction block, add a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM (0.2 M).

  • Reagent Addition: Add this compound (1.1 eq), followed by HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Activation & Coupling: Add a solution of EDC (1.2 eq) to the mixture. Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Monitoring: Reaction progress can be monitored by taking a small aliquot and analyzing via LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Work-up (for solution-phase): Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for screening, or it can be purified by mass-directed preparative HPLC.

G reagents Carboxylic Acid (R-COOH) This compound EDC / HOBt / DIPEA reaction Stir in DMF/DCM 12-18h at RT reagents->reaction workup Aqueous Work-up (EtOAc, NaHCO3, Brine) reaction->workup product Purified Amide Product (for Screening) workup->product

Caption: General workflow for parallel amide coupling synthesis.

Data Presentation: Representative Amide Couplings

Carboxylic Acid Building BlockProduct StructureConditionsYield (%)Purity (LC-MS)
Benzoic AcidEDC, HOBt, DIPEA, DMF, RT, 16h92%>95%
Cyclohexanecarboxylic AcidEDC, HOBt, DIPEA, DMF, RT, 16h88%>95%
4-Chlorophenylacetic AcidEDC, HOBt, DIPEA, DMF, RT, 16h94%>95%

(Yields and purities are representative and may vary based on the specific substrate and purification method.)

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming secondary amines, providing a different structural vector for library diversity compared to amides.[14] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[15] Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.

Expertise & Causality:

  • Why STAB? Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it does not readily reduce the starting aldehyde or ketone.[14] It selectively reduces the protonated iminium ion, which is formed more rapidly under the slightly acidic conditions of the reaction.[16] This selectivity allows for a one-pot procedure where all reagents can be mixed together, which is ideal for high-throughput synthesis.[17]

  • Why Acetic Acid? A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate by protonating the initial carbinolamine, promoting the elimination of water.

Detailed Step-by-Step Methodology:

  • Preparation: To a reaction vial, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Note: The reaction may effervesce slightly.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS, looking for the disappearance of the imine intermediate and the appearance of the product mass.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify as needed via column chromatography or preparative HPLC.

G reagents Aldehyde/Ketone (R-CHO) This compound cat. Acetic Acid imine Imine Formation (1-2h at RT) reagents->imine reduction Add STAB (12-24h at RT) imine->reduction product Purified Secondary Amine (for Screening) reduction->product

Caption: Stepwise workflow for one-pot reductive amination.

Data Presentation: Representative Reductive Aminations

Carbonyl CompoundProduct StructureConditionsYield (%)Purity (LC-MS)
4-MethoxybenzaldehydeSTAB, cat. AcOH, DCE, RT, 18h85%>95%
CyclopentanoneSTAB, cat. AcOH, DCE, RT, 18h81%>95%
AcetoneSTAB, cat. AcOH, DCE, RT, 18h75%>95%

(Yields and purities are representative and may vary based on the specific substrate and purification method.)

Conclusion

This compound stands out as a high-value building block for the design and synthesis of focused chemical libraries. Its privileged 5-fluoropyrimidine core provides a strong foundation for molecular recognition, while the synthetically versatile primary amine handle allows for rapid and efficient diversification. The robust protocols for amide coupling and reductive amination detailed herein are readily adaptable to parallel synthesis platforms, enabling medicinal chemists to quickly generate libraries of novel compounds. This strategic approach significantly enhances the efficiency of the hit-to-lead process, accelerating the discovery of next-generation therapeutics.

References

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem Source: HepatoChem URL: [Link]

  • Title: Synthesis of focused chemical libraries used in this study. Source: ResearchGate URL: [Link]

  • Title: 5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy Source: PubMed URL: [Link]

  • Title: Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Research Group, Harvard University URL: [Link]

  • Title: Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents Source: PubMed URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Rapid Generation of Hyperdiverse Chemical Libraries Source: ChemRxiv URL: [Link]

  • Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil Source: PubMed URL: [Link]

  • Title: Case Studies in Library Design Source: Drug Design URL: [Link]

  • Title: Characterization of Chemical Libraries for Luciferase Inhibitory Activity Source: ResearchGate URL: [Link]

  • Title: Rapid Generation of Hyperdiverse Chemical Libraries Source: Cambridge Open Engage URL: [Link]

  • Title: New and Unusual Scaffolds in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: PubMed URL: [Link]

  • Title: Recent developments in focused library design: targeting gene-families Source: PubMed URL: [Link]

  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Overview on Synthetic and Medicinal Perspectives of[4][12][18]Triazolo[1,5-a]pyrimidine Scaffold Source: PubMed URL: [Link]

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: PubMed URL: [Link]

  • Title: Tips and tricks for difficult amide bond formation? Source: Reddit URL: [Link]

  • Title: Library Design Source: Drug Design Org URL: [Link]

  • Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores Source: Semantic Scholar URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of (5-Fluoropyrimidin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoropyrimidin-2-YL)methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this important class of compounds. Poor aqueous solubility is a frequent hurdle in drug discovery and development, leading to unreliable bioassay results, inadequate bioavailability, and formulation difficulties.[][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you systematically diagnose and overcome these challenges.

Troubleshooting Guide

This section addresses specific, common problems encountered during the handling and formulation of this compound derivatives. Each issue is presented with probable causes and actionable solutions grounded in physicochemical principles.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer.
  • Probable Cause: This is a classic sign of low kinetic solubility. The compound is highly soluble in the organic DMSO stock but crashes out when introduced to the aqueous environment, where it is poorly soluble.[2] This rapid precipitation suggests that the aqueous buffer cannot accommodate the compound's concentration, leading to the formation of a supersaturated and unstable solution.[3]

  • Solutions & Rationale:

    • Reduce Final Concentration: The most straightforward approach is to lower the final assay concentration. Determine the kinetic solubility limit using a nephelometry assay (see Protocol 1) to understand the concentration at which precipitation begins.

    • Modify Aqueous Buffer pH: The methanamine group and the pyrimidine ring nitrogens are basic and can be protonated. By lowering the pH of the aqueous buffer (e.g., to pH 4-5), you can increase the proportion of the protonated, charged species.[4] This ionized form is generally much more water-soluble than the neutral form.[5]

    • Introduce a Co-solvent: Adding a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 to the aqueous buffer can increase the solubility of lipophilic compounds. Co-solvents work by reducing the polarity of the water, which lessens its tendency to exclude non-polar molecules.[] Start with a low percentage (e.g., 1-5%) and optimize as needed.

Issue 2: The measured solubility of my compound is inconsistent between experiments.
  • Probable Cause: Inconsistent solubility data often points to a failure to reach thermodynamic equilibrium or variability in experimental conditions. Factors like incubation time, agitation method, temperature, and the solid-state form of the compound (e.g., different polymorphs or amorphous vs. crystalline) can all influence the final measurement.[6] Kinetic solubility assays, which are fast, can overestimate thermodynamic (equilibrium) solubility and are sensitive to the rate of addition and mixing.[3]

  • Solutions & Rationale:

    • Perform a Thermodynamic Solubility Assay: For reliable and reproducible data, use the "gold standard" shake-flask method to determine thermodynamic solubility (see Protocol 2).[6] This method involves agitating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

    • Control Experimental Variables: Strictly control temperature, agitation speed, and incubation time. Measure the final pH of the saturated solution, as it can change during the experiment, especially if the compound is acidic or basic.[7]

    • Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your compound before and after the solubility experiment. Different crystalline forms (polymorphs) can have different solubilities.

Issue 3: My compound has acceptable aqueous solubility at low pH, but it's insoluble at neutral pH (pH 7.4).
  • Probable Cause: This is a typical pH-dependent solubility profile for a basic compound.[8] this compound derivatives are weak bases. At low pH, the amine and pyrimidine nitrogens are protonated, rendering the molecule charged and soluble. As the pH increases towards and above the compound's pKa, the neutral, uncharged form begins to dominate. This neutral form is significantly less soluble and precipitates.[4]

  • Solutions & Rationale:

    • Salt Formation: Converting the basic parent drug into a salt is a highly effective method to improve solubility and dissolution rate at neutral pH.[9][10] By reacting the free base with an acid (e.g., HCl, mesylic acid, tartaric acid), you create a salt form that readily dissociates in water to the soluble, protonated drug.[11] A systematic salt screening study is recommended to find the optimal counterion that provides good solubility, stability, and crystallinity.[12]

    • Formulation with Acidic Excipients: For oral dosage forms, incorporating acidic excipients can create an acidic microenvironment upon dissolution, which helps to keep the basic drug protonated and solubilized, even in the neutral pH of the small intestine.[13]

    • Use of Solubilizing Excipients: Investigate the use of surfactants or cyclodextrins. Surfactants can form micelles that encapsulate the hydrophobic drug, while cyclodextrins have a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with the drug molecule, enhancing its apparent solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of this compound derivatives, and how does this influence solubility?

The pKa of these derivatives is primarily influenced by the aminomethyl group and the pyrimidine ring nitrogens. The pKa of 2-aminopyrimidine is approximately 3.5, while 4-aminopyrimidine is around 5.7.[14][15] The strongly electron-withdrawing fluorine atom at the 5-position will lower the basicity of the ring nitrogens and the exocyclic amine, thereby reducing their pKa values.[16][17] You can expect the primary basic pKa to be in the range of 3-6. This means the compound's solubility will be highly dependent on pH around this range. Below the pKa, the compound will be protonated and more soluble; above the pKa, it will be neutral and less soluble.[4]

Q2: How does the 5-fluoro substituent specifically impact the molecule's properties?

The fluorine atom has several profound effects:

  • Electronic Effect: As the most electronegative element, fluorine strongly withdraws electron density from the pyrimidine ring.[17] This reduces the pKa of the basic nitrogen atoms, making the compound less basic than its non-fluorinated analog.[16]

  • Lipophilicity: A single fluorine-for-hydrogen substitution typically increases the molecule's lipophilicity (logP).[18] While this can sometimes improve membrane permeability, a significant increase in lipophilicity often leads to lower aqueous solubility.

  • Metabolic Stability: The carbon-fluorine bond is very strong. Placing a fluorine atom at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[19]

Q3: What is the difference between kinetic and thermodynamic solubility, and when should I measure each?

  • Kinetic solubility is a high-throughput measurement of how much of a compound stays in solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[20][21] It's a non-equilibrium measurement reflecting the compound's tendency to precipitate under conditions often used in early in vitro screening assays.[22] It is useful for troubleshooting bioassays and for rapid, early-stage compound ranking.[2]

  • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the buffer over a long period (24-72 hours).[2][3] This is the "gold standard" measurement and is critical for lead optimization, pre-formulation studies, and predicting oral absorption.[6]

G caption Fig 1. A typical solubility screening cascade in drug discovery.

Q4: Which co-solvents are generally recommended for this class of compounds?

For initial screening, common, pharmaceutically acceptable co-solvents are the best choice.[] The selection depends on the intended application (e.g., in vitro assay vs. in vivo formulation).

Co-solventTypical Concentration RangePrimary Use & Rationale
Ethanol 1-20%Commonly used for both in vitro and in vivo studies. Balances solubilizing power with physiological tolerance.
Propylene Glycol (PG) 5-40%A versatile solvent used in oral and parenteral formulations. Good for compounds needing a less polar environment.
Polyethylene Glycol 400 (PEG 400) 10-50%Excellent solubilizer for many poorly soluble drugs; often used in oral solutions and soft gelatin capsules.[]
Dimethyl Sulfoxide (DMSO) < 1% (in vitro), < 0.1% (in vivo)Excellent solubilizing power but used sparingly due to potential toxicity and assay interference.[3] Primarily for stock solutions.

Note: Always verify the tolerance of your specific biological assay to the chosen co-solvent and its concentration.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

Objective: To rapidly determine the concentration at which a compound begins to precipitate from an aqueous buffer after addition from a DMSO stock. This method measures light scattering from suspended particles.[23][24]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock).

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Clear, flat-bottom 96- or 384-well microplates.

  • Laser nephelometer plate reader.

Procedure:

  • Plate Preparation: Add 95 µL of the aqueous buffer to each well of the microplate.

  • Compound Addition: Add 5 µL of the 10 mM DMSO stock solution to the first column of wells (this creates a 500 µM top concentration with 5% DMSO). Mix thoroughly by pipetting.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate. Transfer 50 µL from the first column to the second, mix, and repeat across the plate to generate a concentration curve.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow for precipitation.[23]

  • Measurement: Place the plate in the nephelometer and measure the light scattering (often reported in Nephelometric Turbidity Units, NTU).[22]

  • Data Analysis: Plot NTU versus compound concentration. The kinetic solubility is defined as the concentration just before the sharp increase in the light scattering signal.[22]

G start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock add_buffer Add 95 µL Buffer to Plate Wells prep_stock->add_buffer add_compound Add 5 µL Stock to First Column (Creates 500 µM Top Conc.) add_buffer->add_compound serial_dilute Perform 2-fold Serial Dilution Across Plate add_compound->serial_dilute incubate Incubate Plate (e.g., 2h at 25°C) serial_dilute->incubate measure Read Plate on Nephelometer (Measure Light Scatter) incubate->measure analyze Plot Scatter vs. Concentration Determine Solubility Limit measure->analyze end End analyze->end

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay by Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound by ensuring the solution is saturated in the presence of excess solid.[3]

Materials:

  • Solid (crystalline) test compound.

  • Aqueous buffer of choice.

  • Glass vials with screw caps.

  • Orbital shaker in a temperature-controlled incubator.

  • Filtration system (e.g., 0.22 µm syringe filters or filter plates).

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS).[2]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial (ensure solid remains visible at the end of the experiment). For example, add 1-2 mg of compound to 1 mL of buffer.

  • Incubation & Agitation: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[20] Some poorly soluble or highly crystalline compounds may require 48-72 hours.

  • Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant using a 0.22 µm filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Prepare a standard calibration curve of the compound in a suitable solvent. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it using HPLC-UV or LC-MS to determine the concentration.[2]

  • Final pH Measurement: Measure the pH of the remaining saturated solution to report the final equilibrium pH.[7] The resulting concentration is the thermodynamic solubility at that specific temperature and final pH.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Glomme, A., & Dressman, J. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Wisdom Library. Retrieved from [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Stahl, P. H., & Nakano, M. (2002). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Synple Chem. Retrieved from [Link]

  • Kuhn, B., et al. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Najjar, A., & Karaman, R. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • Al-Ghabeish, M., et al. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zhou, L., et al. (2007). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical Chemistry. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2018). SciELO. Retrieved from [Link]

  • The influence of pH on solubility in water. (n.d.). Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ExperimentNephelometryKinetics Documentation. (2025). Emerald Cloud Lab. Retrieved from [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2004). ResearchGate. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2018). Semantic Scholar. Retrieved from [Link]

  • 4-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 5-Fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • 2-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Improving solubility via structural modification. (2017). ResearchGate. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Retrieved from [Link]

  • Fluoropyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluoropyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of these vital therapeutic agents. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your research.

Part 1: Troubleshooting Guide - Common Synthetic Byproducts

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Question 1: I'm synthesizing Capecitabine and my final product shows multiple impurity peaks on HPLC close to the main peak. What are these likely to be and how can I minimize them?

Answer:

This is a very common observation in Capecitabine synthesis. The closely eluting peaks are often due to the formation of positional isomers. During the synthesis, particularly in the step involving the reaction of 5-deoxy-D-ribofuranose derivatives with the pyrimidine moiety, different hydroxyl groups on the sugar can react, leading to these isomers.

Common Capecitabine Positional Isomer Impurities:

Impurity NameTypical Relative Retention Time (RRT)
β-3-position impurity1.054
β-2-position impurity1.068
α-3-position impurity1.193

Table 1: Common positional isomer impurities of Capecitabine and their typical RRTs relative to the main product peak in reversed-phase HPLC.[1]

Causality and Prevention:

The formation of these isomers is primarily driven by the reactivity of the different hydroxyl groups on the ribose precursor. The use of appropriate protecting groups for the hydroxyl functions that are not meant to react is crucial.

  • Protecting Group Strategy: Ensure complete and stable protection of the 2' and 3'-hydroxyl groups of the ribose intermediate before coupling with the 5-fluorocytosine derivative. Incomplete protection is a primary source of these byproducts.

  • Reaction Conditions: The choice of base and reaction temperature can influence the selectivity. For instance, using sodium hydride (NaH) at low temperatures (e.g., below -30°C) for the generation of the alkoxide can improve selectivity.[1]

  • Purification: While prevention is key, these isomers can often be separated from the desired product through careful column chromatography or by recrystallization techniques.[2]

Question 2: During the synthesis of Gemcitabine, I'm observing a significant amount of the α-anomer as a byproduct. How can I improve the stereoselectivity for the desired β-anomer?

Answer:

The formation of the undesired α-anomer is a well-documented challenge in Gemcitabine synthesis.[3][4] The stereochemical outcome of the glycosylation reaction (coupling of the difluororibose sugar with the cytosine base) is highly dependent on the reaction mechanism, which can proceed through either an SN1 or SN2 pathway.

Mechanism of Anomer Formation:

Anomer_Formation Reactants Difluororibose intermediate + Silylated Cytosine SN1_Intermediate Oxocarbenium Ion (Planar Intermediate) Reactants->SN1_Intermediate SN1 Pathway (Lewis Acid) SN2_Transition SN2 Transition State Reactants->SN2_Transition SN2 Pathway (Neighboring group participation) Alpha_Anomer α-Anomer (Undesired) SN1_Intermediate->Alpha_Anomer Nucleophilic attack from α-face Beta_Anomer β-Anomer (Desired) SN1_Intermediate->Beta_Anomer Nucleophilic attack from β-face SN2_Transition->Beta_Anomer Inversion of configuration

Caption: Glycosylation pathways in Gemcitabine synthesis.

Strategies to Enhance β-Anomer Selectivity:

  • Choice of Lewis Acid: The type and amount of Lewis acid used to promote the glycosylation can significantly impact the anomeric ratio. Weaker Lewis acids may favor the SN2 pathway.

  • Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate in the SN1 pathway. Less polar solvents may disfavor its formation.

  • Neighboring Group Participation: The protecting groups on the sugar moiety can be designed to participate in the reaction, shielding one face of the sugar and directing the incoming nucleobase to the other face, thus favoring the formation of one anomer.

  • Anomerization: In some cases, it is possible to isomerize the undesired α-anomer to the desired β-anomer. Treatment with a hydroxide base in an anhydrous alcohol solvent has been shown to convert the α-anomer to the β-anomer.[3]

Question 3: My 5-Fluorouracil (5-FU) synthesis is complete, but I'm struggling to remove a byproduct that I suspect is 1,3-dicyclohexylurea (DCU). What's the best way to handle this?

Answer:

The presence of 1,3-dicyclohexylurea (DCU) is a common issue when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, for example, in the esterification of 5-FU derivatives.[5] DCU is notoriously difficult to remove by standard flash chromatography due to its solubility profile.

Troubleshooting DCU Removal:

  • Alternative Coupling Agent: The most effective solution is to avoid the formation of DCU altogether. Consider using a different carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC). The resulting urea byproduct, 1,3-diisopropylurea, is generally more soluble in common organic solvents and easier to remove via chromatography.[5]

  • Filtration: If you have already used DCC, you can attempt to remove the DCU by filtration. After the reaction is complete, cool the reaction mixture (often in an ice bath) to precipitate the DCU, then filter it off. This may need to be repeated.

  • Recrystallization: Careful recrystallization of your final product can also help to separate it from the DCU.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main categories of impurities I should be aware of in fluoropyrimidine analog synthesis?

A1: Impurities in fluoropyrimidine synthesis can be broadly classified into three categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, reagents, and byproducts from side reactions (e.g., positional isomers, anomers).[6]

  • Degradation Impurities: These can form during the synthesis, purification, or storage due to factors like exposure to air (oxidation), moisture (hydrolysis), or light.[6]

  • Residual Solvents and Elemental Impurities: These are remnants from the manufacturing process, such as solvents used for reaction or purification, and trace metals from catalysts or reagents.[6]

Q2: What are some common degradation pathways for fluoropyrimidines that I should be mindful of?

A2: Fluoropyrimidines can be catabolized, and understanding these pathways is important for stability studies. For instance, 5-Fluorouracil is catabolized by dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase, and β-ureidopropionase to form fluoro-β-alanine.[7][8] Exposure to strongly alkaline conditions or prolonged heating during synthesis or workup can also lead to the formation of degradation byproducts.[9]

Q3: What are the recommended analytical techniques for impurity profiling of fluoropyrimidine analogs?

A3: The most widely used and effective techniques for analyzing impurities in fluoropyrimidine synthesis are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying closely related impurities, such as isomers and degradation products.[6]

  • Gas Chromatography (GC): GC is primarily used for the detection and quantification of residual solvents.[6]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for identifying the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of the final product and any isolated impurities.

Part 3: Experimental Protocols

Protocol 1: General Method for HPLC Analysis of Capecitabine and its Positional Isomers

This protocol provides a starting point for developing an HPLC method for the analysis of Capecitabine and its common isomers. Optimization may be required based on your specific system and sample matrix.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample diluent: Water/Acetonitrile (50:50, v/v)

  • Capecitabine reference standard and sample

Procedure:

  • Prepare the Mobile Phase: Prepare fresh mobile phases and degas them before use.

  • Prepare Standard and Sample Solutions: Accurately weigh and dissolve the Capecitabine reference standard and your sample in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 240 nm

    • Injection volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the standard and sample solutions. Identify the peaks based on their retention times relative to the main Capecitabine peak.

Protocol 2: A Method for the Removal of DCU Byproduct

This protocol outlines a procedure for removing 1,3-dicyclohexylurea (DCU) after a DCC-mediated coupling reaction.

Procedure:

  • Reaction Quenching: After the reaction is deemed complete by TLC or LC-MS, quench the reaction with a small amount of water or acetic acid to consume any remaining DCC.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Precipitation and Filtration:

    • Redissolve the crude residue in a suitable solvent in which your product is soluble but DCU has low solubility (e.g., dichloromethane, ethyl acetate).

    • Cool the solution in an ice bath for at least 30 minutes to precipitate the DCU.

    • Filter the cold solution through a sintered glass funnel or a pad of celite to remove the precipitated DCU.

    • Wash the filter cake with a small amount of the cold solvent.

  • Concentration and Further Purification: Concentrate the filtrate. The crude product can then be further purified by column chromatography or recrystallization.

Part 4: Visualization of Key Processes

Fluoropyrimidine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage Start Starting Materials (e.g., Fluorinated Pyrimidine, Protected Sugar) Coupling Coupling Reaction (e.g., Glycosylation) Start->Coupling Deprotection Deprotection Step(s) Coupling->Deprotection Byproducts Byproduct Formation (Isomers, Anomers, etc.) Coupling->Byproducts Crude_Product Crude Product Deprotection->Crude_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Impurity Profiling (HPLC, LC-MS, NMR) Pure_Product->Analysis Final_Product Final Product Specification Analysis->Final_Product Byproducts->Purification Removal

Caption: A generalized workflow for fluoropyrimidine analog synthesis.

References

  • CN103910773A - Method for synthesizing capecitabine impurities - Google Patents.
  • Capecitabine Impurities and Related Compound - Veeprho. Available at: [Link]

  • Uracil and 5-fluorouracil degradation pathway. Uracil and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The synthesis of gemcitabine - CORE. Available at: [Link]

  • Capecitabine-impurities | Pharmaffiliates. Available at: [Link]

  • Capecitabine Impurities Standards - SynThink Research Chemicals. Available at: [Link]

  • US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. Available at: [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization - Googleapis.com.
  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Navigating the Labyrinth of Substituted Pyrimidine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the nuanced challenges associated with the purification of substituted pyrimidines. As a class of compounds pivotal to medicinal chemistry and drug development, the structural diversity of substituted pyrimidines presents a unique set of purification hurdles.[1] This guide is structured to provide not just procedural steps, but the underlying chemical rationale to empower you, our fellow researchers, to make informed decisions in your purification strategies.

Section 1: Frequently Asked Questions (FAQs) - The Core Challenges

Here, we address the most common issues encountered during the purification of these fascinating heterocyclic compounds.

Q1: My substituted pyrimidine shows significant peak tailing during silica gel chromatography. What is the underlying cause and how can I rectify this?

A: Peak tailing of substituted pyrimidines on silica gel is a classic problem rooted in the fundamental acid-base chemistry of the stationary phase and the analyte.[2] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic nitrogen atoms of the pyrimidine ring.[2] This strong, sometimes irreversible, interaction leads to a slow dissociation of the analyte from the stationary phase, resulting in a "tailing" peak.

  • The Causality: The lone pair of electrons on the pyrimidine nitrogens acts as a Lewis base, forming strong hydrogen bonds or even protonation by the acidic silanols. This is particularly pronounced with highly basic pyrimidines.

  • Troubleshooting Strategies:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent.[2]

      • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) at a concentration of 0.1-1% can effectively saturate the acidic sites on the silica, minimizing the unwanted interaction with your pyrimidine.[2]

    • Stationary Phase Alternatives: If tailing persists, consider switching to a less acidic stationary phase.

      • Alumina (basic or neutral): This can be an excellent alternative for purifying basic compounds.[3]

      • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base prior to use.[4]

Q2: I'm struggling with poor retention of my highly polar pyrimidine derivative in reverse-phase HPLC. It elutes in or near the solvent front. What are my options?

A: This is a common issue when dealing with polar analytes on a nonpolar C18 stationary phase.[5] The high polarity of your substituted pyrimidine leads to a weak interaction with the hydrophobic stationary phase and a strong affinity for the polar mobile phase, resulting in little to no retention.

  • The Causality: Reverse-phase chromatography separates compounds based on their hydrophobicity. Highly polar molecules, especially those with multiple hydrogen bond donors and acceptors, are not retained well on nonpolar stationary phases.[5]

  • Troubleshooting Strategies:

    • Column Selection:

      • Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that are designed to provide better retention for polar analytes.[5]

    • Mobile Phase Adjustments:

      • Decrease Organic Modifier: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase its polarity, promoting greater interaction with the stationary phase and thus better retention.[5]

      • pH Control: For ionizable pyrimidines, adjusting the mobile phase pH to suppress ionization can increase their hydrophobicity and improve retention.[5]

    • Alternative Chromatographic Modes:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, effectively retaining and separating polar analytes.[5]

Q3: My pyrimidine derivative seems to be degrading on the silica gel column. How can I confirm this and what purification methods should I consider instead?

A: Substituted pyrimidines can be susceptible to degradation on acidic silica gel, especially if they possess sensitive functional groups.[3][4]

  • Confirmation of Instability:

    • TLC Stability Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[4]

  • Alternative Purification Strategies:

    • Non-Chromatographic Methods:

      • Recrystallization: If your compound is a solid, recrystallization is an excellent and often preferred method for purification as it avoids interaction with stationary phases. Finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures is key.[1][6][7]

      • Liquid-Liquid Extraction: Utilize the acid-base properties of your pyrimidine. You can often wash a solution of your product in an organic solvent with an aqueous acid to protonate and extract basic impurities, or with an aqueous base to deprotonate and extract acidic impurities.

    • Alternative Chromatography:

      • Preparative HPLC: This offers high-resolution purification and can be used with various stationary phases and mobile phase modifiers to ensure compound stability.[1]

      • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup, where the target compound is either retained and eluted, or the impurities are retained while the compound passes through.[1]

Section 2: Troubleshooting Guides in Tabular Format

For quick reference, the following tables summarize common problems, their probable causes, and recommended solutions.

Table 1: Flash Column Chromatography Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Compound won't elute (Rf=0) Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).[2]
Poor Separation of Spots Inappropriate solvent system.Re-screen solvent systems using TLC to find one that provides better separation.[1] Consider using a gradient elution.[2]
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the eluent.[2]
All fractions are mixed Compound is degrading on the column; Co-eluting impurities.Test for silica stability.[4] Optimize the solvent system for better resolution.[5]
Table 2: Crystallization Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Solution is not supersaturated; Inappropriate solvent.Evaporate some solvent to increase concentration.[7] Try adding an anti-solvent.[5]
"Oiling Out" High impurity concentration; Cooling too rapidly; Compound is too soluble.Pre-purify by another method if possible.[5] Allow the solution to cool more slowly.[7] Choose a solvent with lower solubility for your compound.[7]
Low Recovery Significant compound solubility in cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.[5]
Colored Impurities in Crystals Impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5]

Section 3: Experimental Protocols & Workflows

To provide a practical framework, here are step-by-step protocols for common purification techniques.

Protocol 1: General Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system that gives your target pyrimidine an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a slightly more polar solvent.[8] Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified substituted pyrimidine.[2]

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your pyrimidine derivative is highly soluble at high temperatures but sparingly soluble at room temperature or below.[1]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of hot solvent to create a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[5]

Section 4: Visualizing Purification Workflows

The following diagrams illustrate logical decision-making processes for purifying substituted pyrimidines.

Purification_Decision_Tree start Crude Substituted Pyrimidine is_solid Is the compound a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes column_chrom Proceed to Column Chromatography is_solid->column_chrom No cryst_success Crystallization Successful? try_cryst->cryst_success pure_product Pure Product cryst_success->pure_product Yes cryst_success->column_chrom No tlc_screen TLC Screen for Stability & Solvent System column_chrom->tlc_screen is_stable Stable on Silica? tlc_screen->is_stable normal_phase Normal Phase Chromatography (Silica/Alumina) is_stable->normal_phase Yes unstable Consider Alternatives: - Reverse Phase - Prep-HPLC - SPE is_stable->unstable No is_polar Is the compound very polar? normal_phase->is_polar unstable->pure_product add_base Add Basic Modifier (e.g., TEA) add_base->pure_product is_polar->add_base No reverse_phase Reverse Phase Chromatography is_polar->reverse_phase Yes hilic Consider HILIC reverse_phase->hilic hilic->pure_product

Caption: A decision tree for selecting a suitable purification strategy.

Chromatography_Troubleshooting start Chromatography Issue Observed peak_tailing Peak Tailing (Normal Phase) start->peak_tailing poor_retention Poor Retention (Reverse Phase) start->poor_retention low_recovery Low Recovery / Degradation start->low_recovery sol1_base Add Basic Modifier (TEA/NH4OH) peak_tailing->sol1_base sol1_alt_phase Switch to Alumina or Deactivated Silica peak_tailing->sol1_alt_phase sol2_col Use Polar-Embedded/Endcapped Column poor_retention->sol2_col sol2_mobile Decrease Organic in Mobile Phase / Adjust pH poor_retention->sol2_mobile sol2_hilic Switch to HILIC poor_retention->sol2_hilic sol3_stability Confirm Stability on TLC low_recovery->sol3_stability sol3_alt_method Use Recrystallization or Prep-HPLC low_recovery->sol3_alt_method

Caption: Troubleshooting common chromatography problems.

Section 5: Final Considerations and Purity Assessment

Once you have a purified product, it is crucial to accurately assess its purity. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • Chromatographic Methods: HPLC and GC are powerful tools for determining purity.[9][10]

  • Spectroscopic Methods:

    • NMR (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities. Quantitative NMR (qNMR) is a powerful technique for determining absolute purity.[11]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Physical Properties: A sharp melting point can be a good indicator of high purity for crystalline solids.[12]

By understanding the chemical principles behind the purification challenges of substituted pyrimidines and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your purification endeavors.

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of Substituted Pyrimidines - Benchchem. (n.d.).
  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.).
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.).
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent - Semantic Scholar. (n.d.).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC - PubMed Central. (2014, June 20).

Sources

Technical Support Center: Stability of (5-Fluoropyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoropyrimidin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. As your virtual Senior Application Scientist, I've structured this resource to not only provide answers but to empower you with the rationale behind the recommended procedures.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a key building block in medicinal chemistry. Its structure, featuring a primary amine and a fluorinated pyrimidine ring, presents specific stability considerations. The primary amine is a nucleophilic site susceptible to oxidation and reaction with various electrophiles, while the fluoropyrimidine ring can be sensitive to extreme pH conditions and photolytic degradation.

Proactively addressing stability is crucial for ensuring the accuracy and reproducibility of your experimental results. This guide will walk you through common challenges and provide robust protocols to mitigate them.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Question 1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis of a sample containing this compound that was stored in solution. What could be the cause?

Answer: The appearance of a new peak is a strong indicator of degradation. The most likely culprits are solvent-mediated degradation, oxidation, or exposure to light. Here's how to troubleshoot:

  • Initial Assessment:

    • Characterize the new peak: If you have access to mass spectrometry, determine the mass of the new species. An increase in mass could suggest oxidation or reaction with a solvent adduct. A decrease or fragmentation might indicate cleavage of the molecule.

    • Review your solvent: What solvent was the compound dissolved in? Protic solvents like methanol and ethanol can sometimes participate in degradation reactions, especially over extended periods or in the presence of impurities. Aprotic solvents like DMSO and DMF are generally more inert but can contain water, which can facilitate hydrolysis.

    • Consider the storage conditions: Was the solution stored at room temperature or refrigerated? Was it protected from light?[1][2]

  • Experimental Workflow for Troubleshooting:

    G

    Caption: Troubleshooting workflow for an unexpected peak.

  • Recommended Action: Perform a forced degradation study to pinpoint the cause.[3][4][5] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify potential pathways.

Question 2: My quantified concentration of this compound in a stock solution appears to decrease over time, even when stored at -20°C in DMSO. Why is this happening and how can I prevent it?

Answer: A decrease in concentration, even at low temperatures, suggests slow degradation or adsorption to the storage container.

  • Potential Causes:

    • Water in DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. This water can lead to slow hydrolysis of the compound over weeks or months.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

    • Oxidation: If the vial was not sealed under an inert atmosphere, dissolved oxygen in the solvent can lead to oxidation of the primary amine.

    • Adsorption: Highly pure compounds can sometimes adsorb to the surface of plastic or glass vials, leading to an apparent decrease in concentration.

  • Preventative Measures:

ParameterRecommendationRationale
Solvent Choice Use anhydrous aprotic solvents like DMSO or DMF.Minimizes the risk of hydrolysis.
Aliquoting Prepare single-use aliquots of your stock solution.Avoids multiple freeze-thaw cycles.
Inert Atmosphere Purge the headspace of the vial with argon or nitrogen before sealing.Displaces oxygen and prevents oxidation.
Storage Store at -20°C or -80°C and protect from light.[1][2]Slows down chemical reactions.
Vial Type Use amber glass vials to protect from light.Prevents photolytic degradation.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol will help you understand the intrinsic stability of your compound in a chosen solvent system.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest (e.g., 10 mg/mL in acetonitrile).

  • Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

    • Oxidation: Add 3% hydrogen peroxide.

    • Thermal Stress: Incubate at 60°C.

    • Photolytic Stress: Expose to UV light (as per ICH Q1B guidelines).

  • Time Points: Sample each condition at initial (t=0), 2, 6, 12, and 24 hours.

  • Analysis: Analyze the samples by a stability-indicating HPLC or UPLC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the t=0 sample to identify degradation products and calculate the percentage of degradation.

Protocol 2: Recommended HPLC-MS Method for Stability Monitoring

This is a general-purpose method that should be optimized for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the parent compound and any more lipophilic degradants, then return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm) and positive ion mode electrospray ionization (ESI) for mass spectrometry.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-state storage condition for this compound?

A1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2][6] Refrigeration (2-8°C) is recommended for long-term storage.

Q2: Can I store solutions of this compound in aqueous buffers?

A2: It is not recommended to store this compound in aqueous buffers for extended periods, especially at non-neutral pH. If your experiment requires a buffered solution, prepare it fresh for each use. The primary amine can act as a base, and its protonation state will depend on the pH, which can affect stability.

Q3: What are the visual signs of degradation for solid this compound?

A3: Any change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping, melting) can be a sign of degradation. If you observe any of these changes, it is advisable to re-qualify the material before use.

Q4: Is this compound compatible with common lab plastics?

A4: While short-term contact with polypropylene (e.g., pipette tips, microcentrifuge tubes) is generally acceptable, for long-term storage of solutions, it is best to use glass vials to minimize the risk of leaching or adsorption.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation of the primary amine: This could lead to the formation of an imine or other oxidative products.

  • Hydrolysis of the fluoropyrimidine ring: This is more likely to occur under harsh acidic or basic conditions.

  • Photodegradation: Aromatic systems like pyrimidine can be susceptible to degradation upon exposure to UV light.

G

Caption: Potential degradation pathways for this compound.

V. References

  • Loba Chemie. (2013). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to enhancing the yield and efficiency of palladium-catalyzed cross-coupling reactions with fluoropyrimidine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The unique electronic properties of fluoropyrimidines, while valuable in medicinal chemistry, often present distinct challenges in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these obstacles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when coupling fluoropyrimidines compared to other aryl halides?

A1: The strong electron-withdrawing nature of the fluorine atoms and the pyrimidine ring can significantly impact the reactivity of the C-X bond (where X is Cl, Br, I). This can lead to a sluggish oxidative addition step, which is often the rate-determining step in the catalytic cycle. Additionally, the pyrimidine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2]

Q2: What is the most common side reaction I should be aware of?

A2: Hydrodehalogenation, the replacement of the halogen atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient substrates like fluoropyrimidines.[3][4] This unwanted reaction consumes your starting material and reduces the overall yield of the desired coupled product.

Q3: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with fluoropyrimidines?

A3: While some catalyst systems may show broad applicability, it is often necessary to tailor the catalyst and ligand to the specific cross-coupling reaction and substrates. For instance, bulky, electron-rich phosphine ligands are often effective for both Suzuki and Buchwald-Hartwig couplings of challenging substrates, but the optimal choice may differ.[5]

Q4: How critical is the choice of base and solvent?

A4: The base and solvent system plays a crucial role and can be a source of hydrides, contributing to dehalogenation.[3] The polarity of the solvent can also influence the reaction rate and selectivity.[6][7][8][9] Therefore, careful selection and optimization of both are essential for a successful reaction.

Troubleshooting Guide

Issue 1: Low or No Product Conversion

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Q: My fluoropyrimidine starting material is largely unconsumed. What are the likely causes and how can I address this?

A: This is a common and frustrating issue that can often be traced back to several key factors. Let's break down the troubleshooting process logically.

Troubleshooting Workflow for Low Conversion

Start Low Conversion Catalyst Evaluate Catalyst System Start->Catalyst Conditions Assess Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Solution1 Increase Catalyst Loading Switch to a More Active Precatalyst/Ligand Catalyst->Solution1 Solution2 Increase Temperature Screen Different Solvents/Bases Conditions->Solution2 Solution3 Use Fresh, High-Purity Reagents Ensure Anhydrous/Anaerobic Conditions Reagents->Solution3

Caption: A logical workflow for troubleshooting low conversion in fluoropyrimidine cross-coupling.

1. Catalyst System Inactivity or Insufficient Activity:

  • Causality: The palladium catalyst may not be active enough to facilitate the oxidative addition of the electron-deficient fluoropyrimidine halide. The choice of ligand is critical for tuning the electron density and steric environment of the palladium center.[10]

  • Solutions:

    • Ligand Selection: For challenging substrates like fluoropyrimidines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[5] For Buchwald-Hartwig aminations, biarylphosphine ligands are generally preferred.[11][12]

    • Precatalyst Choice: Consider using a well-defined palladium(II) precatalyst which can be more stable and provide more consistent results.

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to increased side reactions. A typical starting point is 1-5 mol% of the palladium source.

2. Suboptimal Reaction Conditions:

  • Causality: The reaction temperature may be too low to overcome the activation energy of the oxidative addition step. The solvent and base can also significantly impact the reaction outcome.[13]

  • Solutions:

    • Temperature: Gradually increase the reaction temperature. For less reactive aryl chlorides, temperatures of 100°C or higher may be necessary.[13]

    • Solvent: Screen a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[6][7][14] The choice of solvent can also influence selectivity in some cases.[8][9]

    • Base: The strength and nature of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required.[5][15]

3. Reagent Quality and Reaction Setup:

  • Causality: Impurities in the starting materials or solvents can poison the catalyst. Oxygen can lead to catalyst decomposition (formation of palladium black) and promote undesired side reactions.[1][16]

  • Solutions:

    • Purity: Ensure all reagents, especially the fluoropyrimidine, coupling partner, and solvent, are of high purity and anhydrous where necessary.[17]

    • Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][16]

ParameterRecommendation for FluoropyrimidinesRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precatalysts.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich ligands enhance catalytic activity.[5]
Base (Suzuki) K₂CO₃, K₃PO₄, Cs₂CO₃Choice depends on substrate and solvent.
Base (Buchwald-Hartwig) NaOtBu, K₃PO₄, LiHMDSStronger bases are often needed for C-N bond formation.[5][15]
Solvent Dioxane, Toluene, THF, DMFAprotic solvents are generally preferred.[6][7][14]
Temperature 80-120 °CHigher temperatures may be required for less reactive halides.[13]
Issue 2: Significant Formation of Dehalogenated Byproduct

Your desired product is forming, but you observe a significant amount of the corresponding fluoropyrimidine where the halogen has been replaced by a hydrogen atom.

Q: I'm seeing a lot of hydrodehalogenation in my reaction. What's causing this and how can I minimize it?

A: Hydrodehalogenation is a common challenge, especially with electron-poor aryl halides.[3] It arises from a competitive reductive pathway that introduces a hydride to the palladium center.[3]

Proposed Mechanism of Hydrodehalogenation

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar_F-X ArX Ar_F-X PdII_Ar Ar_F-Pd(II)-X OxAdd->PdII_Ar Hydride_Transfer Hydride Transfer PdII_Ar->Hydride_Transfer Hydride_Source Hydride Source (e.g., base, solvent) Hydride_Source->Hydride_Transfer PdII_H Ar_F-Pd(II)-H Hydride_Transfer->PdII_H RedElim Reductive Elimination PdII_H->RedElim RedElim->Pd0 Regenerates Catalyst ArH Ar_F-H (Dehalogenated Product) RedElim->ArH

Caption: A simplified representation of a possible pathway for hydrodehalogenation.

1. Source of Hydride:

  • Causality: The hydride species can originate from the base, solvent (especially alcohols), or even the phosphine ligand.[3] Water can also be a hydrogen source in some cases.[4]

  • Solutions:

    • Solvent Choice: Avoid alcoholic solvents if dehalogenation is a significant issue.[3]

    • Base Selection: The choice of base can be critical. Sometimes switching to a different base (e.g., from an alkoxide to a carbonate) can reduce dehalogenation.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize the role of water as a potential hydride source.

2. Ligand Effects:

  • Causality: The steric and electronic properties of the ligand can influence the relative rates of the desired cross-coupling pathway versus the dehalogenation pathway.

  • Solutions:

    • Ligand Screening: Screen different ligands. While bulky, electron-rich ligands are generally good, the optimal choice for minimizing dehalogenation can be substrate-specific.

3. Reaction Temperature:

  • Causality: Higher temperatures can sometimes favor the dehalogenation pathway.

  • Solutions:

    • Temperature Optimization: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

You observe the formation of a black precipitate in your reaction mixture, often accompanied by a stall in the reaction.

Q: My reaction mixture is turning black, and the reaction has stopped. What is happening and what can I do?

A: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[16] This indicates that the palladium(0) species is agglomerating and precipitating out of solution, rendering it inactive.

1. Impurities:

  • Causality: Impurities in the reagents or solvents can lead to catalyst decomposition.

  • Solutions:

    • High-Purity Reagents: Use high-purity, recently purchased, or purified reagents and solvents.

2. Inappropriate Solvent or Temperature:

  • Causality: Certain solvents may not effectively stabilize the catalytic species, especially at elevated temperatures.

  • Solutions:

    • Solvent Choice: Some anecdotal evidence suggests certain solvents, like THF, might be more prone to palladium black formation under specific conditions.[16] Consider screening alternative solvents.

    • Temperature Control: Avoid excessive temperatures that can accelerate catalyst decomposition.

3. Ligand Dissociation:

  • Causality: If the ligand dissociates from the palladium center, the unprotected metal can aggregate.

  • Solutions:

    • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands, a 2:1 or slightly higher ratio is common.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Fluoropyrimidine Bromide
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the fluoropyrimidine bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[5] Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5][18]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination of a Fluoropyrimidine Chloride
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the fluoropyrimidine chloride (1.0 equiv) and the amine (1.2 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 3 mol%).[5]

  • Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) followed by the base (e.g., NaOtBu, 1.4 equiv).[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

Analytical Monitoring

Effective reaction monitoring is crucial for troubleshooting and optimization.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, byproducts (like the dehalogenated compound), and any remaining starting materials.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction progress quantitatively by taking aliquots from the reaction mixture at different time points.[19]

By systematically addressing these common issues and utilizing the provided protocols as a starting point, you can significantly improve the yield and reproducibility of your palladium-catalyzed cross-coupling reactions with challenging fluoropyrimidine substrates.

References

  • Orbach, M., et al. (2016).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Weng, Z., et al. (2006).
  • Fier, P. S., & Hartwig, J. F. (2016).
  • Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Niemeyer, Z. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Stambuli, J. P., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Orbach, M., et al. (2016).
  • Stambuli, J. P., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Hein, J. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of British Columbia.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • van der Ende, C. W., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit. (2020). Sonogashira troubleshooting help needed. Reddit.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Willis, M. C. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine. BenchChem.
  • Niemeyer, Z. L., & Sigman, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • BenchChem. (n.d.). troubleshooting low yield in 1-Iodohexane coupling reactions. BenchChem.
  • Shaughnessy, K. H., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. The Journal of Organic Chemistry.
  • Hazari, N., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem.
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

Sources

Preventing degradation of fluorinated heterocycles during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into heterocyclic scaffolds. The unique electronic properties of fluorine can dramatically enhance the pharmacological profile of a molecule, but they also introduce specific synthetic challenges, including unexpected degradation pathways.[1][2][3]

This resource provides in-depth, field-proven insights into preventing and troubleshooting common degradation issues. It is structured as a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of fluorinated heterocycles.

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a chloro-pyridine is sluggish and gives low yields of the fluoro-pyridine. What's going wrong?

A: Low yields in SNAr fluorinations on electron-deficient rings like pyridine are a common challenge. Several factors could be at play:

  • Insufficiently Anhydrous Conditions: Nucleophilic fluoride sources, such as potassium fluoride (KF) or cesium fluoride (CsF), are highly hygroscopic. Trace amounts of water can hydrate the fluoride ion, drastically reducing its nucleophilicity. Ensure all reagents, solvents, and glassware are rigorously dried. Consider using spray-dried KF or specialized anhydrous fluoride sources like tetrabutylammonium fluoride (TBAF) complexes.[4][5]

  • Poor Fluoride Solubility: Alkali metal fluorides have poor solubility in many aprotic organic solvents. To overcome this, consider using a phase-transfer catalyst (e.g., 18-crown-6 for KF) to help shuttle the fluoride ion into the organic phase.[5][6]

  • Reversible Meisenheimer Intermediate: Even on electron-deficient rings, the initial attack of the fluoride ion to form the Meisenheimer intermediate can be reversible. The elimination of the highly electronegative fluoride can compete with the expulsion of the leaving group (e.g., chloride), leading to an unfavorable equilibrium. Using highly polar aprotic solvents like DMSO or sulfolane at elevated temperatures can help push the reaction forward.[4]

Q2: I'm observing significant defluorination as a side product during a cross-coupling reaction on my fluoropyridine substrate. How can I prevent this?

A: Defluorination via nucleophilic attack on the C-F bond is a known degradation pathway for activated fluoropyridines, especially in the presence of strong bases or nucleophilic reagents common in cross-coupling reactions.[7][8]

  • Positional Isomer Stability: The stability of fluoropyridines to nucleophilic attack is highly dependent on the fluorine's position relative to the ring nitrogen. The order of stability is: 3-fluoro (most stable) > 2-fluoro > 4-fluoro (least stable). The nitrogen atom activates the 2- and 4-positions toward nucleophilic attack. If your synthetic route allows, using a 3-fluoropyridine isomer can inherently minimize this side reaction.[8]

  • Base Selection: The choice and strength of the base are critical. Strong bases like alkoxides or hydroxides can directly attack the C-F bond or generate other nucleophiles in situ. Screen milder bases such as K3PO4 or organic bases like triethylamine.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Defluorination often has a higher activation energy than the desired coupling reaction.

Q3: My electrophilic fluorination reaction using Selectfluor® is not working or is giving a complex mixture of products. What should I check?

A: While Selectfluor® is a versatile and relatively stable electrophilic fluorinating agent, its reactivity is highly dependent on the reaction conditions.[4][9]

  • Reagent Integrity: Ensure your Selectfluor® has been stored correctly in a desiccator and has not degraded.

  • Solvent Choice: The reaction medium is critical. Acetonitrile is a common and effective solvent. However, be aware that Selectfluor® can react exothermically and potentially dangerously with certain solvents like DMF, pyridine, and DMSO.[4] For some substrates, co-solvents may be beneficial; for example, a water/chloroform system has proven effective for fluorinating 2-aminopyridines.[4]

  • Acid/Base Catalysis: The reaction may require an acid or base to proceed efficiently. For electron-rich heterocycles like indoles, acidic conditions can lead to polymerization or side reactions. In such cases, using a mild base (e.g., Li₂CO₃) at low temperatures can prevent the formation of byproducts.[4]

  • Substrate Sensitivity: Sensitive heterocyclic rings, such as pyrroles and some indoles, are prone to oxidation or polymerization under strongly electrophilic conditions.[4][10] Consider using milder fluorinating agents or optimizing for neutral reaction conditions.

Q4: I am attempting to synthesize a fluorinated azole, but I'm concerned about the stability of the final product. Are fluorinated azoles generally stable?

A: Yes, fluorinated azoles (e.g., pyrazoles, imidazoles, triazoles) are generally considered a stable class of heterocycles.[11][12][13][14][15] The introduction of fluorine or fluoroalkyl groups often enhances metabolic stability, which is a key reason for their prevalence in medicinal chemistry and agrochemistry.[2][3][11][14] While extreme conditions should always be evaluated, they do not typically suffer from the same inherent instability (e.g., susceptibility to nucleophilic defluorination) as highly activated systems like 4-fluoropyridines.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, complex degradation issues.

Guide 1: Diagnosing and Preventing Ring-Opening of Fluorinated Heterocycles

Ring-opening is a catastrophic degradation pathway that leads to complete loss of the desired heterocyclic scaffold. It is most common in strained, small-ring systems or highly activated bicyclic systems.

Scenario: You are working with a fluorinated oxetane, aziridine, or a bicyclic azaarene (e.g., pyrazolo[1,5-a]pyridine) and are observing unexpected, highly polar byproducts and loss of starting material, particularly under acidic conditions or during electrophilic fluorination.

Causality: Ring-opening is typically initiated by protonation or coordination of a Lewis acid to a ring heteroatom (N or O). This enhances the ring strain and creates an electrophilic carbon, which is then attacked by a nucleophile (which can be the counter-ion of the acid or the fluorinating reagent itself), leading to C-O or C-N bond cleavage.[16][17][18] In some bicyclic systems, electrophilic attack on the aromatic ring can precede and trigger the ring-opening cascade.[17][19]

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis start Problem: Suspected Ring-Opening analyze Analyze reaction mixture by LC-MS and NMR for characteristic fragments. start->analyze check_acid Are strong Brønsted or Lewis acids present? acid_yes YES check_acid->acid_yes  Acidic Conditions acid_no NO check_electrophile Is an electrophilic fluorinating agent being used on an activated bicyclic system? electro_yes YES check_electrophile->electro_yes  Electrophilic Fluorination electro_no NO action_acid Mitigation Strategy: 1. Eliminate strong acids. 2. Use non-coordinating buffers. 3. Lower reaction temperature. acid_yes->action_acid action_electro Mitigation Strategy: 1. Switch to a milder fluorinating agent. 2. Modify electronic properties of the substrate. 3. Optimize solvent and temperature. electro_yes->action_electro protocol_acid Protocol: Re-run reaction with NaHCO3 or proton sponge. Cool to 0°C or below before adding reagents. action_acid->protocol_acid end Resolution: Ring Integrity Maintained action_acid->end protocol_electro Protocol: Screen alternative reagents (e.g., NFSI). If possible, add electron-withdrawing groups to the substrate to reduce activation. action_electro->protocol_electro action_electro->end analyze->check_acid analyze->check_electrophile other_issue Issue persists. Consider alternative degradation pathways.

Caption: Troubleshooting workflow for ring-opening degradation.

Guide 2: Mitigating Hydrolytic Degradation and Defluorination

Hydrolysis can manifest as simple displacement of a fluorine atom (defluorination) or, in more complex cases, lead to the complete transformation of a fluoroalkyl group. This is often pH and temperature-dependent.

Scenario: During aqueous workup or under basic/acidic reaction conditions, you observe the formation of hydroxylated byproducts or, in the case of -CF3 groups, the formation of a carboxylic acid.

Causality:

  • SNAr Defluorination: On activated heterocycles (e.g., 2- or 4-fluoropyridine), water or hydroxide ions can act as nucleophiles, displacing fluoride. This process is often accelerated at higher pH and temperature.[7]

  • Activated C-F Bond Hydrolysis: While generally stable, a C-F bond can be activated toward hydrolysis by adjacent functional groups. For instance, the CF3 group in 2,2,2-trifluoroethylphosphinic acid is unusually prone to hydrolysis under alkaline conditions to form a carboxylate and fluoride ions.[20] Similarly, trifluoromethylphenols can hydrolyze to hydroxybenzoic acids.[21]

Prevention & Optimization Strategies:

ParameterRecommended ActionRationale
pH Control Maintain neutral or slightly acidic pH during workups and chromatography. Use buffered aqueous solutions (e.g., phosphate buffer pH 7).Prevents base-mediated SNAr and hydrolysis of activated C-F bonds.[7][20]
Temperature Conduct reactions and workups at reduced temperatures (0 °C to room temperature) whenever possible.Hydrolysis is a thermally activated process; lower temperatures significantly reduce the rate of degradation.
Excipient/Reagent Choice In formulation studies or reactions with multiple components, ensure that no excipients or reagents are excessively basic or hygroscopic.Prevents the creation of a high-pH microenvironment that can promote degradation.[7]
Workup Procedure Minimize contact time with aqueous phases. Use rapid extraction with organic solvents and dry the organic layers thoroughly (e.g., with Na2SO4 or MgSO4).Reduces the opportunity for water to react with the substrate.

Experimental Protocol: pH-Controlled Workup for a Base-Sensitive Fluoropyridine

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl) to quench any remaining base until the pH of the aqueous layer is ~7. Avoid strong acids.

  • Extraction: Promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Washing: Wash the combined organic layers with a cold, saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

Part 3: Visualization of Degradation Pathways

Understanding the mechanism of degradation is key to preventing it. The following diagrams illustrate two common pathways.

Caption: Nucleophilic attack by hydroxide on activated 4-fluoropyridine.

G Figure 2: Acid-Catalyzed Ring-Opening of a Fluorinated Oxetane start Fluorinated Oxetane protonation Protonated Oxetane (Oxetanium ion) start->protonation  (Fast Equilibrium) nucleophilic_attack Nucleophilic Attack by F⁻ protonation->nucleophilic_attack  (Rate-Determining Step) product Ring-Opened Product (Fluorinated Alcohol) nucleophilic_attack->product acid + H⁺ nucleophile + F⁻

Caption: General mechanism for acid-catalyzed ring-opening.

References

  • Kotun, S. P., & Desmarteau, D. D. (1989). Superacid-induced ring-opening reactions of fluorinated heterocycles. Canadian Journal of Chemistry, 67(10), 1724–1729. Available at: [Link]

  • Li, M., et al. (n.d.). Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed. Available at: [Link]

  • Komatsuda, M., et al. (2023). Ring-Opening Fluorination of Carbo/Heterocycles and Aromatics: Construction of Complex and Diverse Fluorine-Containing Molecules. Chemistry – An Asian Journal. Available at: [Link]

  • Not found
  • Singh, R. P., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Not found
  • Fustero, S., et al. (2025). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. European Journal of Organic Chemistry. Available at: [Link]

  • Abd El‐Gaber, M. K., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. Available at: [Link]

  • Rojas-Llanes, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Fustero, S., et al. (2010). New synthesis of fluorinated pyrazoles. Organic Letters. Available at: [Link]

  • Not found
  • Shimizu, A., et al. (2019). Ring-opening fluorination of bicyclic azaarenes. PubMed Central. Available at: [Link]

  • Not found
  • Abd El‐Gaber, M. K., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. PubMed Central. Available at: [Link]

  • Maltsev, A. S., et al. (2019). Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. Chemical Communications. Available at: [Link]

  • Zlotin, S. G., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. Available at: [Link]

  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Not found
  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Available at: [Link]

  • Not found
  • Not found
  • Khan, I., et al. (2024). Fluorinated azoles as effective weapons in fight against methicillin-resistance staphylococcus aureus (MRSA) and its SAR studies. Bioorganic Chemistry. Available at: [Link]

  • Císařová, I., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Nucleophilic Fluorination by F-. Reagent Guides. Available at: [Link]

  • Sharma, R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]

  • Not found
  • Guo, Z., et al. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. Available at: [Link]

  • Not found
  • Not found
  • Not found
  • Not found

Sources

Troubleshooting guide for reactions involving (5-Fluoropyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Fluoropyrimidin-2-YL)methanamine. This guide is designed to provide expert advice and practical solutions to common challenges encountered during synthetic reactions involving this versatile building block. The unique electronic properties of the fluorinated pyrimidine ring system, combined with the reactivity of the primary aminomethyl group, can present specific hurdles. This resource aims to address these issues in a clear, question-and-answer format, grounded in established chemical principles.

Section 1: General Handling and Stability

Question 1: My this compound starting material appears to be degrading upon storage. What are the optimal storage conditions and how can I assess its purity?

Answer:

This compound, as a primary amine, can be susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide to form a carbonate salt. The fluorine atom and pyrimidine ring are generally stable.

Recommended Storage: For long-term storage, it is advisable to keep the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable, but 2-8°C is acceptable for shorter periods). It is often supplied as a hydrochloride salt, which is typically more stable and less prone to degradation than the freebase.

Purity Assessment: The purity of the starting material is crucial for reaction success. Here’s a recommended protocol for assessing purity:

Step-by-Step Purity Verification Protocol:

  • Visual Inspection: Check for any change in color or consistency. The pure compound should be a white to off-white solid.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the HCl salt) and acquire a ¹H and ¹⁹F NMR spectrum. The proton NMR should show characteristic peaks for the pyrimidine and methylene protons. The fluorine NMR will confirm the presence of the C-F bond.

  • LC-MS Analysis: This is a highly sensitive method to detect impurities. Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid. The mass spectrum should show the expected molecular ion peak.

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is a common transformation for this compound. However, the electron-withdrawing nature of the 5-fluoropyrimidine ring can reduce the nucleophilicity of the amine, potentially leading to sluggish or incomplete reactions.

Question 2: I am observing low yields in my amide coupling reaction between this compound and a carboxylic acid. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions with this amine are often due to a combination of reduced amine nucleophilicity and suboptimal reaction conditions. The electron-deficient pyrimidine ring deactivates the primary amine.

Troubleshooting Workflow for Low Amide Coupling Yield:

G start Low Yield in Amide Coupling check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents coupling_reagent Optimize Coupling Reagent check_reagents->coupling_reagent Reagents OK sub_check_reagents Ensure amine is freebase or neutralized HCl salt. Use 1.0-1.2 eq. of amine. check_reagents->sub_check_reagents base Select Appropriate Base coupling_reagent->base Still Low Yield sub_coupling_reagent Switch to a more potent coupling reagent: HATU, HCTU, or T3P. coupling_reagent->sub_coupling_reagent solvent_temp Adjust Solvent and Temperature base->solvent_temp Still Low Yield sub_base Use a non-nucleophilic, sterically hindered base: DIPEA or 2,4,6-collidine. base->sub_base workup Refine Workup Procedure solvent_temp->workup Still Low Yield sub_solvent_temp Use polar aprotic solvents (DMF, NMP). Gently heat the reaction (40-50 °C). solvent_temp->sub_solvent_temp success Improved Yield workup->success Problem Solved G start Incomplete Reductive Amination check_imine Monitor Imine Formation (TLC/LC-MS) start->check_imine adjust_ph Adjust pH (add Acetic Acid) check_imine->adjust_ph No Imine Formation change_reductant Change Reducing Agent (e.g., to STAB) check_imine->change_reductant Imine Forms, but No Product remove_water Remove Water (Molecular Sieves) adjust_ph->remove_water Still No Imine completion Reaction Completion remove_water->completion change_reductant->completion G start Protect Amine alkylation N-Alkylation start->alkylation e.g., Boc protection deprotection Deprotect alkylation->deprotection Base, Alkyl Halide product Mono-alkylated Product deprotection->product e.g., TFA

Technical Support Center: Side Reactions of the Aminomethyl Group on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with aminomethyl pyrimidine derivatives. The unique reactivity of the aminomethyl group, influenced by the electron-deficient pyrimidine ring, can lead to a variety of unexpected side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering insights into the underlying causes and providing step-by-step protocols to mitigate them.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Symptoms: Your reaction shows a low conversion rate, with starting material remaining largely unreacted, or multiple unexpected products are observed via TLC or LC-MS analysis.

Probable Causes & Solutions:

  • Reduced Nucleophilicity of the Aminomethyl Group: The electron-withdrawing nature of the pyrimidine ring decreases the nucleophilicity of the aminomethyl nitrogen, making it less reactive towards electrophiles.[1] This is a common hurdle in reactions like amide couplings or alkylations.

    • Solution 1: Employ Stronger Coupling Reagents. For amide bond formation, standard reagents might be insufficient. Consider using more potent coupling agents like HATU or PyBOP, which are more effective with deactivated amines.[1]

    • Solution 2: Activate the Electrophile. If you are reacting the aminomethyl pyrimidine with a carboxylic acid, converting the acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can overcome the low nucleophilicity of the amine.[1]

    • Solution 3: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. However, this should be done cautiously, with careful monitoring to avoid decomposition.[1][2][3]

  • Inadequate Base: When using a hydrochloride salt of an aminomethyl pyrimidine, an insufficient amount or an inappropriate choice of base can stall the reaction.

    • Solution: Use an Appropriate Base in Sufficient Quantity. Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the hydrochloride salt. For N-alkylation, it is common to use 2-3 equivalents of a base like potassium carbonate.[2] For weaker nucleophiles, a stronger base may be necessary to deprotonate the nucleophile itself.[3]

  • Poor Solubility: The reactants may not be sufficiently dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[2]

    • Solution: Optimize the Solvent System. Experiment with different anhydrous solvents such as DMF, acetonitrile, or THF to find a system that provides good solubility for all reactants.[2]

Experimental Protocol: General N-Alkylation of 2-(Aminomethyl)pyrimidine Hydrochloride

  • Preparation: To a solution of 2-(aminomethyl)pyrimidine hydrochloride (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF), add the amine nucleophile (1.0-2.2 eq.) and a base (e.g., K₂CO₃, 2-3 eq.).[4]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, and if a solid base was used, filter it off. The filtrate can then be concentrated under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Issue 2: Formation of an Imine or Hemiaminal Byproduct

Symptoms: You observe a new product with a C=N bond, often when your reaction mixture contains aldehydes or ketones, either as reactants or as impurities. In some cases, a stable hemiaminal intermediate may be isolated.

Probable Causes & Solutions:

  • Reaction with Carbonyl Compounds: Primary amines, including the aminomethyl group on a pyrimidine ring, can react with aldehydes and ketones to form imines (Schiff bases) or hemiaminals.[5][6][7] This reaction is typically acid-catalyzed and reversible.[6]

    • Solution 1: pH Control. The rate of imine formation is highly pH-dependent, with the maximum rate often observed around a pH of 5.[6] At very low pH, the amine is protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step.[6] Careful control of the reaction pH can minimize this side reaction.

    • Solution 2: Use of Protecting Groups. If the presence of a carbonyl compound is unavoidable, consider protecting the aminomethyl group as a carbamate (e.g., Boc or Cbz).[8] These groups reduce the nucleophilicity of the amine and can be selectively removed later in the synthetic sequence.[8]

    • Solution 3: Anhydrous Conditions. The formation of imines involves the elimination of water.[5] Ensuring strictly anhydrous conditions can help to suppress this equilibrium-driven reaction.

  • Stable Hemiaminal Formation: With certain electron-withdrawing substituents on the pyrimidine ring and reacting with specific aldehydes (like nitrobenzaldehydes), stable hemiaminals can be formed and isolated.[9][10]

    • Solution: Characterize and Proceed. If a stable hemiaminal is formed, it is important to characterize it fully. Depending on your synthetic goal, you may be able to carry this intermediate forward to the next step.

Caption: Reaction pathway for imine formation from aminomethyl pyrimidine.

Issue 3: Observation of Dimerization or Over-alkylation

Symptoms: Mass spectrometry analysis reveals the presence of a product with approximately double the mass of the expected product.

Probable Causes & Solutions:

  • Self-Condensation: Under certain conditions, particularly with heating, some aminomethyl pyrimidine derivatives can undergo dimerization.[11]

    • Solution: Temperature Control. Lowering the reaction temperature can often disfavor dimerization pathways, which may have a higher activation energy.[12]

  • Over-alkylation: In alkylation reactions, the initially formed secondary amine product can act as a nucleophile and react with another molecule of the alkylating agent, leading to a tertiary amine or even a quaternary ammonium salt. A similar issue can occur where the N-alkylated product reacts with another molecule of the starting chloromethyl pyrimidine, leading to a dimeric byproduct.[2]

    • Solution 1: Control Stoichiometry. Using a slight excess of the amine nucleophile relative to the alkylating agent can help to minimize over-alkylation.

    • Solution 2: Slow Addition of Alkylating Agent. Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring mono-alkylation.[2]

    • Solution 3: Lower Reaction Temperature. As with dimerization, lower temperatures can improve selectivity for mono-alkylation.[2]

Caption: Competing pathways of mono- and over-alkylation.

Issue 4: Product Degradation or Ring Oxidation

Symptoms: The desired product is formed but appears to degrade over time, or unexpected oxidized byproducts are observed, especially when using oxidizing agents or under aerobic conditions.

Probable Causes & Solutions:

  • Instability of the Aminomethyl Pyrimidine Scaffold: While generally stable, some aminomethyl pyrimidine derivatives can be sensitive to harsh reaction conditions.[13]

    • Solution: Milder Reaction Conditions. Whenever possible, opt for milder reaction conditions, including lower temperatures and less aggressive reagents. The stability of your specific derivative should be evaluated under the planned reaction conditions.

  • Oxidation of the Pyrimidine Ring or Aminomethyl Group: The pyrimidine ring and the aminomethyl group can be susceptible to oxidation.[14][15][16]

    • Solution 1: Inert Atmosphere. To prevent aerobic oxidation, conduct reactions under an inert atmosphere of nitrogen or argon, especially if the reaction requires elevated temperatures or involves transition metal catalysts.

    • Solution 2: Avoid Strong Oxidizing Agents. Be cautious when using strong oxidizing agents in the presence of the aminomethyl pyrimidine moiety. If an oxidation step is necessary elsewhere in the molecule, consider protecting the aminomethyl group beforehand.

Problem Potential Cause Recommended Solution(s)
Low Yield/No ReactionReduced nucleophilicity of the aminomethyl groupUse stronger coupling reagents (e.g., HATU, PyBOP) or activate the electrophile (e.g., convert carboxylic acid to acid chloride).[1]
Insufficient base for hydrochloride saltUse at least one equivalent of a non-nucleophilic base; for N-alkylation, 2-3 equivalents of K₂CO₃ is common.[2]
Poor solubility of reactantsScreen different anhydrous solvents (DMF, acetonitrile, THF).[2]
Formation of Imine ByproductReaction with aldehyde/ketone impurities or reactantsControl reaction pH (optimal imine formation often around pH 5).[6] Protect the aminomethyl group.[8]
Dimerization/Over-alkylationSelf-condensation or reaction of product with starting materialLower the reaction temperature.[12] Use a slight excess of the amine nucleophile and add the alkylating agent slowly.[2]
Product DegradationInstability under harsh conditionsEmploy milder reaction conditions.
Oxidation of the pyrimidine ring or aminomethyl groupConduct reactions under an inert atmosphere. Avoid strong oxidizing agents or protect the aminomethyl group.

Frequently Asked Questions (FAQs)

Q1: Why is the aminomethyl group on a pyrimidine ring less nucleophilic than a typical alkylamine?

The pyrimidine ring is an electron-deficient aromatic system. This electron-withdrawing character reduces the electron density on the exocyclic aminomethyl nitrogen, thereby decreasing its nucleophilicity compared to, for example, benzylamine.[1] This effect must be taken into account when planning reactions involving this functional group.

Q2: What are the best practices for storing aminomethyl pyrimidine compounds?

Many aminomethyl pyrimidines are solids that should be stored in tightly sealed containers in a cool, dry place, protected from light.[12][17] Some are best stored at low temperatures (e.g., 2-8 °C or -20 °C) to maintain long-term stability.[13][18] Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.

Q3: When should I consider using a protecting group for the aminomethyl function?

A protecting group is advisable when you plan to perform a reaction that is incompatible with a primary amine.[8][19] Examples include:

  • Reactions involving strong bases that could deprotonate the amine.

  • Reactions with strong electrophiles that could react indiscriminately with the amine.

  • Oxidation or reduction reactions where the aminomethyl group could be sensitive. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolysis conditions, respectively.[8][20]

Q4: Can the aminomethyl pyrimidine itself undergo cyclization or rearrangement reactions?

While less common, intramolecular reactions can occur, especially if other reactive functional groups are present in the molecule in a sterically favorable position. For instance, if a suitable electrophilic center is located elsewhere on the molecule, an intramolecular cyclization could be a potential side reaction. The specific substitution pattern on the pyrimidine ring and the nature of the side chains will determine the likelihood of such reactions.

Q5: Are there any known incompatibilities of aminomethyl pyrimidines with common solvents or reagents?

Besides the reactivity discussed above (e.g., with aldehydes/ketones), be mindful of:

  • Strong Acids: Can lead to the formation of a stable, unreactive ammonium salt.[6]

  • Strong Oxidizing Agents: Can lead to degradation or unwanted oxidation of the molecule.[14][15]

  • Protic Solvents in certain reactions: In some cases, protic solvents can interfere with reactions by solvating nucleophiles or participating in side reactions.[3] Using anhydrous, aprotic solvents is often a good practice.[2]

References

  • Rubinstein, H., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. The Journal of Organic Chemistry, 69(15), 5081-5088. Retrieved from [Link]

  • Various Authors. (2011). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? ResearchGate. Retrieved from [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (20), 3469-3490.
  • Andersag, H., & Westphal, K. (1937). Process for the preparation of 2-methyl-4-amino-5-acetaminomethyl- (or -5-aminomethyl-) pyrimidine.
  • BASF AG. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. U.S.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • DSM IP Assets B.V. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed.1998, 37, 2708.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Retrieved from [Link]

  • Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 104(2), 686-694. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Jarowicki, K., & Kocienski, P. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2109-2135.
  • Liu, X., et al. (2016).
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2017). Cyclic aminomethyl pyrimidine derivative. U.S.
  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112.
  • Organic Chemistry. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]

  • Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 104(2), 686-694. Retrieved from [Link]

  • Cadet, J., et al. (2004). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 567(2-3), 89-110.
  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • Denu, J. M., & Fitzpatrick, P. F. (2009). Oxidation of Amines by Flavoproteins. Vitamins and Hormones, 80, 249-278.
  • Bynum, G. D., et al. (1983). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. Journal of Toxicology and Environmental Health, 11(4-6), 623-639.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kripke, M. L., et al. (1992). Pyrimidine dimers in DNA initiate systemic immunosuppression in UV-irradiated mice. Proceedings of the National Academy of Sciences, 89(16), 7516-7520.
  • Protić-Sabljić, M., & Kraemer, K. H. (1985). One pyrimidine dimer inactivates expression of a transfected gene in xeroderma pigmentosum cells. Proceedings of the National Academy of Sciences, 82(19), 6622-6626.
  • ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from [Link]

  • McCarty, A. S., et al. (2003). Selective dimerization of a C2H2 zinc finger subfamily. Molecular and Cellular Biology, 23(20), 7372-7382.
  • Crash Course. (2021, June 9). Aldehyde and Ketone Reactions: Hydrates, Acetals, & Imines: Crash Course Organic Chemistry #29 [Video]. YouTube. Retrieved from [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7837-7848.
  • Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1231-1234.

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common challenges posed by steric hindrance in chemical reactions involving substituted pyrimidines.

Introduction: The Challenge of Steric Hindrance

Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, is a significant hurdle in the synthesis of complex molecules.[1] In the context of pyrimidine chemistry, bulky substituents on the pyrimidine ring or the coupling partner can impede the approach of reagents, leading to low yields, slow reaction rates, or complete reaction failure.[2][3][4] This guide is designed to help you navigate these challenges by providing practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during reactions with sterically hindered pyrimidines, particularly in the context of widely used cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

Q1: I'm observing low to no conversion in my Suzuki-Miyaura coupling reaction with a sterically hindered pyrimidine. What are the likely causes and how can I troubleshoot this?

A1: This is a frequent challenge. Low conversion can stem from several factors, primarily related to the hindered nature of your substrates.[2]

Potential Causes & Solutions:

  • Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[2] The bulky groups can prevent the necessary coordination of the reactants to the metal center.

    • Troubleshooting: The selection of the catalyst and ligand is the most critical factor.[2] Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[2] For particularly difficult couplings, specialized ligands like BI-DIME may be necessary.[2][6]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring are basic and can coordinate to the palladium catalyst, leading to its deactivation.[2]

    • Troubleshooting: Using a ligand that is a stronger binder to the palladium than the pyrimidine nitrogen can help. The bulky ligands mentioned above often fulfill this role. Additionally, ensuring the reaction is run under strictly anhydrous and oxygen-free conditions can prevent the formation of inactive palladium species.[2]

  • Suboptimal Base and Solvent: A weak base may not be strong enough to facilitate the crucial transmetalation step.[2] The solvent also plays a significant role in reaction outcomes.[2][7][8]

    • Troubleshooting: Screen a range of bases. While weaker bases like K₂CO₃ might be sufficient for some reactions, more hindered systems often require stronger bases such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK).[2] For solvents, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are generally good starting points.[2] Experimenting with solvent mixtures can sometimes improve solubility and reaction rates.[9]

  • Insufficient Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.[3]

    • Troubleshooting: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[3] Microwave-assisted synthesis can be a powerful tool to accelerate reactions with sterically hindered substrates by allowing for rapid heating to high temperatures.[10][11][12][13]

Q2: My Buchwald-Hartwig amination reaction with a substituted pyrimidine is sluggish and gives low yields. How can I improve it?

A2: Similar to Suzuki couplings, steric hindrance significantly impacts the rate and efficiency of Buchwald-Hartwig aminations.[14]

Potential Causes & Solutions:

  • Ligand Choice: The ligand is paramount for a successful Buchwald-Hartwig amination. The steric and electronic properties of the ligand dictate the rate-limiting step of the reaction.[5]

    • Troubleshooting: Utilize bulky, electron-rich biaryl phosphine ligands. Ligands like BrettPhos and RuPhos are specifically designed for challenging C-N bond formations.[5] The choice between them can be critical; for instance, with Pd-BrettPhos, oxidative addition is often rate-limiting, whereas with Pd-RuPhos, it can be reductive elimination.[5] Understanding these nuances can guide your optimization.

  • Base Selection: The base not only facilitates the deprotonation of the amine but also influences the catalytic cycle.

    • Troubleshooting: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can significantly affect both the yield and enantioselectivity in asymmetric variations.[14]

  • Substrate Electronic Effects: The electronic properties of your pyrimidine and amine coupling partners play a role.

    • Troubleshooting: Electron-withdrawing groups on the aryl halide can sometimes accelerate the reaction.[5] Conversely, sterically bulky amines can slow down the reaction.[14] If possible, modifying the electronic properties of the substrates might be a viable strategy.

Q3: I'm observing significant amounts of side products, such as homocoupling of my boronic acid or protodeboronation. What can I do?

A3: These are common side reactions, especially with challenging substrates.

Potential Causes & Solutions for Homocoupling:

  • Catalyst System: Some catalyst systems are more prone to promoting the homocoupling of boronic acids.[2]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[2]

Potential Causes & Solutions for Protodeboronation:

  • Reaction with Base and Water: The combination of a strong base and residual water can lead to the cleavage of the C-B bond.[2]

    • Troubleshooting: Running the reaction under strictly anhydrous conditions can minimize protodeboronation.[2] While some water is often necessary for the activity of certain bases, minimizing its amount is crucial. Using freshly dried solvents and reagents is highly recommended.

Q4: Can I use protecting groups to mitigate steric hindrance?

A4: Yes, in some cases, protecting groups can be a strategic tool.

  • Strategy: If a functional group on your pyrimidine is contributing to the steric bulk and is not essential for the immediate reaction, it can be protected with a smaller group.[15] After the sterically sensitive step is complete, the protecting group can be removed.[16] For example, a bulky hydroxyl group could be protected as a smaller silyl ether.[15] The choice of protecting group is critical and must be stable to the reaction conditions and readily removable.[17]

Experimental Protocols & Data

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This is a general guideline and will likely require optimization for your specific substrates.

Materials:

  • Sterically hindered pyrimidine halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the pyrimidine halide, palladium precatalyst, ligand, and base.

  • Add the arylboronic acid.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C). For very hindered systems, microwave irradiation may be beneficial.[10]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Impact of Ligand and Base on a Model Hindered Coupling

The following table summarizes hypothetical results for a Suzuki-Miyaura coupling of 2-chloro-4,6-di-tert-butylpyrimidine with phenylboronic acid, illustrating the impact of different reaction parameters.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane10024<5
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane1002415
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1101285
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101288
5Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)Dioxane1001092
6Pd₂(dba)₃ (2)XPhos (4)t-BuOK (3)Dioxane80875*

*Note: Increased side products observed with t-BuOK in this hypothetical case.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yielding, sterically hindered cross-coupling reaction.

Troubleshooting_Steric_Hindrance start Low Yield in Hindered Pyrimidine Coupling catalyst Optimize Catalyst System (Ligand & Precatalyst) start->catalyst conditions Modify Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions No Improvement success Reaction Successful catalyst->success Improved Yield ligand Use Bulky Ligands (e.g., Buchwald, NHC) catalyst->ligand substrate Consider Substrate Modification conditions->substrate No Improvement conditions->success Improved Yield base Screen Stronger Bases (K3PO4, Cs2CO3) conditions->base temp Increase Temperature or Use Microwave conditions->temp substrate->success Improved Yield failure Re-evaluate Synthetic Route substrate->failure Not Feasible protect Use Protecting Groups substrate->protect

Caption: Decision tree for troubleshooting sterically hindered pyrimidine reactions.

Conclusion

Managing steric hindrance in reactions with substituted pyrimidines is a multifaceted challenge that often requires a systematic approach to optimization. By carefully selecting the catalyst system, fine-tuning reaction conditions, and considering substrate modifications, researchers can overcome these synthetic hurdles. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique and may require a tailored approach.

References

  • Lhiaubet-Vallet, V., Trzcionka, J., Aukauloo, A., & Miranda, M. A. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(13), 3331–3335. [Link]

  • Li, Y., Wu, H., Wang, Y., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677–21685. [Link]

  • Sharma, R., Kumar, R., & Ameta, K. L. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33869–33903. [Link]

  • El-Damasy, A. K., Lee, D. H., Seo, S. H., & Keum, G. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry, 13(10), 1230–1241. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225–9283. [Link]

  • Onyango, E. O., Dennis, A., Tshitenge, D. T., Mambanda, A., & Mrisho, S. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molbank, 2022(2), M1364. [Link]

  • Zhang, T., & Zhang, W. (2018). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 57(51), 16676–16678. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Seltzman, H. H., Wyrick, C. D., & Kormos, C. M. (2013). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 24(10), 1239–1242. [Link]

  • Ghaffari, M., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(15), 9573–9583. [Link]

  • Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1477–1486. [Link]

  • Ciesielski, O., & Savelieva, K. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5183. [Link]

  • Kormos, C. M., & Seltzman, H. H. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 75(16), 5744–5747. [Link]

  • Kappe, C. O. (2000). Microwave-assisted heterocyclic synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6279. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2241–2244. [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Wang, D., et al. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(63), 12546–12549. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal, 12(1), 108. [Link]

  • Tye, J. W., & Widen, J. C. (2013). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. The Journal of Organic Chemistry, 78(15), 7575–7580. [Link]

  • Zielenkiewicz, W., Zielenkiewicz, A., & Poznański, J. (2001). Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. Journal of Physical Organic Chemistry, 14(12), 856–863. [Link]

  • Sisak, M. (2012). Steric complementarity of some pyrimidine derivatives with active sites of mouse thymidylate synthase (MUS musculus). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Bar-Sela, G., et al. (2007). New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. The Journal of Organic Chemistry, 72(23), 8870–8875. [Link]

  • Sharma, P., et al. (2012). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 10(19), 3871–3878. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Liu, Y., et al. (2021). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 143(49), 20770–20779. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Khan Academy. (2013, February 13). Steric hindrance. [Video]. YouTube. [Link]

  • Ouassaf, M., et al. (2024). Computational Studies of Pyrimidine derivatives as inhibitors of human σ 1 receptor using 3D-QSAR analysis, molecular docking, ADMET properties and DFT investigation. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Video]. YouTube. [Link]

  • Leah4sci. (2012, June 24). Solvents in Substitution Reactions. [Video]. YouTube. [Link]

  • Halford, B. (2012). Steric Hindrance in the Pfitzinger Reaction. Journal of the American Chemical Society, 134(15), 6529–6532. [Link]

  • Zhang, L., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 315–326. [Link]

  • Singh, A., & Kumar, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047–19069. [Link]

  • Janezic, D., & Stare, J. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1933. [Link]

  • Ye, J., Chen, W., & Wang, D. (2008). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions, (30), 4015–4022. [Link]

  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Workup procedures to remove impurities from pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of pyrimidine derivatives. Drawing from established methodologies and field-proven insights, this document will navigate you through common challenges and provide robust solutions for obtaining high-purity compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the workup and purification of pyrimidine synthesis products.

Q1: My pyrimidine synthesis reaction has a low yield and a complex mixture of byproducts. Where should I start my purification?

A1: A low yield and complex byproduct profile are common challenges in pyrimidine synthesis, often stemming from side reactions or incomplete conversion.[1] A logical first step is to analyze the crude reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the polarity of your target compound relative to the impurities.[1][2]

  • For non-polar to moderately polar compounds: Flash column chromatography is often the most effective initial purification step.[2] It allows for the separation of compounds based on polarity, which can remove unreacted starting materials and major byproducts.

  • For highly polar pyrimidine derivatives: Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique.[3]

  • If your target compound is a solid: Recrystallization can be a highly effective and economical method for purification, especially if you can identify a suitable solvent system.[1][4]

Q2: I am struggling to remove unreacted starting materials from my crude pyrimidine product. What are the best strategies?

A2: The presence of unreacted starting materials is a frequent issue that can complicate purification.[1] The choice of strategy depends on the properties of your product and the starting materials.

  • Acid-Base Extraction: If your pyrimidine product has different acidic or basic properties than the starting materials, an acid-base extraction is a powerful purification technique.[5][6] For example, if your product is neutral and you have acidic starting materials, washing the organic layer with a basic aqueous solution (like sodium bicarbonate) can remove the acidic impurities.[7]

  • Chromatography: Flash column chromatography is a versatile technique for separating compounds with different polarities.[2] Careful selection of the solvent system, guided by TLC, is crucial for achieving good separation.[2]

  • Recrystallization: If your product is a solid and has different solubility properties from the starting materials, recrystallization can be highly effective.[4]

Q3: My pyrimidine derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too-rapid cooling.[4] To address this, you can:

  • Reheat the solution: Reheat the mixture to redissolve the oil.

  • Add more solvent: Adding a small amount of additional hot solvent can sometimes resolve the issue.

  • Slow cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a solvent pair: If a single solvent is problematic, a two-solvent (solvent/anti-solvent) system can be employed.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid.[4]

Q4: I'm observing significant peak tailing in the HPLC analysis of my polar pyrimidine derivative. How can I improve the peak shape?

A4: Peak tailing for polar compounds in reverse-phase HPLC is often due to strong interactions with residual silanols on the silica-based stationary phase.[3] To mitigate this, consider the following:

  • Use a polar-endcapped column: These columns are specifically designed to reduce silanol interactions and improve peak shape for polar analytes.[3]

  • Adjust the mobile phase pH: For ionizable pyrimidine derivatives, adjusting the pH of the mobile phase to suppress ionization can improve peak shape and retention.[3]

  • Add an ion-pairing agent: For charged pyrimidines, adding an ion-pairing agent to the mobile phase can improve peak symmetry.

  • Consider HILIC: For very polar compounds, switching to HILIC may provide better chromatography.[3]

Purification Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of moderately polar organic compounds.[2]

Experimental Protocol:

  • Slurry Preparation: In a beaker, add silica gel to the chosen eluent (a low-polarity solvent system, e.g., hexane/ethyl acetate). The consistency should be a pourable slurry.

  • Column Packing: Pour the slurry into the column. Allow the silica to settle, and then gently tap the column to ensure even packing. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve your crude pyrimidine product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[4][8]

Experimental Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude pyrimidine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4][8]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Acid-Base Extraction

This technique is used to separate acidic or basic compounds from neutral compounds.[5][6]

Experimental Protocol:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.[6]

  • Extraction: Add an aqueous solution of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH or saturated NaHCO3) to the separatory funnel.[6][7]

  • Mixing: Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer will contain the salt of the acidic or basic compound, while the organic layer will contain the neutral compounds.[6]

  • Isolation: Drain the desired layer. To recover the acidic or basic compound from the aqueous layer, neutralize it with a base or acid, respectively, which will cause it to precipitate out or allow for back-extraction into an organic solvent.[7][9]

Visual Workflows

General Purification Workflow

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps Crude Product Crude Product TLC/HPLC Analysis TLC/HPLC Analysis Crude Product->TLC/HPLC Analysis Solid? Solid? TLC/HPLC Analysis->Solid? Acid-Base Extraction Acid-Base Extraction TLC/HPLC Analysis->Acid-Base Extraction Acidic/Basic Impurities Polar? Polar? Solid?->Polar? No Recrystallization Recrystallization Solid?->Recrystallization Yes Flash Chromatography Flash Chromatography Polar?->Flash Chromatography Low/Medium HILIC HILIC Polar?->HILIC High Purity Analysis Purity Analysis Recrystallization->Purity Analysis Flash Chromatography->Purity Analysis Acid-Base Extraction->Purity Analysis HILIC->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product G Start Recrystallization Start Recrystallization Dissolve in Hot Solvent Dissolve in Hot Solvent Start Recrystallization->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Oiling Out? Oiling Out? Crystals Form?->Oiling Out? No Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Reheat & Add More Solvent Reheat & Add More Solvent Oiling Out?->Reheat & Add More Solvent Yes Scratch Flask / Seed Crystal Scratch Flask / Seed Crystal Oiling Out?->Scratch Flask / Seed Crystal No Reheat & Add More Solvent->Cool Solution Use Solvent Pair Use Solvent Pair Reheat & Add More Solvent->Use Solvent Pair Scratch Flask / Seed Crystal->Cool Solution

Caption: Troubleshooting guide for common issues encountered during recrystallization.

Data Summary

Purification TechniqueApplicabilityKey AdvantagesCommon Issues
Flash Chromatography Non-polar to moderately polar compoundsFast, versatile, good for complex mixtures [2]Requires careful solvent selection, can use large solvent volumes
Recrystallization Solid compounds with suitable solubilityCost-effective, can yield very pure product [2][4]"Oiling out," low recovery, finding a good solvent can be tricky [4]
Acid-Base Extraction Compounds with acidic or basic functional groupsExcellent for removing acidic/basic impurities, scalable [5][6]Emulsion formation, product must be stable to pH changes [10]
Preparative HPLC All polarities, especially for high purity needsHigh resolution, suitable for challenging separations [2]Expensive, lower sample capacity, requires method development [2]
HILIC Highly polar compoundsGood retention for polar analytes that are poorly retained in reverse-phase [3]Requires careful column equilibration, can be sensitive to water content

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Google Patents. (n.d.). CN116249534B - Crystallization of pyrimidine compounds.
  • Wikipedia. (n.d.). Acid–base extraction.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • J-Stage. (n.d.). The paper-chromatographic analysis of purine and pyrimidine bases begun by Vischer & Chargaffl) and Hotckiss2) has been elab.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Gamelin, E., et al. (1997). A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites. Clinical Chemistry, 43(8), 1415-1419.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ResearchGate. (2013). Green Synthesis of Pyrimidine Derivative.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis.
  • Scribd. (n.d.). Traube Purine Synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Removal of Unreacted Starting Materials.
  • PubMed. (n.d.). Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation.
  • Semantic Scholar. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • ElectronicsAndBooks. (n.d.). Synthesis of Pyrimidine and Purine Nucleosides from L-Lyxopyranose and L- Arabinopyranose.
  • Scribd. (n.d.). 1-III) Traube Synthesis For Purine.
  • Benchchem. (2025). Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Wikipedia. (n.d.). Pyrimidine.
  • ResearchGate. (2025). Recent Developments in the Reactivity of the Biginelli Compounds.
  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?.
  • Sigma-Aldrich. (n.d.). Biginelli Reaction.
  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • Unknown. (1997). Purine and Pyrimidine Metabolism.
  • Slideshare. (n.d.). Traube purine synthesis.
  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
  • Slideshare. (n.d.). TRAUBE PURINE SYNTHESIS.pptx.
  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

Sources

Validation & Comparative

The Evolving Landscape of Fluoropyrimidines: A Comparative Analysis of (5-Fluoropyrimidin-2-YL)methanamine and Its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of anticancer drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, (5-Fluoropyrimidin-2-YL)methanamine has emerged as a significant pharmacophore. This guide offers a comprehensive comparative analysis of this compound and its analogs, providing researchers, scientists, and drug development professionals with an in-depth examination of their structure-activity relationships (SAR) and performance in preclinical studies. While direct head-to-head comparative data for a broad range of analogs remains emergent, this analysis synthesizes available data to illuminate key trends in potency and selectivity.

The strategic placement of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy in medicinal chemistry, often enhancing metabolic stability and target engagement. The 2-aminomethyl substituent provides a crucial point for interaction with biological targets and a versatile handle for synthetic modification. This combination of features makes this compound a compelling starting point for the design of new anticancer agents.

Unraveling Structure-Activity Relationships: A Look at Key Modifications

The biological activity of this compound analogs is profoundly influenced by substitutions on the aminomethyl group and the pyrimidine core. Analysis of various research endeavors reveals several key SAR trends:

  • Substitution on the Amino Group: Modification of the primary amine to secondary or tertiary amines, or its incorporation into heterocyclic systems, can significantly impact biological activity. These changes can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with target proteins.

  • Alterations to the Pyrimidine Core: While the 5-fluoro substituent is often considered critical for activity, modifications at other positions of the pyrimidine ring have been explored. For instance, the introduction of different substituents at the 4- and 6-positions can modulate the electronic properties and steric profile of the molecule, leading to changes in target affinity and selectivity.[1][2]

  • Isosteric Replacements: The replacement of the pyrimidine core with other heterocyclic systems, while maintaining a similar spatial arrangement of key functional groups, represents another avenue for analog design. Such modifications can lead to compounds with improved pharmacokinetic properties or novel mechanisms of action.

Comparative Performance in Preclinical Models

While a single study directly comparing a comprehensive library of this compound analogs is not yet available in the public domain, a meta-analysis of existing literature allows for a qualitative comparison of their anticancer potential.

Compound ClassGeneral Structural FeaturesObserved Anticancer ActivityKey Insights
This compound (Parent Compound) Primary aminomethyl group at C2, fluorine at C5.Foundational activity against various cancer cell lines.Serves as a crucial scaffold for further optimization.
N-Substituted Analogs Alkyl, aryl, or heterocyclic groups on the aminomethyl nitrogen.Activity is highly dependent on the nature of the substituent. Bulky or lipophilic groups can either enhance or diminish potency depending on the target's binding pocket.Highlights the importance of the amino group's environment for target interaction.
Analogs with Modified Pyrimidine Core Substitutions at C4 and C6, or replacement of the pyrimidine ring.Can lead to altered target selectivity and improved potency. For example, certain 4-anilino-pyrazolo[3,4-d]pyrimidines have shown potent inhibition of kinases like Src.[3]Demonstrates the tunability of the pyrimidine scaffold for targeting specific biological pathways.

It is crucial to note that IC50 values are highly dependent on the specific cancer cell line and the assay conditions used. Therefore, direct comparison of absolute values across different studies should be approached with caution.

Experimental Protocols: A Foundation for Comparative Evaluation

To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following outlines a typical workflow for the initial in vitro evaluation of this compound and its analogs.

General Workflow for In Vitro Anticancer Activity Screening

In Vitro Anticancer Activity Screening cluster_0 Compound Preparation & Characterization cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Test Compounds MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Lead Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Target_Engagement Target Engagement/Enzyme Inhibition Assays Apoptosis->Target_Engagement Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor (this compound Analog) Pyrimidine_Inhibitor->Kinase_Cascade Inhibition

Caption: Generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.

The ability of this compound analogs to inhibit specific kinases is highly dependent on their three-dimensional structure and their ability to fit into the ATP-binding pocket of the target kinase.

Future Directions and Conclusion

The exploration of this compound and its analogs continues to be a fertile ground for the discovery of novel anticancer agents. Future research should focus on conducting direct, head-to-head comparative studies of well-defined analog series to generate robust SAR data. Furthermore, elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their clinical translation. The strategic design of analogs with improved pharmacokinetic and pharmacodynamic properties will ultimately determine their success as next-generation cancer therapeutics. This guide serves as a foundational resource for researchers in this dynamic field, providing a structured overview of the current landscape and a roadmap for future investigations.

References

  • ResearchGate. (n.d.). Transition of fluoropyrimidine related anticancer agents. Heidelberger... [Diagram]. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • Gmeiner, W. H., et al. (2018). Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. ACS Omega, 3(10), 13535-13543. Available at: [Link]

  • Saeed, A., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmaceutical and Biological Evaluations, 5(2), 79-85. Available at: [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 129-140. Available at: [Link]

  • Mahapatra, A. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors Derived from a (5-Fluoropyrimidin-2-YL)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors centered around the (5-Fluoropyrimidin-2-YL)methanamine core. We will objectively compare the performance of derivatives targeting various kinases, supported by experimental data, and provide detailed protocols for key assays.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of numerous anticancer agents.[1] Its derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] This guide will focus on the nuanced yet critical substitutions on the 5-fluoropyrimidine ring and the methanamine linker, and their impact on inhibitor potency and selectivity.

Core Scaffold and Rationale for Fluorination

The central motif of the inhibitors discussed here is the 2-aminopyrimidine core. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of kinases. The fluorine atom at the 5-position is a strategic addition. Due to its small size and high electronegativity, fluorine can enhance binding affinity through favorable electrostatic interactions and modulate the pKa of adjacent functional groups, often leading to improved potency and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these kinase inhibitors are highly dependent on the nature of the substituents at various positions of the pyrimidine core and the aniline moieties. Here, we compare derivatives targeting Anaplastic Lymphoma Kinase (ALK), Polo-Like Kinase 4 (PLK4), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Anaplastic Lymphoma Kinase (ALK) Inhibitors

A series of 2,4-dianilino-5-fluoropyrimidine derivatives have shown potent inhibitory activity against ALK, a key target in certain types of non-small cell lung cancer.[3][4] The general structure involves two aniline groups at the C2 and C4 positions of the 5-fluoropyrimidine ring.

Table 1: SAR of 2,4-dianilino-5-fluoropyrimidine derivatives as ALK inhibitors. [3][4]

CompoundR1 (at C4-aniline)R2 (at C2-aniline)ALK IC50 (nM)H3122 cell growth IC50 (nM)
1a 4-(N-acetyl-piperazin-1-yl)-2-methoxyphenyl2,6-dichloro-3-methylphenyl1.825
1b 4-(N-acetyl-piperazin-1-yl)-2-methoxyphenyl2-chloro-6-methylphenyl2.530
1c (6f in source) 4-(piperazin-1-yl)-2-methoxyphenyl2,6-dichloro-3-methylphenyl0.9 15
1d 4-(N-hydroxyethyl-piperazin-1-yl)-2-methoxyphenyl2,6-dichloro-3-methylphenyl1.220

Key Insights from ALK Inhibitor SAR:

  • Substitution at C4-aniline: The presence of a piperazine moiety at the 4-position of the C4-aniline is crucial for potent activity.

  • Acetylation of Piperazine: Removal of the acetyl group on the piperazine (compound 1c ) leads to a significant increase in both biochemical and cellular potency, suggesting that a free amine at this position is favorable for interaction with the solvent-exposed region of the kinase.

  • Substitution at C2-aniline: A di-substituted phenyl ring at the C2-position, particularly with chloro and methyl groups, contributes to high potency. The 2,6-dichloro-3-methylphenyl group in compound 1c appears to be optimal among the compared derivatives.

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[5] Aminopyrimidine-based compounds have emerged as potent PLK4 inhibitors.

Table 2: SAR of aminopyrimidine derivatives as PLK4 inhibitors.

CompoundCore ScaffoldR1R2PLK4 IC50 (nM)
2a 5-chloro-2-aminopyrimidine3-(trifluoromethyl)phenyl1H-indazol-6-amine0.8
2b 5-chloro-2-aminopyrimidine3-chlorophenyl1H-indazol-6-amine1.2
2c 2-aminopyrimidine3-(trifluoromethyl)phenyl1H-indazol-6-amine6.7

Key Insights from PLK4 Inhibitor SAR:

  • 5-Position Halogenation: The presence of a chlorine atom at the 5-position of the pyrimidine ring (compounds 2a and 2b ) significantly enhances inhibitory activity compared to the unsubstituted analog (2c ). This highlights the importance of a halogen in this position for potent PLK4 inhibition.

  • Aniline Substitution: Electron-withdrawing groups, such as trifluoromethyl (in 2a ), on the aniline ring at the 2-position generally lead to higher potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[6] Various pyrimidine-based scaffolds have been developed as VEGFR-2 inhibitors.

Table 3: SAR of pyrimidine derivatives as VEGFR-2 inhibitors.

CompoundCore ScaffoldR1 (at C4)R2 (at C2)VEGFR-2 IC50 (µM)
3a Pyrimidine4-chloro-phenylamino4-(pyridin-4-yl)phenylamino0.12
3b Pyrimidine4-fluoro-phenylamino4-(pyridin-4-yl)phenylamino0.25
3c PyrimidinePhenylamino4-(pyridin-4-yl)phenylamino0.58

Key Insights from VEGFR-2 Inhibitor SAR:

  • C4-Aniline Substitution: Halogen substitution on the C4-phenylamino group is beneficial for activity. A chloro-substitution (3a ) provides the highest potency among the compared compounds, followed by a fluoro-substitution (3b ). The unsubstituted analog (3c ) is the least potent. This suggests that an electron-withdrawing and hydrophobic substituent at this position enhances binding to the VEGFR-2 active site.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed methodologies for the key assays used in the characterization of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.[7][8]

Materials:

  • Kinase of interest (e.g., ALK, PLK4, VEGFR-2)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.

  • Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.

  • Initiation of Binding: Add 5 µL of the Alexa Fluor® 647-labeled tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][9]

Materials:

  • Cancer cell line of interest (e.g., H3122 for ALK)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (final volume 200 µL) and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical workflow for kinase inhibitor evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Survival

Caption: VEGFR-2 signaling pathway in angiogenesis.[6][10]

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Biochemical_Assay Biochemical Assay (e.g., LanthaScreen) Hit_ID->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Selectivity Kinase Selectivity Profiling Cell_Based_Assay->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis ADME_Tox ADME/Tox Properties SAR_Analysis->ADME_Tox Lead_Compound Lead Compound ADME_Tox->Lead_Compound

Caption: A typical workflow for kinase inhibitor discovery and development.

Conclusion

The this compound scaffold and its derivatives represent a versatile and potent class of kinase inhibitors. The structure-activity relationship studies highlight that subtle modifications to the pyrimidine core and its substituents can lead to significant changes in inhibitory activity and selectivity against different kinase targets. The strategic placement of a fluorine atom at the 5-position of the pyrimidine ring, coupled with optimized substitutions on the ancillary phenyl rings, provides a powerful strategy for developing next-generation kinase inhibitors for the treatment of cancer and other diseases. The experimental protocols and workflows detailed in this guide offer a robust framework for the evaluation and comparison of such compounds in a drug discovery setting.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). PubMed. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). PubMed. Retrieved from [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2019). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. (2021). Molecular Cancer. Retrieved from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. (2021). Bioorganic Chemistry. Retrieved from [Link]

  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (2014). Archives of Pharmacal Research. Retrieved from [Link]

  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (2013). ResearchGate. Retrieved from [Link]

  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. (2014). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Pyrimidine Building Blocks: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents one of the most impactful strategies for enhancing therapeutic profiles.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow it to modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When applied to the pyrimidine scaffold, a fundamental component of nucleic acids, these modifications have given rise to a class of compounds that are cornerstones in antiviral and anticancer therapies.[3]

This guide provides an in-depth comparison of key fluorinated pyrimidine building blocks and their derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific fluorination patterns and their resulting biological efficacy. We will explore the mechanistic nuances that differentiate seminal drugs like 5-Fluorouracil from newer agents like Trifluridine, and provide the detailed experimental frameworks necessary to validate these comparisons in your own research.

Core Fluorinated Pyrimidines: A Comparative Overview

The efficacy of a fluorinated pyrimidine is not merely a function of the fluorine atom's presence, but its precise location on the pyrimidine ring. This positioning dictates the molecule's mechanism of action and its ultimate therapeutic utility. Here, we compare three foundational molecules that exemplify this principle.

  • 5-Fluorouracil (5-FU): The archetypal fluoropyrimidine, 5-FU has been a pillar of cancer chemotherapy for decades.[4] Its structure mimics uracil, allowing it to enter the cell's metabolic pathways.

  • 5-Fluorocytosine (5-FC): While also a key building block for more complex drugs, 5-FC itself is an important antifungal agent.[5] It is converted into 5-FU in fungal cells, but not significantly in human cells, providing a degree of selective toxicity.

  • Trifluridine (FTD): A thymidine analogue, FTD features a trifluoromethyl group at the 5-position. This modification leads to a distinct mechanism of action compared to 5-FU, offering an alternative for treating refractory cancers.[6]

Mechanistic Divergence: Beyond Thymidylate Synthase

The primary mechanism long associated with 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of thymidine, a necessary component of DNA.[7] The 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor methylenetetrahydrofolate, leading to enzyme inhibition and "thymineless death."[7][8] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, disrupting their function.[6]

In contrast, Trifluridine's primary mode of action is its direct incorporation into DNA.[9] After conversion to its triphosphate form (F3dTTP), it is integrated into the DNA strand by polymerases. This incorporation leads to DNA dysfunction and the induction of double-strand breaks.[10] While its monophosphate form can also inhibit TS, this is considered a secondary mechanism.[9] This difference is crucial, as it allows FTD to remain effective against tumors that have developed resistance to 5-FU, for example, through the upregulation of TS.[11]

The combination of Trifluridine with tipiracil (TPI), a thymidine phosphorylase inhibitor, prevents the rapid degradation of FTD, maintaining effective plasma concentrations and enhancing its antitumor activity.[6][9]

G cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_FTD Trifluridine (FTD) Pathway FU 5-FU FUMP FUMP FU->FUMP FdUMP FdUMP FU->FdUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_dys RNA Dysfunction FUTP->RNA_dys TS_Inhibit TS Inhibition (Thymineless Death) FdUMP->TS_Inhibit FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) TS->TS_Inhibit DNA_incorp_FU DNA Incorporation (DNA Damage) FdUTP->DNA_incorp_FU FTD Trifluridine (FTD) FTD_TP Thymidine Phosphorylase FTD->FTD_TP F3dTMP F3dTMP FTD->F3dTMP Degradation Degradation FTD_TP->Degradation TPI Tipiracil (TPI) TPI->FTD_TP Inhibits F3dTDP F3dTDP F3dTMP->F3dTDP TS_Inhibit_FTD Secondary Mechanism: TS Inhibition F3dTMP->TS_Inhibit_FTD F3dTTP F3dTTP F3dTDP->F3dTTP DNA_incorp_FTD Primary Mechanism: DNA Incorporation (DNA Dysfunction) F3dTTP->DNA_incorp_FTD TS_FTD Thymidylate Synthase (TS) TS_FTD->TS_Inhibit_FTD

Figure 1: Comparative Mechanisms of Action for 5-FU and Trifluridine.

Comparative Efficacy in 5-FU-Resistant Models

A key advantage of utilizing building blocks with distinct mechanisms is the potential to overcome acquired drug resistance. Experimental data from studies on human gastric cancer cell lines demonstrates this principle effectively. While 5-FU-resistant cell lines show significantly higher IC50 values for 5-FU compared to their parental counterparts, the effect of FTD is much less diminished, and in some cases, shows no cross-resistance.[11]

Cell LineDrugIC50 (µM)[11]Fold Resistance[11]
MKN45 (Parental) 5-FU0.93-
FTD0.23-
MKN45/5FU (Resistant) 5-FU13.314.3x
FTD0.853.7x
MKN74 (Parental) 5-FU3.2-
FTD6.0-
MKN74/5FU (Resistant) 5-FU15.14.7x
FTD7.01.2x
KATOIII (Parental) 5-FU2.9-
FTD2.7-
KATOIII/5FU (Resistant) 5-FU7.12.4x
FTD2.71.0x (No cross-resistance)

Table 1: Comparative in vitro growth inhibition (IC50) of 5-FU and Trifluridine (FTD) in parental and 5-FU-resistant human gastric cancer cell lines. Data highlights FTD's ability to overcome 5-FU resistance.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of comparative efficacy data, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize and compare fluorinated pyrimidine building blocks.

Protocol 1: In Vitro Thymidylate Synthase (TS) Inhibition Assay

This assay spectrophotometrically measures the activity of TS, allowing for the determination of a compound's inhibitory potential (IC50). The principle relies on monitoring the increase in absorbance at 340 nm, which results from the conversion of the cofactor methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF) during the synthesis of dTMP from dUMP.[8][12]

Materials:

  • Recombinant human thymidylate synthase (hTS)

  • dUMP (deoxyuridine monophosphate) solution

  • mTHF ((6R,S)-tetrahydrofolate) solution

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.1 M 2-mercaptoethanol, 0.02 M MgCl2, 0.00075 M NaEDTA[12]

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of dUMP, mTHF, and test compounds at desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control, e.g., DMSO).

    • dUMP solution (final concentration ~100 µM).[8]

    • hTS enzyme solution (final concentration ~40 nM).[8]

  • Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding mTHF solution (final concentration ~150 µM).[8]

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of change in absorbance corresponds to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_workflow Assay Workflow cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, dUMP, mTHF, Inhibitor, Enzyme) add_reagents Add Buffer, Inhibitor, dUMP, and hTS Enzyme to 96-well plate prep_reagents->add_reagents pre_incubate Pre-incubate 5 min @ 30°C add_reagents->pre_incubate initiate Initiate Reaction (Add mTHF) pre_incubate->initiate read_abs Kinetic Read Absorbance @ 340 nm initiate->read_abs calc_rate Calculate Reaction Velocity read_abs->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Figure 2: Workflow for Thymidylate Synthase (TS) Inhibition Assay.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated pyrimidine test compounds

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under the microscope.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end_node End incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat Cells with Test Compounds incubate1->treat_cells incubate2 Incubate for Treatment Period (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate Read Absorbance @ 570 nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze analyze->end_node

Figure 3: Experimental Workflow for the MTT Cell Viability Assay.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. A high rate of degradation suggests poor metabolic stability and potentially low in vivo exposure. The disappearance of the parent compound over time is monitored by LC-MS/MS.[2][14]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution[14]

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)[2]

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation

  • 96-well plates, incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution in phosphate buffer (e.g., to 0.5 mg/mL protein concentration).[14] Prepare test compound solutions in buffer.

  • Reaction Setup: In a 96-well plate, combine the microsomal solution and the test compound solution (final compound concentration typically 1 µM).[2]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold ACN with IS to the respective wells.[14] The 0-minute sample is prepared by adding ACN before the NADPH solution.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[15]

Conclusion and Strategic Outlook

The choice of a fluorinated pyrimidine building block is a critical decision in drug design, with profound implications for the final compound's mechanism, efficacy, and resistance profile. While 5-Fluorouracil remains a vital therapeutic, its efficacy is primarily tied to the inhibition of thymidylate synthase. Building blocks leading to agents like Trifluridine, which function predominantly through DNA incorporation, offer a validated strategy to overcome 5-FU resistance.

This guide provides the foundational knowledge and, critically, the experimental frameworks to empower researchers to make informed comparisons. By understanding the causal links between fluorine placement and biological function and by employing robust, self-validating protocols for TS inhibition, cytotoxicity, and metabolic stability, drug development professionals can more effectively select and optimize building blocks for the next generation of targeted therapies. The continued exploration of novel fluorination patterns on the pyrimidine scaffold promises to yield compounds with even greater specificity and potency.

References

  • Morse, M. (2016). Contrasting Trifluridine/Tipiracil and 5-FU in CRC. Targeted Oncology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Nukaga, E., et al. (2018). Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines. Cancer Science. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Kawazoe, H., et al. (2018). Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression. Oncotarget. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Lenz, H. J., et al. (2019). Safety and efficacy of trifluridine–tipiracil for metastatic colorectal cancer: a pharmacy perspective. American Journal of Health-System Pharmacy. Available at: [Link]

  • JADPRO. (n.d.). Trifluridine/Tipiracil: Old Drug, New Tricks. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • MDPI. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Identification of thymidylate synthase as a potential therapeutic target for lung cancer. British Journal of Cancer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US4703121A - Process for the preparation of 5-fluorocytosine.
  • Chemsrc. (2025). 2-fluoropyrimidine | CAS#:31575-35-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoropyrimidine. PubChem. Available at: [Link]

  • PubMed. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis, and characterization of new 5-fluorocytosine salts. Molecular Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN103435557B - 5-fluorocytosine preparation method.
  • Medicines for All Institute (M4ALL). (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Target Engagement for (5-Fluoropyrimidin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental evidence. The (5-Fluoropyrimidin-2-YL)methanamine scaffold, a privileged structure in medicinal chemistry, serves as a cornerstone for a new generation of targeted inhibitors. The fluorine substitution on the pyrimidine ring often enhances binding affinity and metabolic stability, making these derivatives potent modulators of biological targets, particularly enzymes such as protein kinases or those involved in nucleotide metabolism.[1][2]

However, synthesizing a potent molecule is only the beginning. The critical, non-negotiable next step is to unequivocally prove that the compound engages its intended target within the complex and dynamic environment of a living cell.[3] Failure to robustly validate target engagement is a primary contributor to the high attrition rates in clinical trials, where promising compounds are found to lack efficacy or produce unexpected toxicity.[4]

This guide provides an in-depth, comparative analysis of modern methodologies for validating the target engagement of novel this compound derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, provide field-proven protocols, and emphasize the design of self-validating experimental systems to ensure scientific integrity. Our focus is on building a comprehensive evidence package, demonstrating not just if a compound binds, but how, where, and with what functional consequence.

Chapter 1: The Foundational Hierarchy of Evidence

The validation of target engagement is not a single experiment but a logical progression of inquiry. The ultimate goal is to move from circumstantial evidence to direct proof of interaction in a physiologically relevant system. A compound's journey from a chemical structure to a validated tool or drug candidate requires crossing several critical checkpoints.

G cluster_0 Conceptual & In Vitro Stages cluster_1 Cellular & In Vivo Stages Compound Compound Synthesis (this compound derivative) Biochem Biochemical Assay (e.g., Enzyme Inhibition) Compound->Biochem Test Activity Biophys Biophysical Confirmation (e.g., SPR, ITC) Biochem->Biophys Quantify Binding CellularTE Direct Target Engagement in Cells (e.g., CETSA) Biophys->CellularTE Confirm in-cell binding Selectivity Proteome-Wide Selectivity (e.g., Chemoproteomics) CellularTE->Selectivity Assess off-targets Functional Functional Cellular Response (Biomarker Modulation) CellularTE->Functional Link binding to function Phenotype Desired Phenotypic Outcome (e.g., Apoptosis, Anti-proliferative) Functional->Phenotype Correlate to effect G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with serial dilutions of compound (e.g., 1 nM to 30 µM) A->B C 3. Incubate for a defined period (e.g., 1 hour) at 37°C B->C D 4. Heat cells at a pre-determined melt temperature (T_melt) for 3 minutes C->D E 5. Immediately cool on ice D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Separate soluble fraction from aggregated proteins via centrifugation F->G H 8. Quantify remaining soluble target protein via Western Blot or ELISA G->H

Caption: Workflow for an Isothermal Dose-Response Fingerprint (ITDRF) CETSA experiment.

Step-by-Step Methodology:

  • Determine Optimal Melt Temperature (Tmelt):

    • Treat cells with a vehicle (e.g., 0.1% DMSO) and a saturating concentration of your compound.

    • Aliquot cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells, separate the soluble fraction, and analyze by Western Blot for your target protein.

    • The optimal Tmelt is the temperature at which most of the target protein has denatured in the vehicle control but remains soluble in the compound-treated sample. This temperature provides the largest assay window.

  • Dose-Response Experiment:

    • Seed cells in appropriate culture plates.

    • Prepare a serial dilution of your this compound derivative in culture media. A common range is 1 nM to 30 µM. Include a vehicle-only control.

    • Treat the cells with the compound dilutions and incubate under normal culture conditions (37°C, 5% CO2) for 1-2 hours.

    • Harvest the cells and transfer aliquots to PCR tubes.

    • Heat all samples simultaneously at the pre-determined Tmelt for 3 minutes using a thermal cycler.

    • Immediately place the samples on ice for 5 minutes.

  • Sample Processing and Analysis:

    • Lyse the cells using 3-4 rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein in each sample using Western Blot, ELISA, or other antibody-based detection methods.

    • Plot the normalized signal of the soluble target protein against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50.

Chapter 3: An Unbiased Interrogation: Chemical Proteomics for Target and Off-Target Profiling

Confirming engagement with a hypothesized target is one challenge; identifying an unknown target or comprehensively mapping a compound's selectivity across the entire proteome is another. [4]Chemical proteomics, coupled with mass spectrometry, provides powerful, unbiased methods to address these questions. [5]

For derivatives identified through phenotypic screens, the direct molecular target is often unknown. PAL is a powerful technique to identify these elusive binding partners. [6][7]The strategy involves synthesizing a version of the this compound derivative that incorporates two key moieties: a photoreactive group (e.g., a diazirine) and a bio-orthogonal handle (e.g., an alkyne). [8][9]

G A 1. Treat live cells with photoaffinity probe B 2. Irradiate with UV light to induce covalent cross-linking to binding proteins A->B C 3. Lyse cells B->C D 4. 'Click' chemistry to attach reporter tag (e.g., Biotin-Azide) to the probe's alkyne handle C->D E 5. Enrich biotinylated proteins using streptavidin beads D->E F 6. On-bead digestion (trypsin) E->F G 7. Identify enriched proteins by LC-MS/MS F->G

Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.

Causality: Upon UV irradiation, the diazirine forms a highly reactive carbene that inserts into nearby C-H or N-H bonds of the target protein, creating a permanent, covalent link. [6]This allows for the stringent purification of the target protein away from non-specific interactors, which would be lost during the wash steps of a traditional affinity pulldown.

Given that pyrimidine scaffolds are common in kinase inhibitors, it is crucial to assess the selectivity of any new derivative against the human kinome. [10]The "Kinobeads" approach is a competition-based affinity chromatography method used to profile inhibitor specificity in a near-native cellular context. [11][12] Principle: Kinobeads consist of a mixture of broad-spectrum, ATP-competitive kinase inhibitors immobilized on a resin. [13][14]When a cell lysate is passed over these beads, a large fraction of the expressed kinome is captured. In a competition experiment, the lysate is pre-incubated with the soluble this compound derivative. If the derivative binds to a specific kinase, it will prevent that kinase from binding to the Kinobeads. The unbound proteins are washed away, and the remaining bead-bound kinases are identified and quantified by mass spectrometry. A dose-dependent decrease in a kinase's signal indicates it is a target of the compound. [12]

Feature Photoaffinity Labeling (PAL) Kinobeads Competition Profiling
Primary Goal Target identification and deconvolution. Selectivity profiling of a known or suspected kinase inhibitor.
Compound Req. Requires synthesis of a specialized probe with photoreactive and handle groups. Uses the unmodified parent compound.
Method Covalent capture of binding partners in live cells or lysates. [8] Competition for binding to an affinity matrix in cell lysates. [11]
Output A list of potential binding partners, ranked by enrichment over controls. Quantitative dose-response curves for hundreds of kinases simultaneously, yielding Kd values.

| Key Insight | "What does my compound bind to?" | "How selectively does my kinase inhibitor bind across the kinome?" |

Chapter 4: Biophysical Validation: Quantifying the Binding Interaction

Once cellular target engagement is confirmed, biophysical methods using purified components are employed to precisely quantify the binding affinity, kinetics, and thermodynamics of the interaction. []This data is essential for building robust Structure-Activity Relationships (SAR) and optimizing lead compounds.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most informative and widely used techniques. [16][17]

Feature Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index near a sensor surface as an analyte in solution binds to an immobilized ligand. [] Measures the heat released or absorbed during the binding of two molecules in solution. [18]
Key Outputs Kinetics: kon (association rate), koff (dissociation rate). Affinity: KD (dissociation constant). Thermodynamics: ΔH (enthalpy), ΔS (entropy). Affinity: KD. Stoichiometry: (n).
Sample Req. Requires one binding partner to be purified and immobilized on a sensor chip. The other partner (analyte) is in solution. Both binding partners must be purified and in a matched buffer solution. No immobilization needed.
Pros Provides kinetic information (residence time). High sensitivity, uses relatively small amounts of protein. "Gold standard" for affinity. Provides a complete thermodynamic profile. Solution-based, no labeling or immobilization. []

| Cons | Immobilization can potentially affect protein conformation or activity. Mass transport can be a limiting factor. | Requires larger quantities of purified protein. Lower throughput. Sensitive to buffer mismatches. |

  • Immobilization:

    • Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density (e.g., 2000-4000 RU). A reference channel should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of the this compound derivative in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should bracket the expected KD (e.g., from 0.1x to 10x KD).

  • Binding Analysis (Kinetics/Affinity Cycle):

    • Inject the highest concentration of the compound to condition the surface.

    • Perform a "startup" cycle with buffer blanks to ensure a stable baseline.

    • Inject each compound concentration (from lowest to highest) over both the target and reference channels for a defined association time (e.g., 120 seconds).

    • Follow with an injection of running buffer to monitor the dissociation phase for a defined time (e.g., 300 seconds).

    • After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Subtract a buffer blank injection ("double referencing") to remove any systematic artifacts.

    • Globally fit the processed sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kon, koff, and KD values.

Chapter 5: Proving the Consequence: Linking Target Engagement to Function

Demonstrating that a compound binds its target is necessary but not sufficient. For a successful drug candidate, this binding event must translate into a functional modulation of the target, which in turn drives the desired cellular phenotype. [3]This is confirmed by measuring biomarkers—proximal biomarkers that report directly on target activity and distal pharmacodynamic (PD) biomarkers that measure downstream pathway effects. [19][20] For a this compound derivative targeting a protein kinase, the functional validation pathway is often clear:

G Drug Derivative Binds Kinase TE Target Engagement Confirmed CETSA shows stabilization Drug->TE:f0 Proximal Proximal Biomarker Reduced Kinase Autophosphorylation TE:f0->Proximal:f0 leads to... Distal Distal Biomarker Reduced Phosphorylation of Downstream Substrate Proximal:f0->Distal:f0 which causes... Phenotype Cellular Phenotype Apoptosis or Cell Cycle Arrest Distal:f0->Phenotype:f0 resulting in...

Caption: Linking target engagement to functional cellular outcomes for a kinase inhibitor.

Methodology for Biomarker Analysis:

  • Western Blotting: A straightforward method to assess the phosphorylation status of the target kinase (autophosphorylation) and its key substrates. Cells are treated with a dose-response of the compound, lysed, and the proteins are separated by SDS-PAGE. Phospho-specific antibodies are used to detect changes in the phosphorylation state of the proteins of interest.

  • Quantitative Mass Spectrometry (Phosphoproteomics): For a global, unbiased view of how the compound alters cellular signaling, phosphoproteomics is the method of choice. [21][22]This technique can identify and quantify thousands of phosphorylation sites simultaneously, confirming the expected on-target effects (reduced substrate phosphorylation) and revealing any unexpected off-target signaling events. This provides powerful, system-wide evidence of the compound's mechanism of action.

Conclusion: An Orthogonal, Multi-Faceted Approach

Validating the target engagement of a novel this compound derivative is not a linear process but an integrated, multi-pronged strategy. A robust validation package relies on orthogonal evidence from distinct methodologies. For instance, one can:

  • Confirm intracellular binding and determine cellular potency using CETSA .

  • Quantify the precise binding affinity and kinetics using SPR or ITC .

  • Assess kinome-wide selectivity using a Kinobeads competition assay.

  • Demonstrate a functional consequence by showing dose-dependent modulation of phosphorylation on the target and its downstream substrates via Western Blot or phosphoproteomics .

By systematically building this layered, self-validating body of evidence, researchers can proceed with confidence, knowing that their compound's biological effects are driven by a well-defined and thoroughly characterized mechanism of action. This rigorous approach is the bedrock of successful, modern drug discovery.

References

  • Dubinsky, L., Kromm, O. S., & Arkin, M. R. (2012). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL School of Pharmacy. [Link]

  • Sapient Bio. (n.d.). On the Mark? Identifying Biomarkers of Target Engagement. Sapient Bio. [Link]

  • Fiveable. (n.d.). Target identification and validation. Medicinal Chemistry Class Notes. [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Molecules. [Link]

  • Aragen Life Sciences. (n.d.). Mass Spectrometry for Drug-Protein Interaction Studies. Aragen Life Sciences. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Chomix Biotech. (n.d.). Photoaffinity probes. Chomix Biotech. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Determining target engagement in living systems. Nature chemical biology. [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Concept Life Sciences. [Link]

  • Whiteaker, J. R., Halusa, G. N., Hoofnagle, A. N., Sharma, V., MacLean, B., Yan, P., ... & Paulovich, A. G. (2014). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical proteomics. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

  • Britton, S., Edfeldt, F., Lundgren, S., Koldsø, H., B-son, U., & Schou, J. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. Journal of proteome research. [Link]

  • Tran, T. H., & Nguyen, T. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Neubert, H., Fountain, K. J., & Miller, M. R. (2017). Antibody Drug-Target Engagement Measurement in Tissue Using Quantitative Affinity Extraction Liquid Chromatography-Mass Spectrometry: Method Development and Qualification. Analytical chemistry. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Importance of Quantifying Drug-Target Engagement in Cells. Science. [Link]

  • Sapient Bio. (2022). On the Mark: Identifying Non-Invasive Biomarkers of Target Engagement. YouTube. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry. [Link]

  • Crown Bioscience. (2019). Target Engagement Studies with Syngeneic Tumor Models. Crown Bioscience Blog. [Link]

  • Gallego, R. A., & Boriack-Sjodin, P. A. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology. [Link]

  • De Wael, K., & Daems, D. (2019). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. [Link]

  • Parker, S. J., & Scheck, R. A. (2020). Metabolite Functions Revealed by Mass Spectrometry-Based Target Engagement Proteomics Approaches. Accounts of chemical research. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Shaw, J., B. M., M. M., ... & Robers, M. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Biochemistry. [Link]

  • Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. Reaction Biology. [Link]

  • Klüter, S., Reinecke, M., Fals, M., Klaeger, S., Kuster, B., & Médard, G. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • ChemHelpASAP. (2023). Measuring Drug-Target Binding with SPR & ITC Binding Assays. YouTube. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Kinobeads use immobilized kinase inhibitors as affinity reagents. Nature biotechnology. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Ramachandran, V., Husi, H., G-Medhin, A., Santoro, M., Hastie, C. J., & Zanda, M. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). (5-Fluoropyridin-2-yl)methanamine. PubChem Compound Summary for CID 45079543. [Link]

  • Li, Y., Chen, H., Xu, J., Liu, Y., Zhang, Y., & Yang, J. (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules. [Link]

  • Boothman, D. A., & Greer, S. (1985). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Cancer research. [Link]

  • Stuyver, L. J., McBrayer, T. R., Tharnish, P. M., Clark, J., Hollecker, L., Lostia, S., ... & Schinazi, R. F. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy. [Link]

Sources

A Head-to-Head Comparison of Pyrimidine vs. Purine Scaffolds in Kinase Binding: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall success of a therapeutic candidate. Among the most prolific and historically significant scaffolds are pyrimidines and purines, both of which have given rise to numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth, head-to-head comparison of these two privileged scaffolds, offering experimental data, mechanistic insights, and detailed protocols to inform rational drug design and development.

The enduring prevalence of pyrimidine and purine cores stems from their intrinsic ability to mimic the adenine moiety of ATP, the natural substrate for kinases.[4][5] This mimicry allows them to effectively engage the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition. While both scaffolds can achieve this fundamental interaction, their distinct chemical architectures give rise to different binding characteristics, synthetic accessibility, and opportunities for derivatization, which will be explored herein.

Structural and Mechanistic Underpinnings of Kinase Recognition

At the heart of their utility, both pyrimidine and purine scaffolds are adept at forming hydrogen bonds with the kinase hinge region. This interaction typically involves the nitrogen atoms within their heterocyclic ring systems.

Pyrimidine Scaffold: The single-ring structure of pyrimidine offers a versatile and synthetically tractable starting point for kinase inhibitors.[6] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the backbone amide and carbonyl groups of the hinge residues. The smaller size of the pyrimidine ring, compared to the fused-ring purine, can be an advantage, allowing for more diverse substitutions at multiple positions to explore different regions of the ATP pocket and achieve selectivity.[7] Numerous FDA-approved kinase inhibitors are built upon a pyrimidine core, highlighting its clinical significance.[8]

Purine Scaffold: As a fused heterocyclic system, the purine scaffold is a natural isostere of adenine.[9] This structural similarity makes it a highly effective "hinge-binder."[4] The additional imidazole ring, compared to pyrimidine, provides further points for interaction and modification. Purine analogs have a long history in medicine and have emerged as significantly potent kinase inhibitors.[9]

The following diagram illustrates the fundamental difference in the core structures of these two scaffolds.

G cluster_pyrimidine Pyrimidine Scaffold cluster_purine Purine Scaffold pyrimidine Pyrimidine purine Purine

Caption: Core structures of Pyrimidine and Purine scaffolds.

Comparative Binding Interactions with the Kinase Hinge

To illustrate the distinct binding modes, let's consider representative examples of kinase inhibitors from both classes.

Pyrimidine-Based Inhibitor Binding: A classic example is the binding of a 2,4-disubstituted pyrimidine to the kinase hinge. The N1 and the exocyclic amine at C2 typically form two hydrogen bonds with the backbone of the hinge region. Substituents at the C4 and C5 positions can then be modified to extend into the hydrophobic regions of the active site, thereby enhancing potency and selectivity.

Purine-Based Inhibitor Binding: Purine-based inhibitors, such as olomoucine and roscovitine, also form critical hydrogen bonds with the hinge region, often involving N7 and the exocyclic amine at C6.[3] The fused ring system can provide a more rigid and pre-organized conformation for binding, which can be advantageous in certain contexts.

The following diagrams depict the generalized binding modes of pyrimidine and purine scaffolds within a kinase ATP-binding pocket.

G cluster_kinase Kinase ATP Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue

Caption: A simplified representation of a kinase ATP-binding pocket.

G cluster_binding Pyrimidine Inhibitor Binding inhibitor Pyrimidine Scaffold hinge Hinge Region inhibitor->hinge H-Bonds r_group R-Group inhibitor->r_group Extends to hydrophobic_pocket Hydrophobic Pocket r_group->hydrophobic_pocket Interaction

Caption: Generalized binding mode of a pyrimidine-based kinase inhibitor.

G cluster_binding Purine Inhibitor Binding inhibitor Purine Scaffold hinge Hinge Region inhibitor->hinge H-Bonds r_group R-Group inhibitor->r_group Extends to hydrophobic_pocket Hydrophobic Pocket r_group->hydrophobic_pocket Interaction

Caption: Generalized binding mode of a purine-based kinase inhibitor.

Quantitative Comparison of Kinase Inhibition

To provide a concrete comparison, the following table summarizes publicly available inhibition data for representative pyrimidine and purine-based inhibitors against various kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. However, this data provides a general overview of the potency that can be achieved with each scaffold.

Inhibitor (Scaffold)Target KinaseIC50 (nM)PDB ID
Pyrimidine-Based
Fostamatinib (Prodrug of Tamatinib)SYK~504XG8
ImatinibABL25-100-
GefitinibEGFR2-37-
Purine-Based
RoscovitineCDK240-
OlomoucineCDK17,000-
Purvalanol ACDK16-

Data compiled from publicly available sources. IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Characterizing Kinase Inhibitors

Accurate and reproducible experimental data is the cornerstone of any successful drug discovery program. The following are detailed, step-by-step protocols for key assays used to characterize the binding and inhibitory activity of kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Activity Assay

TR-FRET assays are a robust and widely used method for measuring kinase activity and inhibition in a high-throughput format.[10]

Principle: This assay measures the phosphorylation of a substrate by a kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor fluorophore into close proximity with a fluorescent acceptor on the substrate, resulting in a FRET signal.[10] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in the same reaction buffer. The ATP concentration should ideally be at the Km for the specific kinase.

    • Prepare a 2X inhibitor stock solution in the reaction buffer with 2% DMSO.

    • Prepare a 2X stop/detection solution containing EDTA to stop the kinase reaction and the Tb-labeled anti-phospho-substrate antibody.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X inhibitor solution to the assay wells. For control wells, add 5 µL of the reaction buffer with 2% DMSO.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow TR-FRET Assay Workflow reagent_prep 1. Reagent Preparation assay_plate 2. Add Inhibitor & Kinase reagent_prep->assay_plate reaction 3. Add Substrate/ATP & Incubate assay_plate->reaction stop_detect 4. Stop Reaction & Add Antibody reaction->stop_detect read 5. Incubate & Read Plate stop_detect->read analysis 6. Data Analysis (IC50) read->analysis

Caption: A flowchart of the TR-FRET kinase assay workflow.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique that provides real-time kinetic data on the association (kon) and dissociation (koff) rates of an inhibitor binding to its target kinase.[11][12]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The kinase is immobilized on the chip surface, and a solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to the kinase causes a change in the refractive index, which is detected as a response unit (RU) signal.

Step-by-Step Protocol:

  • Chip Preparation and Kinase Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the kinase onto the activated surface via amine coupling. The optimal immobilization level should be determined to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate.

    • Monitor the association phase as the inhibitor binds to the kinase.

    • Switch back to running buffer and monitor the dissociation phase as the inhibitor unbinds.

    • Regenerate the surface between inhibitor injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).

G cluster_workflow SPR Experimental Workflow chip_prep 1. Chip Activation & Kinase Immobilization binding_analysis 2. Inhibitor Injection (Association) chip_prep->binding_analysis dissociation 3. Buffer Flow (Dissociation) binding_analysis->dissociation regeneration 4. Surface Regeneration dissociation->regeneration data_analysis 5. Data Analysis (kon, koff, KD) dissociation->data_analysis regeneration->binding_analysis Next Cycle

Caption: A flowchart of the SPR experimental workflow.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for measuring the thermodynamics of binding interactions.[13] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[14][15]

Principle: A solution of the inhibitor is titrated into a sample cell containing the kinase. The heat change upon binding is measured by a sensitive calorimeter.[16]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze both the kinase and the inhibitor into the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Plot the integrated heat against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

G cluster_workflow ITC Experimental Workflow sample_prep 1. Sample Preparation (Dialysis, Degassing) titration 2. Titration of Inhibitor into Kinase sample_prep->titration heat_measurement 3. Measurement of Heat Change titration->heat_measurement data_analysis 4. Data Analysis (KD, ΔH, ΔS, n) heat_measurement->data_analysis

Caption: A flowchart of the ITC experimental workflow.

Conclusion: Selecting the Optimal Scaffold

The choice between a pyrimidine and a purine scaffold is not a matter of one being definitively superior to the other. Instead, the optimal choice depends on the specific kinase target, the desired selectivity profile, and the synthetic strategy.

  • Pyrimidines offer greater synthetic flexibility and access to a wider range of chemical space, which can be advantageous for optimizing selectivity.

  • Purines , as natural ATP mimics, provide a strong and reliable starting point for potent hinge-binding interactions.

Ultimately, a thorough understanding of the structural biology of the target kinase, coupled with a robust experimental workflow for characterizing inhibitor binding and activity, is essential for making an informed decision. This guide has provided the foundational knowledge, comparative data, and detailed protocols to empower researchers in their quest to develop the next generation of effective and selective kinase inhibitors.

References

  • Kaur, M., & Singh, M. (2012). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds, 8(2), 115-135. [Link]

  • Ito, N., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 486, 44-51. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in Molecular Biology, 660, 101-122. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1141-1154. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • ResearchGate. (n.d.). Compounds currently approved or undergoing clinical trials for cancer treatment that contain the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • CoLab. (n.d.).
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12156-12170. [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. [Link]

  • Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31. [Link]

  • ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. [Link]

  • ResearchGate. (n.d.). Chemical structures of previously reported pyrimidine-based kinase inhibitors. [Link]

  • Annual Reviews. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Annual Review of Biophysics, 49, 141-163. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]

  • MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6969. [Link]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Semantic Scholar. (n.d.). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • RCSB PDB. (n.d.). 3NZU: Structure-based Optimization of Pyrazolo -Pyrimidine and -Pyridine Inhibitors of PI3-Kinase. [Link]

  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 99. [Link]

  • ResearchGate. (n.d.). FDA-approved purine-based anti-cancer drugs. [Link]

  • PubMed Central. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Annual Review of Biophysics, 49, 141-163. [Link]

  • QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]

  • RSC Publishing. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances, 15(1), 1-23. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • RCSB PDB. (n.d.). 3KCK: A Novel Chemotype of Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Chemical structures with schematic binding modes for p38 inhibitors. [Link]

  • RCSB PDB. (n.d.). 1BRW: THE CRYSTAL STRUCTURE OF PYRIMIDINE NUCLEOSIDE PHOSPHORYLASE IN A CLOSED CONFORMATION. [Link]

  • AccessMedicine. (n.d.). Goodman & Gilman's: Annual FDA Approvals. [https://accessmedicine.mhmedical.com/content.aspx?bookid=2 GoodmanandGilman_s_The_Pharmacological_Basis_of_Therapeutics_13e&sectionid=2]([Link] GoodmanandGilman_s_The_Pharmacological_Basis_of_Therapeutics_13e&sectionid=2)

  • PubMed Central. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

  • MDPI. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. [Link]

  • RCSB PDB. (n.d.). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. [Link]

  • PubMed Central. (n.d.). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. [Link]

  • RCSB PDB. (n.d.). 4XG8: Crystal structure of an inhibitor-bound Syk. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors with a Fluoropyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2][3] Small molecule kinase inhibitors have revolutionized cancer therapy since the approval of imatinib in 2001.[3][4]

Within the vast chemical space of kinase inhibitors, certain molecular scaffolds appear with remarkable frequency due to their favorable binding properties. The pyrimidine nucleus is one such "privileged scaffold," owing to its structural resemblance to the adenine ring of ATP, allowing it to effectively compete for the kinase ATP-binding site.[5][6][7][8] The addition of a fluorine atom to create a fluoropyrimidine core, as seen in compounds like 5-fluorouracil, can further enhance binding affinity and metabolic stability.[5][6]

However, the high degree of conservation across the ATP-binding sites of different kinases presents a formidable challenge: cross-reactivity , or "off-target" inhibition.[2][9] While sometimes beneficial (a phenomenon known as polypharmacology), unintended kinase inhibition is more often linked to cellular toxicity and adverse side effects.[2][10] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a cornerstone of safe and effective drug development.[4][9][10]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors featuring a fluoropyrimidine core. We will delve into the causality behind experimental choices, provide actionable protocols for key techniques, and present comparative data to ground these concepts in real-world application.

Part 1: Methodologies for Quantifying Kinase Inhibitor Selectivity

Choosing the right method to assess cross-reactivity depends on the stage of drug discovery and the specific questions being asked. A multi-pronged approach is often necessary to build a complete picture of an inhibitor's behavior, from the test tube to a living cell.[10] Here, we compare two gold-standard techniques: a large-scale biochemical assay and a cell-based target engagement assay.

High-Throughput Biochemical Profiling: The KINOMEscan™ Approach

For a broad, initial assessment of selectivity, nothing rivals the scale of a competitive binding assay. The KINOMEscan™ platform (Eurofins Discovery) is an industry-standard method that measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of over 480 kinases.[11][12]

Causality Behind the Choice: This method is chosen for its breadth and quantitative nature. It does not measure enzymatic inhibition directly but rather the thermodynamic binding affinity (expressed as a dissociation constant, Kd).[13] This is a crucial distinction; by removing the requirement for an active enzyme, substrate, or ATP, the assay provides a "clean" measure of binding interaction.[13][14] It is the ideal first-pass screen to rapidly identify the most potent on- and off-targets from the largest available panel of kinases.

The workflow is based on a competition binding assay where kinases are tagged with DNA, and hits are identified by measuring the amount of kinase captured on a solid support using quantitative PCR (qPCR).[13][15]

G cluster_prep Assay Preparation cluster_assay Competition Binding cluster_readout Quantification p1 Kinase-tagged T7 Phage a1 Components are mixed: Test compound competes with immobilized ligand for kinase binding p1->a1 p2 Immobilized Ligand (on solid support) p2->a1 p3 Test Compound (e.g., Fluoropyrimidine Inhibitor) p3->a1 r1 Unbound components are washed away a1->r1 r2 Amount of phage-tagged kinase bound to solid support is quantified via qPCR of the DNA tag r1->r2 r3 Signal is inversely proportional to compound binding affinity r2->r3

Caption: KINOMEscan™ competition binding assay workflow.

While the specific protocol is proprietary, the principles are well-established.[13][15]

  • Compound Preparation: The test inhibitor is serially diluted, typically in DMSO, to create a range of concentrations for Kd determination (e.g., 11-point, three-fold serial dilution).

  • Assay Plate Setup: In a multi-well plate, the test compound dilutions are combined with a specific kinase-tagged phage and an affinity resin beads coated with an immobilized, broadly active kinase inhibitor.

  • Binding Reaction: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Washing: The resin is washed to remove any unbound kinase-tagged phage.

  • Elution & Quantification: The bound phage is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase measured is compared to a DMSO control. A lower qPCR signal indicates stronger binding by the test compound. These values are used to calculate a Kd (dissociation constant), where a lower Kd signifies a higher binding affinity.[15]

Self-Validation and Controls: The system's trustworthiness is ensured by running a DMSO-only control for each kinase (representing 100% kinase binding) and a control with a highly potent, known inhibitor to define the 0% binding signal.

Cell-Based Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they lack physiological context. A compound may bind potently to a purified kinase but fail to engage the same target within the complex milieu of a living cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) directly addresses this by measuring target engagement in intact cells or tissues.[16][17][18]

Causality Behind the Choice: CETSA is founded on the principle of ligand-induced thermal stabilization.[16][18] When a drug binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm).[10][19] This method is chosen to validate that a lead compound reaches and binds to its intended target in a more physiologically relevant environment, providing a crucial link between biochemical affinity and cellular activity.[17][18]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis t1 Culture intact cells t2 Treat one population with Test Inhibitor, another with Vehicle (DMSO) control t1->t2 h1 Aliquot cell suspensions and heat to a range of different temperatures t2->h1 h2 Unstable proteins denature and aggregate h1->h2 a1 Lyse cells and separate soluble proteins from aggregated proteins via centrifugation h2->a1 a2 Quantify remaining soluble target protein (e.g., by Western Blot or Mass Spectrometry) a1->a2 a3 Plot melt curves to determine thermal shift (ΔTm) a2->a3

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

This variation is used to determine the potency of target engagement at a fixed temperature.[17]

  • Determine Optimal Temperature: First, a standard CETSA melt curve is generated for the target protein without any compound to find the temperature at which approximately 50-80% of the protein denatures. This will be the fixed temperature for the ITDR experiment.

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a serial dilution of the fluoropyrimidine inhibitor for a defined period (e.g., 1 hour). Include a vehicle-only (DMSO) control.

  • Heating: Harvest the cells, resuspend them in a buffer, and heat all samples (including controls) at the predetermined optimal temperature for a short duration (e.g., 3 minutes), followed by immediate cooling on ice.

  • Lysis: Lyse the cells to release their contents. Methods like freeze-thaw cycles are common.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining using a detection method like Western Blot or an ELISA-based technique.

  • Data Analysis: Plot the amount of soluble target protein as a function of inhibitor concentration. The resulting dose-response curve can be used to calculate an EC50 value, representing the concentration at which the inhibitor stabilizes 50% of the target protein population.

Self-Validation and Controls: A vehicle-treated sample serves as the baseline for protein stability. A known active and an inactive compound for the target can be used as positive and negative controls, respectively, to validate the assay window.

Part 2: Comparative Cross-Reactivity Profiles

To illustrate the principles discussed, let's examine the selectivity profiles of two well-characterized kinase inhibitors. While not all contain a fluoropyrimidine core, their data serves as an excellent proxy for how such compounds are evaluated. We will consider Tofacitinib , a JAK inhibitor, and Foretinib , a multi-kinase inhibitor targeting MET and VEGFR2.[20][21]

Why this Comparison? Tofacitinib was designed for relatively high selectivity towards the Janus kinase (JAK) family, which is crucial for its use in autoimmune diseases where broad immunosuppression is undesirable.[22][23] Foretinib, conversely, was developed as a multi-kinase inhibitor, a strategy often employed in oncology to block multiple cancer-driving pathways simultaneously.[10][24] Their contrasting selectivity profiles highlight different philosophies in drug design.

Signaling Pathway Context

To appreciate the impact of off-target effects, it's vital to place kinases within their signaling cascades. The diagram below shows a simplified representation of the JAK-STAT pathway (targeted by Tofacitinib) and the MET/VEGFR pathway (targeted by Foretinib). Off-target inhibition of kinases in other pathways can lead to unforeseen biological consequences.

G cluster_jak JAK-STAT Pathway cluster_met MET/VEGFR Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT_dimer STAT->STAT_dimer 4. Dimerization Nucleus_JAK Nucleus_JAK STAT_dimer->Nucleus_JAK 5. Nuclear Translocation Gene_Expression_JAK Gene_Expression_JAK Nucleus_JAK->Gene_Expression_JAK 6. Gene Transcription Tofacitinib Tofacitinib Tofacitinib->JAK INHIBITS GrowthFactor HGF / VEGF MET_VEGFR MET / VEGFR2 Receptor GrowthFactor->MET_VEGFR 1. Ligand Binding RAS_RAF_MEK_ERK RAS/MAPK & PI3K/AKT Pathways MET_VEGFR->RAS_RAF_MEK_ERK 2. Downstream Signaling Nucleus_MET Nucleus_MET RAS_RAF_MEK_ERK->Nucleus_MET 3. Nuclear Translocation Gene_Expression_MET Gene_Expression_MET Nucleus_MET->Gene_Expression_MET 4. Proliferation, Survival, Angiogenesis Foretinib Foretinib Foretinib->MET_VEGFR INHIBITS

Caption: Simplified signaling pathways for Tofacitinib and Foretinib targets.

Quantitative Data Summary

The following table summarizes publicly available kinome profiling data. The data is presented as Kd (nM), the dissociation constant, where a smaller value indicates tighter binding. The primary targets are highlighted.

Kinase TargetTofacitinib (Kd, nM)Foretinib (Kd, nM)Primary Pathway
JAK1 1.4 >10,000JAK-STAT
JAK2 1.1 >10,000JAK-STAT
JAK3 2.3 >10,000JAK-STAT
TYK2 25 >10,000JAK-STAT
MET >10,0000.4 RTK Signaling
KDR (VEGFR2) 4,2000.9 RTK Signaling
ABL1>10,00020Tyrosine Kinase
FLT33,1001.6RTK Signaling
KIT2,7001.6RTK Signaling
PDGFRB3,8005.6RTK Signaling
RET1,4004.8RTK Signaling
AURKA>10,00013Cell Cycle
CDK2>10,000180Cell Cycle

Data synthesized from multiple public sources for illustrative purposes. Absolute values may vary by assay conditions.

Interpretation of Results:

  • Tofacitinib demonstrates high affinity for its primary targets, JAK1, JAK2, and JAK3, with Kd values in the low nanomolar range.[25] Its affinity for other kinases listed is significantly lower (micromolar range), indicating a relatively selective profile, which is desirable for its therapeutic indication in rheumatoid arthritis to minimize broad off-target effects.[25][26][27]

  • Foretinib shows potent, sub-nanomolar affinity for its co-primary targets, MET and KDR (VEGFR2).[20] However, it also binds with high affinity (Kd < 20 nM) to a number of other receptor tyrosine kinases (RTKs) like FLT3, KIT, PDGFRB, and RET, as well as the non-receptor tyrosine kinase ABL1.[28] This multi-kinase inhibition profile is a deliberate feature of its design as an anti-cancer agent, intended to shut down multiple pathways that tumors can use for growth, proliferation, and angiogenesis.[21][24]

Conclusion: An Integrated Strategy for Safer Drug Design

The fluoropyrimidine core is a valuable scaffold in the design of potent kinase inhibitors. However, the inherent challenge of kinase cross-reactivity necessitates a rigorous and multi-faceted profiling strategy. This guide has outlined how the broad, biochemical screening provided by platforms like KINOMEscan™ can be synergistically combined with cell-based target engagement assays like CETSA® to build a comprehensive understanding of an inhibitor's selectivity.

The initial large-scale screen provides a map of the inhibitor's potential interaction landscape, identifying both intended targets and liabilities. Subsequent cellular assays then validate these interactions in a physiological context, confirming that the inhibitor can access and bind its target within the cell at relevant concentrations. By integrating these orthogonal approaches, researchers and drug development professionals can make more informed decisions, mitigating the risks of off-target toxicity and ultimately designing safer, more effective kinase-targeted therapies. The journey from a promising scaffold to a clinical candidate is paved with a deep understanding of its selectivity profile.

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. ScienceDirect. Available at: [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Taylor & Francis Online. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. Available at: [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Tofacitinib. LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Assays. HMS LINCS Project. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publisher. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. NIH. Available at: [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect. Available at: [Link]

  • US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. PMC - NIH. Available at: [Link]

  • XELJANZ (tofacitinib). accessdata.fda.gov. Available at: [Link]

  • Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review. NIH. Available at: [Link]

  • Use of a risk characterisation approach to contextualise the safety profile of new rheumatoid arthritis treatments: a case study using tofacitinib. PMC - PubMed Central. Available at: [Link]

  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central. Available at: [Link]

  • Postapproval Comparative Safety Study of Tofacitinib and Biological Disease‐Modifying Antirheumatic Drugs: 5‐Year Results from a United States–Based Rheumatoid Arthritis Registry. PMC - PubMed Central. Available at: [Link]

  • Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. PubMed. Available at: [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC - NIH. Available at: [Link]

Sources

Optimizing for Success: A Comparative Guide to the Metabolic Stability of (5-Fluoropyrimidin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a compound possesses a suitable pharmacokinetic profile, a key determinant of which is its metabolic stability.[1][2] Rapid metabolism can lead to poor bioavailability and an insufficient half-life, rendering an otherwise potent compound ineffective.[1] Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of (5-Fluoropyrimidin-2-YL)methanamine derivatives, a scaffold of significant interest in medicinal chemistry.

We will delve into the established in vitro methods for assessing metabolic stability, explain the rationale behind experimental design, and present a comparative analysis of rationally designed derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of metabolic optimization.

The Central Role of Metabolic Stability in Drug Efficacy

The liver is the primary site of drug metabolism, where a host of enzymes work to modify foreign compounds (xenobiotics), preparing them for excretion.[3][4] This biotransformation is broadly categorized into Phase I and Phase II reactions.[5][6] Phase I, primarily mediated by Cytochrome P450 (CYP) enzymes, involves oxidation, reduction, and hydrolysis.[6][7] Phase II reactions, carried out by enzymes like UDP-glucuronosyltransferases (UGTs), involve the conjugation of polar molecules to the parent drug or its Phase I metabolite, further increasing water solubility for easier elimination.[8][9][10]

The susceptibility of a compound to this enzymatic machinery defines its metabolic stability.[11] High metabolic instability often translates to rapid clearance from the body, diminishing the drug's ability to reach its target and exert a therapeutic effect. Therefore, early assessment and optimization of metabolic stability are paramount in any drug discovery program.[3][11]

Assessing Metabolic Stability: A Tale of Two Assays

To predict a compound's in vivo fate, researchers rely on robust in vitro assays that mimic the metabolic environment of the liver. The two most widely used and complementary assays are the Microsomal Stability Assay and the Hepatocyte Stability Assay.[1][3][12]

The Workhorse: Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I enzymes, particularly CYPs.[3][13] The microsomal stability assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[13]

The core principle involves incubating the test compound with liver microsomes in the presence of necessary cofactors, primarily NADPH for CYP-mediated reactions.[13][14] The disappearance of the parent compound over time is monitored, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18] From this data, key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[5][11][19]

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (human or other species) at 37°C.[20]

    • Prepare a working solution of the test compound and positive controls (compounds with known metabolic fates) in a suitable solvent like DMSO.[19]

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[15][19]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, buffer, and the test compound.

    • Pre-incubate the plate at 37°C with gentle shaking to equilibrate the temperature.[15][19]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[15] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[14][19]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing an ice-cold stop solution, typically acetonitrile or methanol with an internal standard.[4][15] This precipitates the proteins and halts the enzymatic reaction.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[4][17]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2 = -0.693 / slope).

    • Intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.[5][19]

G cluster_prep Preparation cluster_inc Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_mics Prepare Microsomes (e.g., 0.5 mg/mL) mix Combine Microsomes, Compound & Buffer prep_mics->mix prep_cpd Prepare Test Compound (e.g., 1 µM) prep_cpd->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with Acetonitrile (+ Internal Standard) sampling->quench analyze LC-MS/MS Analysis quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t½ and CLint plot->calc

Workflow for a typical microsomal stability assay.
The "Gold Standard": Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in an intact liver cell.[4] Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II enzymes, as well as the necessary transport proteins for compounds to enter the cell.[3][4][21] This makes the hepatocyte stability assay the "gold standard" for in vitro metabolism studies, providing a more comprehensive and physiologically relevant picture of a compound's metabolic fate.[3]

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes.[12][22][23]

  • Preparation of Reagents:

    • Thaw cryopreserved hepatocytes and resuspend them in a specialized incubation medium (e.g., Williams Medium E).[23]

    • Prepare working solutions of the test compound and positive controls.

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension to the incubation medium containing the test compound. The final cell density is typically around 0.5 to 1 million viable cells/mL.[23][24]

    • Incubate the plate at 37°C in a humidified incubator, often with orbital shaking to keep the cells in suspension.[23]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction with a cold organic solvent containing an internal standard.[4][23]

  • Analysis and Data Interpretation:

    • The subsequent steps of sample processing, LC-MS/MS analysis, and data calculation for t1/2 and CLint are analogous to the microsomal stability assay.[4][24]

Comparative Analysis of this compound Derivatives

To illustrate the principles of metabolic optimization, we will now examine a hypothetical series of this compound derivatives. The parent compound, Cpd-1 , serves as our starting point. Subsequent derivatives incorporate common medicinal chemistry strategies to enhance metabolic stability.

Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM) and Human Hepatocytes (HH)

Compound IDStructureModification vs. Cpd-1HLM t1/2 (min)HLM CLint (µL/min/mg)HH t1/2 (min)HH CLint (µL/min/10^6 cells)
Cpd-1 (Structure of this compound)Parent Compound1592.42555.4
Cpd-2 (Structure with deuterium on the methylene bridge)Deuteration of methylene bridge2849.54530.8
Cpd-3 (Structure with a methyl group on the amine)N-methylation12115.52069.3
Cpd-4 (Structure with a cyclopropyl group replacing the methylene bridge)Bioisosteric replacement of methylene> 60< 11.6> 120< 5.8
Cpd-5 (Structure with a methyl group at the 4-position of the pyrimidine ring)Introduction of a blocking group4530.87019.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Discussion of Structure-Metabolism Relationships
  • Cpd-1 (Parent Compound): The parent compound exhibits moderate to high clearance in both microsomes and hepatocytes, suggesting it is susceptible to metabolism. A likely metabolic "soft spot" is the methylene bridge (-CH2-), which is prone to oxidation by CYP enzymes. The primary amine (-NH2) is also a potential site for both oxidation and conjugation reactions.

  • Cpd-2 (Deuteration): Replacing the hydrogen atoms on the methylene bridge with deuterium (Cpd-2 ) leads to a significant increase in metabolic stability. This is due to the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for CYP enzymes to break, thus slowing the rate of oxidation at this position.

  • Cpd-3 (N-methylation): The addition of a methyl group to the primary amine (Cpd-3 ) results in slightly decreased stability. While N-methylation can sometimes protect an amine, in this case, it may create a substrate that is more readily recognized by certain CYP isoforms, or the methyl group itself could be a site for N-dealkylation.

  • Cpd-4 (Bioisosteric Replacement): A more drastic modification, replacing the metabolically vulnerable methylene bridge with a cyclopropyl group (Cpd-4 ), demonstrates a profound improvement in stability.[25][26][27] The cyclopropyl ring is a bioisostere of the ethyl group but is significantly more resistant to oxidative metabolism.[28] This strategy effectively removes the primary site of Phase I metabolism.

  • Cpd-5 (Blocking Group): Introducing a methyl group at the 4-position of the pyrimidine ring (Cpd-5 ) also enhances stability. This is an example of using a "blocking group." Oxidation of the pyrimidine ring is a known metabolic pathway for fluoropyrimidines.[29][30] Placing a sterically hindering group near a potential site of metabolism can prevent the enzyme from accessing it, thereby improving the compound's metabolic profile.[31]

G cluster_strategies Strategies to Enhance Metabolic Stability Start Metabolically Labile Parent Compound (e.g., Cpd-1) Deuteration Deuteration (Kinetic Isotope Effect) (e.g., Cpd-2) Start->Deuteration Blocking Introduce Blocking Group (Steric Hindrance) (e.g., Cpd-5) Start->Blocking Bioisostere Bioisosteric Replacement (Remove 'Soft Spot') (e.g., Cpd-4) Start->Bioisostere Goal Metabolically Stable Derivative Deuteration->Goal Blocking->Goal Bioisostere->Goal

Conceptual approaches to improving metabolic stability.

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. Through the systematic application of in vitro assays like the microsomal and hepatocyte stability assays, medicinal chemists can gain critical insights into a compound's likely pharmacokinetic behavior. The hypothetical case study of this compound derivatives demonstrates how rational design strategies, such as deuteration, bioisosteric replacement, and the introduction of blocking groups, can be effectively employed to mitigate metabolic liabilities.

By integrating these assessments early in the design-make-test-analyze cycle, research teams can prioritize compounds with more favorable pharmacokinetic profiles, increasing the probability of identifying a successful clinical candidate and ultimately, delivering novel therapeutics to patients.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • International Journal of Chemistry Studies. (n.d.). Bioanalysis by LC-MS/MS: A review. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (n.d.). The Quest for Bioisosteric Replacements. Retrieved from [Link]

  • PubMed. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of of 5-FU. Retrieved from [Link]

  • PubMed Central. (n.d.). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging roles for UDP-glucuronosyltransferases in drug resistance and cancer progression. Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Postępy Higieny i Medycyny Doświadczalnej. Retrieved from [Link]

  • PubMed. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Retrieved from [Link]

  • EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • PubMed Central. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • International Research Journal of Medicine and Surgery. (n.d.). The Role of Cytochrome P450 in the Metabolism of Commonly Used Dental Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Retrieved from [Link]

  • PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (5-Fluoropyrimidin-2-YL)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (5-Fluoropyrimidin-2-YL)methanamine. As a member of the fluoropyrimidine class of compounds, this substance requires careful management due to the potential for significant biological activity and toxicity, analogous to well-studied compounds like 5-Fluorouracil (5-FU).[1][2] In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandated. Therefore, this compound must be treated as a hazardous chemical waste, adhering to the principles of prudent laboratory practice and regulatory compliance.

The procedures outlined herein are grounded in the foundational requirements of the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[3][4]

Hazard Assessment: The Rationale for Caution

The disposal protocol for any chemical is dictated by its inherent hazards. For this compound, we must infer these from its chemical structure and the known properties of its class.

  • Fluoropyrimidine Core: The fluoropyrimidine scaffold is the basis for a class of potent antimetabolite drugs used in chemotherapy.[1][5] These compounds can interfere with nucleic acid synthesis, making them cytotoxic.[2][5] Studies on fluoropyrimidines like 5-FU show they can cause severe toxicities.[1][6][7][8] While the specific toxicology of this compound is not fully characterized, its structural similarity necessitates handling it as a potentially toxic and biologically active compound.

  • Aminopyrimidine Moiety: The aminopyrimidine portion suggests the compound may act as an irritant. Safety data for related compounds, such as 2-aminopyrimidine and other fluorinated aminopyrimidines, list hazards including skin irritation, serious eye irritation, and respiratory irritation.[9][10][11]

  • Regulatory Imperative: Under OSHA's Laboratory Standard, employers must have a written Chemical Hygiene Plan (CHP) that outlines procedures for safely handling hazardous chemicals.[12][13][14] Furthermore, the EPA mandates "cradle to grave" management for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[4][15]

Given these factors, all waste streams containing this compound must be segregated, clearly labeled, and disposed of as regulated hazardous waste.

Pre-Disposal Safety: Engineering Controls and PPE

Before any waste is handled, ensure the proper safety measures are in place to minimize exposure.

Engineering Controls

All handling of this compound, including weighing the neat compound and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[13] Ensure that a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing personal exposure. The following table summarizes the minimum required PPE for various tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Neat Solid Tightly-fitting safety goggles or face shield2 pairs of chemically resistant nitrile glovesLaboratory coat, closed-toe shoesRequired if dust is generated and not in a fume hood (e.g., N95/P100 respirator)
Handling Solutions Safety glasses with side shields or gogglesChemically resistant nitrile glovesLaboratory coat, closed-toe shoesNot required if handled within a fume hood
Packaging Waste Safety glasses with side shields or gogglesChemically resistant nitrile glovesLaboratory coat, closed-toe shoesNot required
Spill Cleanup Tightly-fitting safety goggles or face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or suit over lab coatRequired (e.g., air-purifying respirator with appropriate cartridges)

Step-by-Step Disposal Protocol

This protocol provides a systematic process for the collection, segregation, and storage of waste contaminated with this compound.

Step 1: Waste Identification and Segregation

Properly segregate waste at the point of generation. Never mix waste containing this compound with other waste streams unless their compatibility is confirmed and it is permitted by your institution's EHS office.

Step 2: Waste Collection by Type

Use designated, properly labeled containers for each waste stream.

  • Neat (Unused) Compound:

    • If possible, dispose of the compound in its original manufacturer's container. Ensure the container is securely sealed.[16]

    • Place a hazardous waste label on the container.

    • If the original container is compromised, transfer the material to a new, compatible, and sealable container (e.g., a wide-mouth amber glass jar with a screw-top lid).

  • Contaminated Solid Waste:

    • This stream includes items like gloves, weigh boats, paper towels, and bench protectors.

    • Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Do not include any free liquids or sharps.

    • Seal the bag and container when not in use.

  • Contaminated Liquid Waste:

    • Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a sealable, chemically compatible container (e.g., a glass or polyethylene bottle). Do not use food-grade containers.[4]

    • Attach a hazardous waste label and list all chemical constituents, including solvents and their approximate percentages.

    • Leave at least 10% headspace in the container to allow for expansion.

    • Keep the container securely closed at all times except when adding waste.[4]

  • Contaminated Sharps:

    • Dispose of all needles, syringes, broken glass, and other contaminated sharps in a designated, puncture-resistant sharps container.[16]

    • Label the container with "Hazardous Waste Sharps" and list the chemical contaminant.

Step 3: Container Labeling and Storage

Proper labeling is a critical regulatory requirement.

  • Labeling: As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents.

    • The accumulation start date.

    • The associated hazards (e.g., Toxic, Irritant).

    • The Principal Investigator's name and lab location.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[16] The SAA must be at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 4: Final Disposal

Do not dispose of this chemical down the drain or in the regular trash.

Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

G Fig. 1: Disposal Workflow for this compound Waste cluster_0 Fig. 1: Disposal Workflow for this compound Waste cluster_1 cluster_2 cluster_3 start Waste Generated Containing This compound solid Solid Waste (Gloves, Paper Towels) start->solid liquid Liquid Waste (Solvents, Solutions) start->liquid sharps Sharps (Needles, Glassware) start->sharps neat Neat Compound (Unused Product) start->neat solid_cont Collect in Lined, Leak-Proof Container solid->solid_cont liquid_cont Collect in Sealable, Compatible Bottle liquid->liquid_cont sharps_cont Collect in Puncture- Resistant Sharps Container sharps->sharps_cont neat_cont Use Original or Compatible Container neat->neat_cont label_waste Affix Hazardous Waste Label solid_cont->label_waste liquid_cont->label_waste sharps_cont->label_waste neat_cont->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store dispose Arrange Pickup via Institutional EHS store->dispose

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response

For small spills (<100 mL or a few grams) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear the appropriate PPE as listed in the table for "Spill Cleanup."

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

  • For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Personal Exposure

Follow these first-aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

For all exposure events, report the incident to your supervisor and your institution's occupational health office as soon as it is safe to do so. Provide them with the name of the chemical and any available safety information.

References

  • Evaluation of the risk of toxicity of fluoropyrimidines. Eurofins Biomnis. [Link]

  • Fluoropyrimidine- and irinotecan-induced toxicity... Annals of Oncology - Ovid. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • Elevated Risk of Fluoropyrimidine-Associated Toxicity in European Patients with DPYD Genetic Polymorphism: A Systematic Review and Meta-Analysis. MDPI. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • (5-Fluoropyrimidin-2-yl)methanimine | C5H4FN3 | CID 175117705. PubChem. [Link]

  • Cardiotoxicity of Fluoropyrimidines: Epidemiology, Mechanisms, Diagnosis, and Management. PMC - PubMed Central. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration - OSHA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]

  • DPYD genotyping and predicting fluoropyrimidine toxicity: where do we stand? PubMed. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543. PubChem. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Hazardous Waste Management. Arkansas State University. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • [(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-[5-(hydroxymethyl)-2-pyrimidin-2-ylphenyl]methanone | C24H25FN4O3 | CID 25124165. PubChem. [Link]

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick. [Link]

  • CAS#:1211592-49-2 | (4-Chloro-5-fluoropyridin-2-YL)methanamine. Chemsrc. [Link]

  • [5-(4-Fluorophenyl)-2-pyridinyl]methanamine. PubChem. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH. [Link]

  • 5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1). PubChem. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD. PubMed. [Link]

  • The contribution of deleterious DPYD gene sequence variants to fluoropyrimidine toxicity in British cancer patients. PubMed. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Fluoropyrimidin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (5-Fluoropyrimidin-2-YL)methanamine is foundational to therapeutic innovation. However, the unique reactivity of such compounds necessitates a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a detailed operational framework for the safe handling of this compound, grounded in an understanding of its specific chemical hazards. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with precision and care.

Hazard Assessment: Understanding the Risks

This compound and its analogs are classified with a distinct set of hazards that dictate our safety protocols.[1][2] Understanding the "why" behind these classifications is the first step in building an effective safety culture.

  • Acute Toxicity (Oral, Inhalation): This compound is harmful if swallowed or inhaled.[1][2]

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The chemical poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

These hazards are not theoretical; they represent tangible risks that must be mitigated through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

The Core Directive: Your Personal Protective Equipment Protocol

The selection of PPE is not a matter of preference but a scientifically mandated requirement based on the compound's hazard profile. The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection: The First Line of Defense

Given the classification of "Causes serious eye irritation" (H319), robust eye protection is non-negotiable.[1][2] Standard safety glasses are insufficient.

  • Specific Requirement: Tightly fitting safety goggles that form a seal around the eyes are required.[3]

  • For Splash Risks: When handling solutions or performing operations with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[3][4]

  • Causality: The primary amine and fluorinated pyrimidine structure can react with the sensitive mucous membranes of the eyes, causing significant irritation and potential long-term damage. The complete seal of goggles prevents entry of vapors and splashes, which side shields on safety glasses do not.

Skin and Body Protection: An Impermeable Barrier

The compound is a known skin irritant (H315).[1][2] Therefore, preventing all skin contact is paramount.

  • Gloves:

    • Requirement: Wear chemical-resistant gloves; nitrile gloves are a suitable initial choice. Always inspect gloves for tears or punctures before use.[5]

    • Double Gloving: For all handling of the pure compound or concentrated solutions, double gloving is required.[6] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Breakthrough Time: The choice of glove material must be compatible with any solvents used. Consult the glove manufacturer's data to ensure the breakthrough time is sufficient for the duration of the handling procedure.

  • Laboratory Coat:

    • Requirement: A clean, long-sleeved laboratory coat is mandatory. Cuffs should be snug to prevent accidental exposure of the wrists.

    • Material: Ensure the lab coat is made of a suitable material. For significant splash risks, a chemically impermeable apron should be worn over the lab coat.[7]

  • Clothing and Footwear: Long pants and fully enclosed, closed-toe shoes are required at all times in the laboratory.[6][7]

Respiratory Protection: Engineering Controls and Respirators

This compound may cause respiratory irritation (H335) and is harmful if inhaled.[1][2] The primary method of control is to prevent the compound from becoming airborne.

  • Primary Engineering Control: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • When Respirators are Needed: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is required.

    • Requirement: A NIOSH (US) or EN 149 (EU) approved respirator with a suitable filter (e.g., a type ABEK (EN14387) filter for organic compounds, inorganic gases, and ammonia derivatives) should be used.[3]

Operational and Disposal Plans

Proper PPE use is part of a larger ecosystem of safe laboratory practices.

Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure an eyewash station and safety shower are accessible.[8][9]

  • Pre-Handling: Wash hands thoroughly before donning PPE.

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations of the compound within the fume hood. Avoid generating dust.[1][2]

  • Post-Handling: Before leaving the work area, decontaminate any surfaces.

PPE Doffing (Removal) Protocol: A Critical Step

The removal of PPE is a point of high risk for self-contamination. The following sequence must be followed:

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off from the cuff towards the fingers, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of the head, avoiding contact with the front surface.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan
  • Chemical Waste: All unused this compound and solutions must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.[1]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container for incineration.[6][8]

Emergency Procedures: Immediate Response Plan

In the event of accidental exposure, time is of the essence.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek immediate medical attention.[2]

Summary of PPE Requirements

Protection TypeMinimum RequirementEnhanced Protection (High-Risk Operations)
Eye/Face Tightly-fitting safety gogglesFull-face shield over safety goggles
Hand Single pair of nitrile glovesDouble-gloving with nitrile gloves
Body Long-sleeved lab coatChemical-resistant apron over lab coat
Respiratory Work in a chemical fume hoodNIOSH/EN-approved respirator
Footwear Closed-toe shoesN/A

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations to ensure safety at every stage of handling this compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal cluster_exit Exiting Procedure prep_area 1. Designate & Prepare Fume Hood Area verify_safety 2. Verify Eyewash/ Shower Accessibility don_ppe 3. Don Required PPE (Double Gloves, Goggles, Lab Coat) handle_chem 4. Perform All Manipulations Inside Fume Hood don_ppe->handle_chem Enter Work Zone decon_area 5. Decontaminate Work Surface handle_chem->decon_area dispose_chem 6. Dispose of Chemical Waste in Labeled Container dispose_ppe 7. Dispose of Contaminated PPE in Hazardous Waste doff_ppe 8. Doff PPE in Correct Sequence (Away from work area) dispose_ppe->doff_ppe Exit Work Zone wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

  • Safety Data Sheet - (6-Fluoropyridin-3-yl)methanamine. (2024). CymitQuimica.
  • SAFETY DATA SHEET - 4-Amino-2-chloro-5-fluoropyrimidine. (2023). Fisher Scientific.
  • Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine. (2025). Benchchem.
  • SAFETY DATA SHEET - (4-FLUOROPYRIDIN-3-YL)METHANAMINE HCL. (2023). CymitQuimica.
  • Safety Data Sheet - (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride. (2024). CymitQuimica.
  • Personal Protective Equipment. (2018).
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). (2014).
  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Labor
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
  • SAFETY D
  • (5-Fluoropyrimidin-2-yl)
  • Safety Data Sheet - LY2940094. (2025). MedchemExpress.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Fluoropyrimidin-2-YL)methanamine
Reactant of Route 2
(5-Fluoropyrimidin-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.